Product packaging for 3-(1-methylpiperidin-2-yl)pyridine(Cat. No.:CAS No. 19730-04-2)

3-(1-methylpiperidin-2-yl)pyridine

Cat. No.: B024720
CAS No.: 19730-04-2
M. Wt: 176.26 g/mol
InChI Key: WHAIHNKQZOMXJJ-UHFFFAOYSA-N
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Description

Overview and Chemical Profile 3-(1-Methylpiperidin-2-yl)pyridine (CAS Number: 2055-12-1), also known as N-Methylanabasine, is a high-value chemical scaffold with the molecular formula C 11 H 16 N 2 and a molecular weight of 176.26 g/mol . This compound features a piperidine ring connected to a pyridine ring, creating a versatile structure for medicinal chemistry and drug discovery research. Research Applications and Value This compound serves as a crucial synthetic intermediate and a key pharmacophore in the development of bioactive molecules. Published patent literature demonstrates its use as a precursor in the synthesis of complex compounds evaluated for their antiarrhythmic and antiserotonin properties . The piperidine-pyridine core is a privileged structure in medicinal chemistry, often utilized to explore interactions with biological targets. Its application in synthesizing TRPV1 antagonist scaffolds further highlights its relevance in pain and analgesic research . Handling and Usage Notes This product is intended for research and development purposes only. It is not suitable for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2 B024720 3-(1-methylpiperidin-2-yl)pyridine CAS No. 19730-04-2

Properties

IUPAC Name

3-(1-methylpiperidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-13-8-3-2-6-11(13)10-5-4-7-12-9-10/h4-5,7,9,11H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAIHNKQZOMXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60902955
Record name NoName_3533
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URL https://comptox.epa.gov/dashboard/DTXSID60902955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19730-04-2
Record name 1-Methyl-2-(3-pyridyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019730042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-methyl-2-(3-pyridyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Pharmacological Properties of 3-(1-methylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 3-(1-methylpiperidin-2-yl)pyridine, also known as N-Methylanabasine. This pyridine alkaloid is structurally related to nicotine and anabasine and is of interest to researchers in neuropharmacology and medicinal chemistry. This document consolidates available data on its physicochemical characteristics, synthesis, and its interaction with nicotinic acetylcholine receptors (nAChRs), providing a valuable resource for professionals in drug discovery and development.

Chemical Properties

This compound is a tertiary amine and a pyridine derivative. Its core structure consists of a pyridine ring substituted at the 3-position with a 1-methylpiperidin-2-yl group.

Identifiers and General Properties
PropertyValueSource
IUPAC Name 3-[(2S)-1-methylpiperidin-2-yl]pyridineBOC Sciences
Synonyms N-Methylanabasine, 1-Methylanabasine, (-)-1-Methyl-2-(3′-pyridyl)piperidineGuidechem[1], BOC Sciences
CAS Number 24380-92-5Guidechem[1]
Molecular Formula C₁₁H₁₆N₂Guidechem[1]
Molecular Weight 176.26 g/mol GSRS[2]
Appearance Light Brown LiquidBOC Sciences[]
Physicochemical Properties
PropertyValueTypeSource
Melting Point Not AvailableExperimental
Boiling Point 53-54 °C at 0.1 mmHg; 288.7 °C at 760 mmHgExperimentalGuidechem[1], BOC Sciences[]
pKa Not Available (Predicted values for related structures suggest a basic pKa)Predicted
logP 2.17630PredictedGuidechem[1]
Density 1 g/cm³ExperimentalBOC Sciences[]
Refractive Index 1.522ExperimentalGuidechem[1]
Flash Point 128.4 °CExperimentalGuidechem[1]
Vapor Pressure 0.0±0.5 mmHg at 25°CPredictedGuidechem[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the N-methylation of its precursor, anabasine (3-(piperidin-2-yl)pyridine). A common method for this transformation is the Eschweiler-Clarke reaction.

General Synthesis Workflow

The synthesis of N-Methylanabasine from anabasine is a straightforward N-methylation reaction. The general workflow is depicted below.

Synthesis_Workflow General Synthesis of this compound Anabasine Anabasine (3-(piperidin-2-yl)pyridine) Reagents Formaldehyde and Formic Acid (Eschweiler-Clarke conditions) Anabasine->Reagents N_Methylanabasine This compound (N-Methylanabasine) Reagents->N_Methylanabasine Purification Purification (e.g., Distillation or Chromatography) N_Methylanabasine->Purification Final_Product Pure N-Methylanabasine Purification->Final_Product

Caption: General workflow for the synthesis of N-Methylanabasine.

Experimental Protocol: Eschweiler-Clarke N-Methylation of Anabasine

Materials:

  • Anabasine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add anabasine.

  • Add an excess of formic acid, followed by an excess of aqueous formaldehyde solution.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution. The mixture should be cooled in an ice bath during neutralization as the reaction is exothermic.

  • Once the mixture is basic, extract the aqueous layer multiple times with an organic solvent such as dichloromethane.

  • Combine the organic extracts and dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-methylanabasine.

  • The crude product can be purified by vacuum distillation or column chromatography to obtain the final pure product.

Note: This is a generalized protocol. The specific equivalents of reagents, reaction time, and purification method may need to be optimized for the best yield and purity.

Pharmacological Properties

This compound is a nicotinic acetylcholine receptor (nAChR) agonist.[5] Its pharmacological effects are primarily mediated through its interaction with these receptors in the central and peripheral nervous systems.

Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism

As a nAChR agonist, N-Methylanabasine mimics the action of the endogenous neurotransmitter acetylcholine. Binding of N-Methylanabasine to nAChRs, which are ligand-gated ion channels, causes a conformational change in the receptor, leading to the opening of the ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the cell membrane and the generation of an excitatory postsynaptic potential.

Signaling Pathway

The activation of nAChRs by agonists like this compound initiates a cascade of intracellular signaling events. The influx of calcium is a key second messenger that triggers downstream pathways, including the PI3K-Akt pathway, which is involved in promoting cell survival and neuroprotection.

nAChR_Signaling_Pathway Nicotinic Acetylcholine Receptor Signaling Pathway Ligand This compound (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Na⁺ and Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization PI3K PI3K Activation Cation_Influx->PI3K Ca²⁺ mediated Akt Akt Phosphorylation PI3K->Akt Cell_Survival Promotion of Cell Survival and Neuroprotection Akt->Cell_Survival

Caption: Simplified nAChR signaling cascade initiated by an agonist.

Receptor Binding and Functional Activity

Detailed quantitative data on the binding affinity (Ki) and functional potency (EC₅₀/IC₅₀) of this compound at various nAChR subtypes are limited in the publicly available literature. However, studies on related minor tobacco alkaloids provide some context for its potential activity.

One study reported the EC₅₀ value for S(-)-N-methylanabasine to be 16.3 ± 4.7 µM for inducing dopamine release from rat striatal slices.[6] Another study reported a Ki value for S-(-)-N-methylanabasine for the inhibition of CYP2A6-mediated coumarin 7-hydroxylation to be in the range of 20 µM to more than 300 µM, indicating it is a weak inhibitor of this enzyme compared to nicotine.[7]

TargetAssayValueSpeciesSource
Dopamine Release[³H]dopamine release from striatal slicesEC₅₀: 16.3 ± 4.7 µMRat[6]
CYP2A6Inhibition of coumarin 7-hydroxylationKi: 20 µM to >300 µMHuman (cDNA-expressed)[7]

Metabolism

The in vitro metabolism of N-methylanabasine has been investigated in liver homogenates from various species. The metabolic pathways include N-oxidation at the piperidine nitrogen, N-demethylation to anabasine, and the formation of a cotinine analog, N-methyl-6-oxoanabasine.[8]

Conclusion

This compound, or N-Methylanabasine, is a nicotinic acetylcholine receptor agonist with a chemical structure and pharmacological profile that warrants further investigation. This guide has summarized the available chemical and pharmacological data, highlighting the need for more detailed studies to fully characterize its receptor subtype selectivity and functional activity. The provided synthesis protocol offers a starting point for researchers to produce this compound for further study. As research into nAChR modulators continues, a more complete understanding of the properties of N-Methylanabasine may emerge, potentially revealing its utility as a pharmacological tool or a lead compound in drug discovery.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-methyl-anabasine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological interactions of N-methyl-anabasine, a tertiary amine alkaloid structurally related to nicotine. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, tabulated analytical data, and visual representations of relevant biological pathways and experimental workflows.

Synthesis of N-methyl-anabasine

N-methyl-anabasine can be efficiently synthesized from its secondary amine precursor, anabasine, through reductive amination. The Eschweiler-Clarke reaction is a classic and effective method for the N-methylation of primary and secondary amines, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.[1][2][3][4][5] This one-pot reaction is known for its simplicity and the prevention of over-methylation to form quaternary ammonium salts.[1]

General Experimental Protocol: Eschweiler-Clarke Methylation of Anabasine

The following protocol describes a general procedure for the synthesis of N-methyl-anabasine from anabasine.

Materials:

  • Anabasine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve anabasine in a minimal amount of a suitable solvent or use it neat.

  • Add an excess of aqueous formaldehyde solution (approximately 2.5 equivalents).

  • Slowly add an excess of formic acid (approximately 5 equivalents) to the mixture. The reaction is typically exothermic.

  • Heat the reaction mixture to reflux (around 100 °C) and maintain for several hours until the evolution of carbon dioxide ceases.

  • Cool the reaction mixture to room temperature and make it alkaline by the careful addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous mixture with diethyl ether or another suitable organic solvent (3 x volume of the aqueous phase).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude N-methyl-anabasine.

  • The crude product can be further purified by distillation or column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_end Product Anabasine Anabasine Mix Mixing and Reflux Anabasine->Mix Reagents Formaldehyde Formic Acid Reagents->Mix Alkalinize Alkalinization (e.g., NaHCO3) Mix->Alkalinize Reaction Completion Extract Solvent Extraction (e.g., Diethyl Ether) Alkalinize->Extract Dry Drying (e.g., MgSO4) Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate NMA N-methyl-anabasine Evaporate->NMA

Characterization of N-methyl-anabasine

The structural confirmation and purity assessment of synthesized N-methyl-anabasine are conducted using various spectroscopic and chromatographic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula of N-methyl-anabasine is C₁₁H₁₆N₂ with a molecular weight of 176.26 g/mol .[6]

Table 1: GC-MS Fragmentation Data for N-methyl-anabasine

m/zRelative Intensity (%)Putative Fragment
17621.03[M]⁺ (Molecular Ion)
1758.42[M-H]⁺
1335.74[M-C₃H₇]⁺
11912.06[M-C₄H₉]⁺
9899.99[C₆H₁₂N]⁺ (Piperidinyl fragment)

Data sourced from PubChem CID 927709.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for N-methyl-anabasine

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₃~2.2 - 2.5~40 - 45
Piperidine H/C1.5 - 3.525 - 65
Pyridine H/C7.0 - 8.6120 - 150

Note: These are estimated ranges. Actual values require experimental determination.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected Characteristic IR Absorption Bands for N-methyl-anabasine

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic (Pyridine)
2950-2800C-H stretchAliphatic (Piperidine, N-CH₃)
~2780C-H stretch (Bohlmann band)Characteristic of N-methyl piperidines
1600-1450C=C and C=N stretchAromatic (Pyridine)
1350-1000C-N stretchTertiary amine

Biological Activity and Pathways

N-methyl-anabasine, like other tobacco alkaloids, interacts with the nervous system, primarily through nicotinic acetylcholine receptors (nAChRs).

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

N-methyl-anabasine is known to interact with nAChRs. While specific binding affinity data (Kᵢ or IC₅₀ values) for N-methyl-anabasine are not extensively documented in the available literature, one study noted that it acts as a potent channel blocker.[8] Structurally related compounds show affinity for various nAChR subtypes, particularly α4β2 and α7.[2][9] The interaction of ligands with nAChRs can lead to receptor activation (agonism), inhibition (antagonism), or modulation of its activity.

G NMA N-methyl-anabasine nAChR Nicotinic Acetylcholine Receptor (nAChR) NMA->nAChR Binds to receptor IonChannel Ion Channel nAChR->IonChannel Modulates Depolarization Membrane Depolarization IonChannel->Depolarization Alters ion flow Signaling Downstream Cellular Signaling Depolarization->Signaling

Metabolic Pathway

The in-vitro metabolism of N-methyl-anabasine has been studied, revealing several biotransformation pathways.[10] The primary metabolic routes include N-oxidation, N-demethylation, and oxidation of the piperidine ring.

Key Metabolites:

  • Diastereomeric N-oxides: Oxidation of the pyridine nitrogen.

  • Anabasine: Resulting from N-demethylation.

  • N-hydroxyanabasine and anabasine-1(2)-nitrone: Products of further oxidation.

  • N-methyl-6-oxoanabasine: A cotinine-like analog formed by oxidation of the piperidine ring.

G NMA N-methyl-anabasine NOxide NOxide NMA->NOxide N-Oxidation Demethyl Demethyl NMA->Demethyl N-Demethylation Oxidation Oxidation NMA->Oxidation C-Oxidation FurtherOx FurtherOx Demethyl->FurtherOx Further Oxidation

Conclusion

This guide provides foundational information for the synthesis and characterization of N-methyl-anabasine. The Eschweiler-Clarke reaction offers a reliable method for its preparation. While comprehensive spectral and receptor binding data for N-methyl-anabasine itself are areas requiring further public documentation, the provided information on related structures and metabolic pathways offers a solid framework for researchers. Further investigation into the specific pharmacological profile of N-methyl-anabasine is warranted to fully understand its potential as a research tool or therapeutic lead.

References

An In-Depth Technical Guide to 3-(1-methylpiperidin-2-yl)pyridine as a Nicotine Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1-methylpiperidin-2-yl)pyridine, commonly known as nicotine, in its role as a prototypical nicotinic acetylcholine receptor (nAChR) agonist. This document details its binding affinity and functional activity at various nAChR subtypes, outlines key experimental protocols for its characterization, and illustrates the primary signaling pathways it activates. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the study of nicotinic systems and the development of novel nicotine analogs.

Introduction

This compound is a chiral alkaloid that acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely expressed throughout the central and peripheral nervous systems and are involved in a multitude of physiological processes, including cognitive function, reward, and autonomic regulation. The (S)-enantiomer, (-)-nicotine, is the more pharmacologically active form and the primary psychoactive component in tobacco. Due to its well-characterized interactions with nAChRs, (S)-nicotine serves as a critical pharmacological tool and a benchmark for the development of novel therapeutic agents targeting these receptors for conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.

Quantitative Pharmacological Data

The interaction of (S)-nicotine with various nAChR subtypes has been extensively quantified. The following tables summarize key binding affinity (Ki) and functional potency (EC50) values reported in the literature. These values can vary based on the experimental system (e.g., cell line, tissue preparation) and assay conditions.

Table 1: Binding Affinity of (S)-Nicotine at Human nAChR Subtypes
nAChR SubtypeRadioligandPreparationKi (nM)Reference
α4β2[125I]-EpibatidineHEK cells9.4 x 10-1
α4β2[3H]-CytisineClonal cell lines-
α3β4[3H]-EpibatidineIMR-32 cells-
α7[3H]-MethyllycaconitineRat brain-

Note: Specific Ki values from some sources were not directly provided in the abstract; however, the references describe the appropriate methodologies.

Table 2: Functional Activity of (S)-Nicotine at Human nAChR Subtypes
nAChR SubtypeAssay TypeSystemEC50 (µM)Reference
α4β286Rb+ EffluxThalamic Synaptosomes1.6
α6/3β2β3Neurotransmitter Release-0.7 ± 0.1
α3β4Neurotransmitter ReleaseIPN Synaptosomes42.4 ± 2.2
α786Rb+ Efflux-0.77
α7Ca2+ Influx-54.5 ± 10.6

Experimental Protocols

The characterization of nicotine and its analogs relies on a suite of well-established experimental techniques. Below are detailed methodologies for two fundamental assays.

Radioligand Binding Assay for nAChR Affinity

This protocol provides a general framework for determining the binding affinity of a compound for a specific nAChR subtype using a competitive binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., nicotine) by measuring its ability to displace a known radioligand from a specific nAChR subtype.

Materials:

  • Biological Source: Cell membranes from HEK cells stably expressing the human nAChR subtype of interest (e.g., α4β2), or rodent brain tissue homogenates (e.g., cortex for α4β2, thalamus for α7).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [125I]-Epibatidine for α4β2, [3H]-Methyllycaconitine for α7).

  • Test Compound: (S)-Nicotine or other analogs of interest.

  • Non-specific Binding Control: A high concentration of a known non-radioactive ligand (e.g., 10 µM nicotine) to determine non-specific binding.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation multiple times to remove endogenous ligands. Resuspend the final membrane pellet in the binding buffer to a specific protein concentration (e.g., 30-50 µ g/assay tube).

  • Assay Setup: In a 96-well plate or individual tubes, add the following in order:

    • Binding buffer.

    • A range of concentrations of the test compound.

    • Radioligand at a concentration near its Kd.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 75 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is used to measure the functional properties (e.g., EC50, efficacy) of a nAChR agonist in Xenopus laevis oocytes.

Objective: To characterize the electrophysiological response of a specific nAChR subtype to an agonist.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the nAChR subunits of interest.

  • Microinjection apparatus.

  • TEVC setup, including an amplifier (e.g., Geneclamp 500B), micromanipulators, and recording electrodes.

  • Recording solution (e.g., Ba2+ Ringer's solution).

  • Agonist solutions of varying concentrations.

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis. Microinject the oocytes with the cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Apply the agonist at various concentrations to the oocyte via the perfusion system. Record the resulting inward current, which is due to the influx of cations through the activated nAChR channels.

  • Data Acquisition and Analysis:

    • Measure the peak current response at each agonist concentration.

    • Plot the normalized current response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximal response (Emax).

Signaling Pathways and Experimental Workflows

The activation of nAChRs by nicotine initiates a cascade of intracellular events. The following diagrams, rendered in DOT language, illustrate these pathways and a typical experimental workflow.

Nicotinic Acetylcholine Receptor Signaling

nAChR_Signaling Nicotine Nicotine nAChR nAChR Nicotine->nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Na_Influx Na⁺ Influx nAChR->Na_Influx PI3K PI3K Ca_Influx->PI3K ERK ERK Ca_Influx->ERK NT_Release Neurotransmitter Release (e.g., DA) Ca_Influx->NT_Release Depolarization Membrane Depolarization Na_Influx->Depolarization VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC VGCC->Ca_Influx Akt Akt PI3K->Akt Neuroprotection Neuroprotection & Gene Expression Akt->Neuroprotection CREB CREB ERK->CREB CREB->Neuroprotection

Caption: nAChR activation by nicotine leads to cation influx, membrane depolarization, and activation of downstream signaling cascades like PI3K/Akt and ERK/CREB.

Experimental Workflow for Nicotine Analog Characterization

Experimental_Workflow Synthesis Synthesis of Nicotine Analog Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Functional_Assay TEVC Electrophysiology (Determine EC50, Emax) Synthesis->Functional_Assay Data_Analysis Data Analysis & SAR Studies Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis In_Vivo_Studies In Vivo Behavioral Models (e.g., Locomotion, Analgesia) In_Vivo_Studies->Data_Analysis Data_Analysis->In_Vivo_Studies Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A typical workflow for characterizing a novel nicotine analog, from synthesis to in vivo testing and lead optimization.

Synthesis Overview

The synthesis of (S)-3-(1-methylpiperidin-2-yl)pyridine is a well-established process in organic chemistry. A common route involves the resolution of racemic myosmine, followed by reduction and N-methylation. Alternatively, asymmetric synthesis strategies can be employed to directly obtain the desired enantiomer. The precise details of synthetic routes are extensive and beyond the scope of this guide, but numerous methodologies have been published in the chemical literature.

Conclusion

This compound remains a cornerstone for research into the nicoti

A Technical Guide to the Pharmacological Profile of 3-(1-methylpiperidin-2-yl)pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct pharmacological data for 3-(1-methylpiperidin-2-yl)pyridine is scarce in publicly available scientific literature. This guide provides a comprehensive overview of the pharmacological profiles of its closest structural analogs, Nicotine and Anabasine, to infer a likely profile for the target compound. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a methylated piperidine ring. Its structure bears a strong resemblance to two well-characterized alkaloids: Nicotine, which has a methylated pyrrolidine ring, and Anabasine, which has an unmethylated piperidine ring. Given these structural similarities, it is highly probable that this compound interacts with nicotinic acetylcholine receptors (nAChRs). This guide will detail the known pharmacology of Nicotine and Anabasine to build a predictive pharmacological profile for this compound.

Structural Analogs

The primary basis for inferring the pharmacology of this compound is its structural relationship to Nicotine and Anabasine.

G A This compound (Target Compound) B Nicotine (3-(1-methylpyrrolidin-2-yl)pyridine) A->B Different Ring (Piperidine vs. Pyrrolidine) C Anabasine (3-(piperidin-2-yl)pyridine) A->C Different N-substitution (Methylated vs. Unmethylated)

Structural relationships of the target compound.

Pharmacological Profile of Nicotine

Nicotine is a well-known alkaloid and the primary psychoactive component of tobacco. It acts as an agonist at nAChRs.[1] These receptors are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems.[2]

Receptor Binding and Functional Activity of Nicotine

Nicotine exhibits varying affinities and functional potencies across different nAChR subtypes. It generally shows higher affinity for α4β2 subtypes and acts as a full or partial agonist.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, µM)Efficacy (% of ACh)
α4β21 - 100.1 - 1Partial to Full
α7100 - 10001 - 10Partial
α3β410 - 1000.5 - 5Full

Note: These values are approximate and can vary based on the experimental system.

Signaling Pathways of Nicotinic Acetylcholine Receptors

Activation of nAChRs by an agonist like nicotine leads to the opening of the ion channel, allowing an influx of cations (primarily Na+ and Ca2+).[2] This influx causes membrane depolarization and initiates downstream signaling cascades. The influx of Ca2+ is a critical event that can trigger various intracellular pathways, including the PI3K/Akt pathway, which is associated with neuroprotection.[3][4]

G cluster_membrane Cell Membrane nAChR nAChR Depolarization Membrane Depolarization nAChR->Depolarization Opens channel Nicotine Nicotine Nicotine->nAChR Binds to Ca_influx Ca²⁺ Influx Depolarization->Ca_influx PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt Activates Dopamine_release Dopamine Release Ca_influx->Dopamine_release Triggers Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection

Simplified nAChR signaling pathway.

Pharmacological Profile of Anabasine

Anabasine is a pyridine alkaloid found in certain plants, including tree tobacco (Nicotiana glauca).[5] It is a structural isomer of nicotine and also acts as a nicotinic acetylcholine receptor agonist.[5]

Receptor Binding and Functional Activity of Anabasine

Anabasine is a potent agonist at nAChRs, in some cases with higher potency than nicotine. It has been used as a botanical insecticide due to its action on these receptors.[6][7]

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, µM)Efficacy
Fetal Muscle-type nAChR-0.7Full Agonist[6]
α7--Agonist
α4β2--Agonist

Note: Comprehensive quantitative data for Anabasine across all nAChR subtypes is less available compared to Nicotine.

Anabasine has also been reported to be a cholinesterase inhibitor.[8]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Prepare cell membranes expressing the nAChR subtype Incubate Incubate membranes, radioligand, and test compound to reach equilibrium Membrane->Incubate Radioligand Select a suitable radioligand (e.g., [³H]-Epibatidine) Radioligand->Incubate Test_Compound Prepare serial dilutions of the test compound Test_Compound->Incubate Filter Separate bound from free radioligand via rapid filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Scintillation Measure radioactivity on filters using liquid scintillation counting Wash->Scintillation IC50 Plot data to determine the IC₅₀ value Scintillation->IC50 Ki Calculate the Ki value using the Cheng-Prusoff equation IC50->Ki

Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell lines stably expressing the nAChR subtype of interest are cultured and harvested. The cells are homogenized and centrifuged to isolate the cell membrane fraction.

  • Assay: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine) and varying concentrations of the unlabeled test compound.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[9]

GTPγS Binding Assay

This functional assay measures G-protein activation following receptor agonism, although nAChRs are ion channels, some downstream effects can be assessed this way if they couple to G-proteins. A more direct functional assay for ion channels would be electrophysiology or calcium influx assays.

Methodology:

  • Membrane Preparation: As in the binding assay, membranes from cells expressing the receptor are prepared.

  • Assay: Membranes are incubated with GDP, varying concentrations of the agonist, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Incubation: Agonist binding to the receptor facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation and Counting: The reaction is stopped, and bound [³⁵S]GTPγS is separated from the free form by filtration. The radioactivity is then counted.

  • Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the agonist concentration to determine the EC50 and Emax values.[10][11]

Hypothetical Pharmacological Profile of this compound

Based on the data from Nicotine and Anabasine, a pharmacological profile for this compound can be hypothesized.

Predicted Receptor Interactions
  • Primary Target: Nicotinic acetylcholine receptors (nAChRs).

  • Mechanism of Action: Likely to be an agonist at nAChRs, similar to Nicotine and Anabasine.

  • Subtype Selectivity: The piperidine ring, as in Anabasine, combined with the N-methyl group of Nicotine, may confer a unique subtype selectivity profile. It might retain the high potency of Anabasine at certain subtypes while the N-methyl group could influence its interaction with the binding pocket, potentially altering its affinity and efficacy profile compared to both analogs.

Predicted In Vitro and In Vivo Effects
  • In Vitro: It is expected to induce depolarization and cation influx in cells expressing nAChRs.

  • In Vivo: The compound would likely exhibit central nervous system effects, such as stimulation, and peripheral effects, including increased heart rate and blood pressure, characteristic of nAChR agonists.[12] The specific behavioral and physiological outcomes would depend on its pharmacokinetic properties (e.g., blood-brain barrier penetration) and its nAChR subtype selectivity.

Conclusion

While direct experimental data on this compound is lacking, a robust hypothetical pharmacological profile can be constructed based on its close structural analogs, Nicotine and Anabasine. It is predicted to be a potent nicotinic acetylcholine receptor agonist. Empirical validation through receptor binding and functional assays is necessary to confirm this predicted profile and to fully elucidate its therapeutic or toxicological potential. The experimental protocols and comparative data provided in this guide offer a foundational framework for such an investigation.

References

In Vitro Metabolism of N-methyl-anabasine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-anabasine is a minor alkaloid found in tobacco and is structurally related to nicotine.[1] Understanding its metabolic fate is crucial for a comprehensive assessment of tobacco product toxicity and for the development of novel therapeutic agents. This technical guide provides a detailed overview of the current knowledge on the in vitro metabolism of N-methyl-anabasine, including identified metabolic pathways, experimental protocols for studying its biotransformation, and available quantitative data. This document is intended to serve as a foundational resource for researchers in toxicology, pharmacology, and drug development.

Metabolic Pathways of N-methyl-anabasine

In vitro studies utilizing liver homogenates from various species, including hamsters, mice, rats, and guinea pigs, have demonstrated that N-methyl-anabasine undergoes several metabolic transformations.[2] The primary metabolic routes identified are N-oxidation, N-demethylation, and oxidation of the piperidine ring.

The key metabolites identified from in vitro incubations include:

  • Diastereomeric 1'-N-oxides: These are formed through the oxidation of the nitrogen atom in the piperidine ring.[2]

  • N-demethylation products: This pathway involves the removal of the methyl group from the piperidine nitrogen.[2]

  • N-methyl-6-oxoanabasine: This metabolite results from the oxidation of the piperidine ring at the 6th position.[2]

  • (-)-Anabasine: In studies with (-)-methylanabasine, N-demethylation leads to the formation of (-)-anabasine, which can be further metabolized.[3]

The cytochrome P450 (CYP) enzyme system, particularly CYP2A6 , is implicated in the metabolism of N-methyl-anabasine, similar to its role in the metabolism of other tobacco alkaloids.[4] N-methyl-anabasine has been shown to be an inhibitor of human CYP2A6.[4]

Metabolic Pathway Diagram

N-methyl-anabasine Metabolism N-methyl-anabasine N-methyl-anabasine Diastereomeric 1'-N-oxides Diastereomeric 1'-N-oxides N-methyl-anabasine->Diastereomeric 1'-N-oxides N-oxidation N-demethylation Product (Anabasine) N-demethylation Product (Anabasine) N-methyl-anabasine->N-demethylation Product (Anabasine) N-demethylation N-methyl-6-oxoanabasine N-methyl-6-oxoanabasine N-methyl-anabasine->N-methyl-6-oxoanabasine C-oxidation

Metabolic pathways of N-methyl-anabasine.

Quantitative Data

Currently, detailed quantitative data on the enzyme kinetics of N-methyl-anabasine metabolism, such as Km and Vmax values, are limited in the publicly available literature. However, its inhibitory effect on a key metabolic enzyme has been characterized.

CompoundEnzymeInhibition Constant (Ki)Source
S-(-)-N-methyl-anabasineHuman CYP2A6> 300 µM[4]

Experimental Protocols

While specific, detailed protocols for the in vitro metabolism of N-methyl-anabasine are not extensively published, the following are generalized yet comprehensive methodologies that can be adapted for this purpose, based on standard practices for minor tobacco alkaloids.

In Vitro Metabolism using Liver Microsomes

This protocol outlines a typical experiment to assess the metabolic stability and identify the primary metabolites of N-methyl-anabasine using liver microsomes.

Materials:

  • N-methyl-anabasine

  • Pooled liver microsomes (human or other species of interest)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (or other suitable organic solvent for quenching)

  • Internal standard (e.g., a structurally similar compound not found in the test system)

Procedure:

  • Preparation of Incubation Mixtures:

    • On ice, prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, liver microsomes (final concentration typically 0.2-1.0 mg/mL), and the NADPH regenerating system.

    • Prepare control incubations lacking the NADPH regenerating system to assess non-enzymatic degradation.

  • Pre-incubation:

    • Pre-incubate the mixtures at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding N-methyl-anabasine (final concentration typically 1-10 µM).

  • Incubation:

    • Incubate the reactions at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Terminate the reaction at each time point by adding a cold quenching solvent (e.g., 2 volumes of acetonitrile) containing an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.

    • Transfer the supernatant to a new tube for analysis.

Experimental Workflow Diagram

In Vitro Metabolism Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mix (Microsomes, Buffer) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_substrate Add N-methyl-anabasine + NADPH pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate time_points Collect Aliquots at Time Points incubate->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze

General workflow for in vitro metabolism studies.
Analytical Method: LC-MS/MS for Metabolite Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection of N-methyl-anabasine and its metabolites.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient elution using water and methanol or acetonitrile, both containing a modifier such as formic acid or ammonium acetate to improve ionization.

  • Flow Rate: Dependent on the column dimensions (typically 0.2-0.6 mL/min for HPLC).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode:

    • For Quantification: Multiple Reaction Monitoring (MRM) is used. Precursor-to-product ion transitions for N-methyl-anabasine and its expected metabolites need to be optimized.

    • For Identification: Full scan and product ion scan modes are used to determine the mass-to-charge ratio (m/z) of parent ions and their fragmentation patterns.

  • Key Parameters: Capillary voltage, cone voltage, collision energy, and gas flows should be optimized for each analyte.

Conclusion

The in vitro metabolism of N-methyl-anabasine involves N-oxidation, N-demethylation, and C-oxidation, with CYP2A6 likely playing a significant role. While the primary metabolic pathways have been elucidated, there is a clear need for further research to quantify the kinetics of these transformations and to fully characterize the enzymes involved. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to conduct these much-needed studies, which will ultimately contribute to a more complete understanding of the biological activity and toxicological profile of this minor tobacco alkaloid.

References

An In-depth Technical Guide to the Mechanism of Action of 3-(1-methylpiperidin-2-yl)pyridine (Pozanicline/ABT-089)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 3-(1-methylpiperidin-2-yl)pyridine, a selective neuronal nicotinic acetylcholine receptor (nAChR) partial agonist, also known as Pozanicline and formerly as ABT-089. Developed for its nootropic and neuroprotective properties, this molecule exhibits a unique pharmacological profile characterized by high affinity and partial agonism at α4β2* nAChRs and significant activity at α6β2* nAChRs, with minimal interaction with other nAChR subtypes. This selectivity profile is thought to contribute to its cognitive-enhancing effects and favorable side-effect profile, making it a molecule of significant interest for the treatment of cognitive deficits in disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD). This document details its receptor binding affinities, functional activities, the downstream signaling pathways it modulates, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Selective Nicotinic Acetylcholine Receptor Modulation

The primary mechanism of action of this compound is its function as a selective partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[1][2][3] It also demonstrates significant activity as a partial agonist at the α6β2 subtype.[3] In contrast, it shows insignificant binding and functional activity at the α7 and α3β4 nAChR subtypes, which are commonly associated with some of the undesirable side effects of broader nAChR agonists like nicotine.[3]

This selectivity for β2-containing (β2) nAChRs is a key feature of its pharmacological profile. The α4β2 and α6β2 nAChRs are widely expressed in brain regions critical for cognition, learning, and memory, including the hippocampus, cortex, and striatum. By selectively modulating these receptors, this compound can influence the release of several key neurotransmitters, including acetylcholine and dopamine, thereby enhancing cognitive processes.

Quantitative Receptor Binding and Functional Activity

The interaction of this compound with various nAChR subtypes has been quantified through radioligand binding assays and functional assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinities (Ki) of this compound

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
α4β2*[³H]cytisineRat brain16.7[1]
α7--Insignificant[2]
α3β4--No activity ≤ 300 µM[3][4]

Table 2: Functional Activity (EC₅₀ and Efficacy) of this compound

Receptor Subtype/AssayEndpointEC₅₀ (µM)Efficacy (% of Nicotine)Reference
α4β2⁸⁶Rb⁺ Efflux~2.57-23%[3][4]
α6β2 (high sensitivity)[³H]Dopamine Release0.1136%[3][4]
α6β2* (low sensitivity)[³H]Dopamine Release2898%[3][4]
α4α5β2-High SelectivityPartial Agonist[3][4]

Signaling Pathways

The binding of this compound to α4β2* and α6β2* nAChRs initiates a cascade of intracellular events. As a partial agonist, it stabilizes a receptor conformation that allows for a limited influx of cations (primarily Na⁺ and Ca²⁺) compared to the full agonist nicotine. This controlled ion influx leads to membrane depolarization and the activation of downstream signaling pathways.

Canonical Ionotropic Signaling and Neurotransmitter Release

The primary and most immediate signaling event is the influx of cations through the nAChR channel. This leads to depolarization of the neuronal membrane, which in turn can trigger the opening of voltage-gated calcium channels (VGCCs), further increasing intracellular calcium concentrations. This elevation in intracellular calcium is a critical trigger for the release of neurotransmitters from presynaptic terminals. In the context of this compound's action, this leads to the enhanced release of dopamine in brain regions like the striatum, which is believed to contribute to its pro-cognitive effects.

G cluster_0 Presynaptic Terminal Pozanicline This compound (Pozanicline/ABT-089) nAChR α4β2* / α6β2* nAChR Pozanicline->nAChR Binds IonChannel Cation Influx (Na⁺, Ca²⁺) nAChR->IonChannel Opens Depolarization Membrane Depolarization IonChannel->Depolarization VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Activates Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Opens Vesicle Synaptic Vesicle (Dopamine) Ca_Influx->Vesicle Triggers Fusion Release Dopamine Release Vesicle->Release

Figure 1: Ionotropic Signaling and Dopamine Release Pathway.
Neuroprotective and Cognitive Enhancement Signaling Cascades

Beyond its immediate effects on neurotransmitter release, the activation of nAChRs by this compound also engages intracellular signaling cascades associated with neuroprotection and cognitive enhancement. The influx of calcium can act as a second messenger, activating various protein kinases. Notably, the activation of the Phosphoinositide 3-kinase (PI3K)-Akt pathway has been linked to the neuroprotective effects of nAChR agonists. This pathway can inhibit apoptotic processes and promote cell survival.

Furthermore, recent evidence suggests that α4β2 nAChRs can also signal through a metabotropic, ion-flux-independent pathway involving Src family kinases, which can lead to the activation of downstream effectors like phospholipase C (PLC) and protein kinase C (PKC), influencing synaptic plasticity and cognitive function.

G cluster_1 Downstream Neuroprotective & Cognitive Pathways Ca_Influx Increased Intracellular Ca²⁺ PI3K PI3K Ca_Influx->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Survival Enhanced Neuronal Survival Apoptosis->Survival nAChR_meta α4β2* nAChR (Metabotropic) Src Src Kinase nAChR_meta->Src Activates Syk Syk Src->Syk Phosphorylates PLC PLCγ1 Syk->PLC Activates PKC PKC PLC->PKC Activates Plasticity Synaptic Plasticity & Cognitive Function PKC->Plasticity

Figure 2: Neuroprotective and Cognitive Signaling Pathways.

Experimental Protocols

The characterization of this compound's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of this compound for specific nAChR subtypes.

  • Objective: To determine the inhibitory constant (Ki) of this compound at α4β2* nAChRs.

  • Materials:

    • Rat brain tissue (e.g., cortex or thalamus) or cells stably expressing the nAChR subtype of interest.

    • Radioligand: [³H]cytisine (a high-affinity ligand for α4β2* nAChRs).

    • Unlabeled competitor: this compound.

    • Binding buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Wash buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare membrane homogenates from the chosen tissue or cells.

    • In a multi-well plate, add a fixed concentration of [³H]cytisine to each well.

    • Add increasing concentrations of unlabeled this compound to the wells.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.

G Start Prepare Membrane Homogenates Add_Radio Add [³H]cytisine (fixed concentration) Start->Add_Radio Add_Competitor Add this compound (increasing concentrations) Add_Radio->Add_Competitor Add_Membrane Add Membrane Preparation Add_Competitor->Add_Membrane Incubate Incubate to Equilibrium Add_Membrane->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC₅₀ → Ki) Count->Analyze

Figure 3: Workflow for Radioligand Binding Assay.
Functional Assay: ⁸⁶Rb⁺ Efflux Assay

This assay measures the functional activity of this compound by assessing its ability to induce cation efflux through the nAChR channel.

  • Objective: To determine the EC₅₀ and efficacy of this compound at activating nAChRs.

  • Materials:

    • Cells stably expressing the nAChR subtype of interest.

    • ⁸⁶RbCl (a radioactive tracer for K⁺).

    • Loading buffer.

    • Stimulation buffer containing various concentrations of this compound.

    • Scintillation counter.

  • Procedure:

    • Culture cells expressing the target nAChR in multi-well plates.

    • Load the cells with ⁸⁶Rb⁺ by incubating them in a medium containing ⁸⁶RbCl.

    • Wash the cells to remove extracellular ⁸⁶Rb⁺.

    • Stimulate the cells with a buffer containing increasing concentrations of this compound for a short period (e.g., 2-5 minutes).

    • Collect the supernatant containing the released ⁸⁶Rb⁺.

    • Lyse the cells to determine the amount of ⁸⁶Rb⁺ remaining intracellularly.

    • Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

    • Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of the test compound.

    • Plot the concentration-response curve and determine the EC₅₀ and maximal efficacy.

In Vitro Neurotransmitter Release Assay: [³H]Dopamine Release from Synaptosomes

This assay directly measures the ability of this compound to evoke the release of dopamine from presynaptic nerve terminals.

  • Objective: To quantify the potency and efficacy of this compound in stimulating dopamine release.

  • Materials:

    • Rat striatal tissue.

    • [³H]Dopamine.

    • Perfusion buffer.

    • Stimulation buffer containing various concentrations of this compound.

    • Scintillation counter.

  • Procedure:

    • Prepare synaptosomes (isolated nerve terminals) from rat striatum.

    • Load the synaptosomes with [³H]dopamine.

    • Place the loaded synaptosomes in a perfusion system.

    • Collect baseline fractions of the perfusate to measure spontaneous [³H]dopamine release.

    • Stimulate the synaptosomes with buffer containing increasing concentrations of this compound.

    • Collect fractions of the perfusate during and after stimulation.

    • Measure the radioactivity in each fraction using a scintillation counter.

    • Calculate the amount of [³H]dopamine released in response to the compound.

    • Determine the EC₅₀ and efficacy from the concentration-response data.

Conclusion

This compound (Pozanicline/ABT-089) is a selective partial agonist of α4β2* and α6β2* nicotinic acetylcholine receptors. Its mechanism of action is characterized by a high affinity for these receptor subtypes and a controlled activation of their associated ion channels, leading to modulated neurotransmitter release and the engagement of downstream signaling pathways implicated in neuroprotection and cognitive enhancement. The selectivity of this compound for β2*-containing nAChRs, coupled with its partial agonist activity, likely underlies its promising therapeutic window for cognitive disorders. The experimental data summarized in this guide provide a robust foundation for understanding the intricate pharmacology of this compound and for guiding future research and development in the field of nAChR-targeted therapeutics.

References

Structure-Activity Relationship of Anabasine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anabasine is a pyridine alkaloid naturally found in plants of the Nicotiana genus, particularly tree tobacco (Nicotiana glauca).[1][2] Structurally, it is an isomer of nicotine, comprising a pyridine ring linked to a piperidine ring.[1] This core structure has served as a versatile scaffold for the development of a wide range of derivatives with diverse biological activities. Anabasine and its analogues primarily exert their effects by interacting with nicotinic acetylcholine receptors (nAChRs), acting as agonists.[2] This interaction is the basis for its historical use as an insecticide and its modern investigation for various therapeutic applications, including the treatment of cognitive disorders.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of anabasine derivatives, detailing their synthesis, biological evaluation, and the key structural modifications that govern their activity.

Core Structure and Chemical Properties

Anabasine (3-(piperidin-2-yl)pyridine) is a colorless, viscous liquid that is soluble in water and most organic solvents.[4] Its structure features two key nitrogen-containing rings: a pyridine ring, which is aromatic, and a saturated piperidine ring. The stereochemistry of the chiral center at the 2-position of the piperidine ring plays a crucial role in its biological activity. The (S)-enantiomer is the naturally occurring form.[1] Modifications to either of these rings, the linker between them, or the nitrogen atoms have been extensively explored to modulate the pharmacological profile of the resulting derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of anabasine derivatives is highly dependent on their structural features. Key modifications have been investigated to enhance potency and selectivity for different biological targets.

Nicotinic Acetylcholine Receptor (nAChR) Agonism

Anabasine derivatives are potent agonists at various nAChR subtypes. Research has particularly focused on developing selective agonists for the α7 nAChR subtype, which is implicated in cognitive processes and neuroprotection, making it a promising target for treating Alzheimer's disease and schizophrenia.[3]

The parent compound, anabasine, and its close analogue, anabaseine, are potent agonists at muscle and neuronal α-bungarotoxin-sensitive nicotinic receptors.[5] The rank order of potency for stimulating homomeric α7 receptors is anabaseine > anabasine > nicotine.[5]

Key SAR insights for α7 nAChR activity include:

  • The Benzylidene Moiety: The introduction of a benzylidene group at the 3-position of the anabaseine imine double bond has led to highly potent and selective α7 agonists.

  • Substitution on the Benzylidene Ring: The position and nature of substituents on the benzylidene ring are critical. For instance, 3-(2,4-dimethoxybenzylidene)anabaseine (DMXB-A or GTS-21) is a well-known partial agonist at α7 nAChRs.[3]

  • Dimethylamino Cinnamylidine Substitution: The derivative 3-(4)-dimethylaminocinnamylidine anabaseine (DMAC) was found to be a selective and potent α7 receptor agonist, more so than nicotine or anabaseine itself, while showing little activity at other subtypes like α4β2.[6]

Table 1: Activity of Anabaseine Derivatives at Nicotinic Receptors

Compound Modification Receptor Subtype Activity/Potency Reference
Anabaseine Core Structure α7 nAChR Potent Agonist [5]
Anabasine Core Structure α7 nAChR Agonist, less potent than Anabaseine [5]
Nicotine Reference α7 nAChR Agonist, less potent than Anabaseine and Anabasine [5]
DMXB-A (GTS-21) 3-(2,4-dimethoxybenzylidene) α7 nAChR Partial Agonist [3]
DMXB-A (GTS-21) 3-(2,4-dimethoxybenzylidene) α4β2 nAChR Binds with Ki=20 nM [3]
DMAC 3-(4-dimethylaminocinnamylidine) α7 nAChR Selective and potent agonist [6]

| DMAC | 3-(4-dimethylaminocinnamylidine) | α4β2 nAChR | Low agonist activity |[6] |

Antimicrobial and Antifungal Activity

N-acylation of the piperidine nitrogen in anabasine has yielded derivatives with significant antimicrobial and antifungal properties.[7]

  • Isoxazole Fragments: The introduction of isoxazole-containing acyl groups leads to compounds with the most pronounced antibacterial activity, particularly against Staphylococcus aureus.[7][8]

  • Adamantane Fragments: Derivatives featuring an adamantane moiety have shown the greatest antiviral effects.[7][9]

  • Phenylisoxazole vs. Tolylisoxazole: The substitution pattern on the acyl moiety influences the spectrum of activity. An anabasine derivative with a 5-phenylisoxazole fragment showed moderate activity against Escherichia coli but not Bacillus subtilis, while the opposite was true for a 4-tolyl substituted analogue.[8]

Table 2: Minimum Inhibitory Concentration (MIC) of N-Acyl Anabasine Derivatives

Compound ID Acyl Substituent S. aureus (μM) B. subtilis (μM) E. coli (μM) C. albicans (μM) Reference
Anabasine (unsubstituted) 77.1 77.1 154.1 50.0 [8]
1a 5-Methyl-3-isoxazolecarbonyl 18.1 146.1 - - [8]
1b 5-Phenylisoxazolecarbonyl - - Moderate Activity* - [8]
1c 5-(4-Tolyl)isoxazolecarbonyl - Moderate Activity* - 144.0 [8]

Note: Quantitative MIC values for 1b and 1c against these specific strains were not provided in the source, only qualitative activity descriptions.

Analgesic and Insecticidal Activity
  • Analgesic Activity: A majority of the synthesized N-acyl anabasine derivatives have demonstrated significant analgesic activity in animal models, effectively reducing pain responses.[7][9]

  • Insecticidal Activity: Anabasine itself has a long history of use as a botanical insecticide, a property attributed to its action as a nAChR agonist in insects.[2][4][10] In bioassays against Pieris rapae larvae, the median effective concentration (EC50) of anabasine was 0.572 mg per larva.[11]

Experimental Protocols

General Procedure for Synthesis of N-acyl Anabasine Derivatives

This protocol is adapted from the synthesis of N-acyl derivatives with 1,2-azole and adamantane fragments.[7]

  • Dissolution: Dissolve anabasine (1.6 g, 10 mmol) in 100 mL of dry dichloromethane.

  • Addition of Base: Add triethylamine (1.2 g, 12 mmol) to the solution under stirring.

  • Addition of Acyl Chloride: Successively add the desired acyl chloride (e.g., 1,2-azole-3-carbonyl chloride or adamantane-1-carbonyl chloride) (11 mmol) to the solution.

  • Reaction: Stir the mixture for 1 hour and then leave it for 15 hours at room temperature (20–23 °C).

  • Workup (Washing): Wash the reaction mixture sequentially with water (2 x 200 mL, with 1 hour of stirring for each wash) and a 5% sodium bicarbonate solution (2 x 200 mL, with 1 hour of stirring for each wash).

  • Drying and Isolation: Separate the organic layer and dry it over anhydrous Na₂SO₄. The solvent can then be removed under reduced pressure to yield the crude product, which may be further purified by chromatography.

General Procedure for Synthesis of Anabasine Analogues via Diol Cyclization

This protocol outlines a method for creating the piperidine ring of anabasine analogues.[12]

  • Diol Formation: Reduce the corresponding 1-(3-pyridinyl)-1,5-hydroxy ketone with sodium borohydride (NaBH₄) in methanol at 0°C. Stir the mixture for 1 hour, evaporate the solvent, and extract the resulting diol with dichloromethane.

  • Mesylation: Dissolve the diol (10 mmol) in anhydrous dichloromethane (100 mL) with triethylamine (50 mmol) under a nitrogen atmosphere. Cool the mixture to 0°C.

  • Cyclization Precursor Formation: Add methanesulfonyl chloride (MsCl) (30 mmol) dropwise over 1 hour. Stir the solution until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quenching and Extraction: Quench the reaction with water (100 mL) and extract the aqueous phase with dichloromethane (3 x 50 mL). The cyclization of the mesylated intermediate leads to the formation of the piperidine ring.

Assay for Nicotinic Receptor Function (Xenopus Oocyte Expression System)

This is a representative protocol for evaluating the agonist activity of anabasine derivatives at specific nAChR subtypes.[5][6]

  • Oocyte Preparation: Harvest oocytes from Xenopus laevis and prepare them for injection.

  • cRNA Injection: Inject oocytes with cRNAs encoding the subunits of the desired nAChR subtype (e.g., α7 for homomeric receptors, or α4 and β2 for heteromeric receptors).

  • Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and perfuse with a saline solution.

  • Compound Application: Apply the test compound (e.g., anabasine derivative) at various concentrations to the oocyte.

  • Data Acquisition: Record the induced transmembrane currents using a two-electrode voltage-clamp technique.

  • Data Analysis: Plot the current response against the compound concentration to generate a dose-response curve and determine the EC₅₀ (the concentration that elicits a half-maximal response).

Visualizing Pathways and Workflows

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization CompoundDesign Compound Design (Scaffold Modification) Synthesis Chemical Synthesis CompoundDesign->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., nAChR binding, MIC) Purification->Screening DataAnalysis Data Analysis (IC50, MIC determination) Screening->DataAnalysis SAR SAR Analysis DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->CompoundDesign New Design Cycle

Synthesis_Workflow Anabasine Anabasine in dry CH2Cl2 Reagents Add Triethylamine & Acyl Chloride Anabasine->Reagents Reaction Stir 1 hr Leave for 15 hrs Reagents->Reaction Wash_H2O Wash with Water (2x) Reaction->Wash_H2O Wash_Bicarb Wash with 5% NaHCO3 (2x) Wash_H2O->Wash_Bicarb Dry Dry Organic Layer (Na2SO4) Wash_Bicarb->Dry Product Final N-acyl Anabasine Derivative Dry->Product

Alpha7_Pathway Agonist Anabasine Derivative (e.g., DMAC, DMXB-A) Receptor α7 Nicotinic Receptor (α7 nAChR) Agonist->Receptor Binds Activation Conformational Change & Channel Opening Receptor->Activation Activates Ion_Influx Ca²⁺ Influx Activation->Ion_Influx Downstream Activation of Ca²⁺-dependent Signaling Cascades Ion_Influx->Downstream Effect Therapeutic Effects (Cognitive Enhancement, Neuroprotection) Downstream->Effect Leads to

Conclusion

The anabasine scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. Structure-activity relationship studies have revealed that specific modifications to its core structure can selectively enhance its potency towards different targets. N-acylation is a key strategy for developing antimicrobial and analgesic agents, with isoxazole and adamantane moieties being particularly effective. For neuropharmacology, modification of the related anabaseine structure with substituted benzylidene groups has produced highly selective and potent agonists of the α7 nAChR, which are valuable tools for research and potential therapeutics for cognitive disorders. Future research will likely focus on further refining these derivatives to optimize their pharmacokinetic properties and clinical efficacy.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of anabasine and its related pyridine alkaloids. It is designed to serve as a resource for professionals in research, science, and drug development, offering detailed information on the botanical origins, quantitative analysis, extraction methodologies, and biosynthetic and signaling pathways associated with these compounds.

Introduction to Anabasine and Related Alkaloids

Anabasine is a pyridine and piperidine alkaloid found in a variety of plant species.[1] It is a structural isomer of nicotine and shares some of its pharmacological properties, acting as an agonist at nicotinic acetylcholine receptors (nAChRs).[2] This activity has led to its investigation for various applications, including as a potential therapeutic agent and a bio-insecticide. Related alkaloids, such as nornicotine and anatabine, often co-occur with anabasine and contribute to the overall alkaloidal profile of the source plants. Understanding the natural sources and properties of these alkaloids is crucial for their effective extraction, study, and potential utilization.

Principal Natural Sources

Anabasine and its related alkaloids are predominantly found in plants from the Solanaceae (nightshade) and Chenopodiaceae families. Key genera include Nicotiana, Anabasis, Zygophyllum, and Verbascum.

Nicotiana Species (Solanaceae)

The genus Nicotiana, which includes tobacco, is a well-known source of pyridine alkaloids. While nicotine is the most abundant alkaloid in Nicotiana tabacum (common tobacco), other species contain significant amounts of anabasine.

  • Nicotiana glauca (Tree Tobacco): This species is a primary source of anabasine, where it is often the predominant alkaloid.[3][4] The leaves and fruits can contain up to 1.1-1.2% anabasine by dry weight.[4]

  • Nicotiana tabacum (Common Tobacco): While rich in nicotine, N. tabacum also contains anabasine, though typically in much smaller quantities, often around 0.5% of the total alkaloid content.[5]

  • Other Nicotiana Species: Various other species within the genus have been found to contain anabasine and related alkaloids in differing concentrations.

Anabasis aphylla (Chenopodiaceae)

Anabasis aphylla, a leafless shrub native to arid regions of Asia, is the plant from which anabasine was first isolated and derives its name. The shoots of this plant can contain 1-2% anabasine. Other related alkaloids isolated from this plant include N-methylanabasine, anabasamine, and isonicoteine.

Zygophyllum fabago (Zygophyllaceae)

Commonly known as the Syrian bean-caper, Zygophyllum fabago is another recognized source of alkaloids, including anabasine. The total alkaloid content in the leaves has been reported to be around 0.102% to 0.44%.

Verbascum Species (Scrophulariaceae)

The genus Verbascum, or mullein, has been reported to contain various secondary metabolites, including alkaloids. While the specific quantitative data for anabasine in many Verbascum species is not as extensively documented as in Nicotiana or Anabasis, they are considered a potential source.

Quantitative Data on Alkaloid Content

The concentration of anabasine and related alkaloids can vary significantly based on the plant species, part of the plant, growing conditions, and developmental stage. The following table summarizes available quantitative data from various studies.

Plant SpeciesPlant PartAlkaloidConcentration (% of Dry Weight)Concentration (mg/g Dry Weight)Reference
Nicotiana glaucaLeavesAnabasine0.258%2.58
Nicotiana glaucaLeavesAnabasine-1[1]
Nicotiana glaucaFruitsAnabasine1.2%12[4]
Nicotiana glaucaLeavesAnabasine1.1%11[4]
Anabasis aphyllaShootsAnabasine1-2%10-20
Nicotiana tabacumLeavesAnabasine~0.02% (of total 4.12% anatabine and 93.75% nicotine)0.00592 - 0.04213 (total alkaloids)
Zygophyllum fabagoLeavesTotal Alkaloids0.102%1.02
Zygophyllum fabagoLeavesTotal Alkaloids0.44%4.4

Experimental Protocols

The extraction, isolation, and quantification of anabasine and related alkaloids are critical steps for research and development. Below are detailed methodologies for key experiments.

General Alkaloid Extraction from Plant Material

This protocol describes a general method for the extraction of total alkaloids from dried plant material.

Materials:

  • Dried and powdered plant material

  • Methanol or Ethanol (95%)

  • 10% Ammonia solution

  • Dichloromethane (or chloroform)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filter paper

Procedure:

  • Moisten 100 g of the dried, powdered plant material with a 10% ammonia solution.

  • Pack the moistened material into a Soxhlet extractor.

  • Extract the alkaloids with dichloromethane or chloroform for 6-8 hours.

  • Concentrate the resulting extract under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 5% hydrochloric acid.

  • Filter the acidic solution to remove non-alkaloidal material.

  • Make the filtrate alkaline (pH 9-10) with a 10% ammonia solution.

  • Extract the liberated alkaloids with three portions of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude alkaloid extract.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like anabasine.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Shimadzu GCMS TQ 8040).

  • Capillary column (e.g., HP-INNOWAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless (1:40 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp 1: 10 °C/min to 140 °C.

    • Ramp 2: 20 °C/min to 280 °C.

    • Final hold: 10 min at 280 °C.

  • Injection Volume: 1 µL.

MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2500 amu/s.

Sample Preparation:

  • Prepare a stock solution of the crude alkaloid extract in methanol.

  • Prepare a series of standard solutions of anabasine of known concentrations.

  • Analyze both the sample and standard solutions under the same GC-MS conditions.

  • Identify anabasine in the sample by comparing its retention time and mass spectrum with the standard.

  • Quantify the amount of anabasine by constructing a calibration curve from the standard solutions.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used technique for the separation and quantification of alkaloids.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., Syncronis aQ 5 µm, 150 x 2.1 mm).

HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate at pH 10.5).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Dissolve the crude alkaloid extract in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter.

  • Prepare a series of standard solutions of anabasine of known concentrations.

  • Analyze both the sample and standard solutions under the same HPLC conditions.

  • Identify and quantify anabasine by comparing retention times and peak areas with the standards.

Biosynthesis and Signaling Pathways

Biosynthesis of Anabasine

Anabasine belongs to the pyridine group of alkaloids. Its biosynthesis involves precursors from both the aspartate and lysine metabolic pathways. The pyridine ring of anabasine is derived from nicotinic acid (formed via the aspartate pathway), while the piperidine ring is derived from lysine via cadaverine.

Anabasine_Biosynthesis cluster_piperidine Piperidine Ring Formation cluster_pyridine Pyridine Ring Formation Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Delta1_Piperideine Δ¹-Piperideine Cadaverine->Delta1_Piperideine Amine Oxidase Anabasine Anabasine Delta1_Piperideine->Anabasine Aspartate Aspartate Quinolinate Quinolinate Aspartate->Quinolinate Nicotinic_acid Nicotinic acid Quinolinate->Nicotinic_acid Nicotinic_acid->Anabasine

Caption: Biosynthetic pathway of anabasine.

Experimental Workflow for Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of anabasine from a plant source.

Experimental_Workflow Plant_Material Plant Material (e.g., Nicotiana glauca leaves) Drying Drying and Grinding Plant_Material->Drying Extraction Solvent Extraction (e.g., Methanol) Drying->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Alkaloid Extract Evaporation->Crude_Extract Purification Purification (e.g., Acid-Base Extraction) Crude_Extract->Purification Pure_Alkaloids Purified Alkaloid Fraction Purification->Pure_Alkaloids Analysis Analysis Pure_Alkaloids->Analysis GCMS GC-MS Analysis->GCMS HPLC HPLC Analysis->HPLC NMR NMR for Structural Elucidation Analysis->NMR Anabasine_Signaling cluster_0 cluster_1 Cellular Response Anabasine Anabasine nAChR Nicotinic Acetylcholine Receptor (e.g., α7-nAChR) Anabasine->nAChR Agonist Binding Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Membrane Cell Membrane Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca CaMKII CaMKII Activation Intracellular_Ca->CaMKII PI3K_Akt_Pathway PI3K-Akt Pathway Intracellular_Ca->PI3K_Akt_Pathway Neurotransmitter_Release Neurotransmitter Release Intracellular_Ca->Neurotransmitter_Release MAPK_Pathway MAPK Pathway (p38, ERK1/2) CaMKII->MAPK_Pathway Gene_Expression Changes in Gene Expression MAPK_Pathway->Gene_Expression PI3K_Akt_Pathway->Gene_Expression

References

Toxicological Profile of 3-(1-methylpiperidin-2-yl)pyridine (Nicotine) and its Metabolite Nornicotine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological data for 3-(1-methylpiperidin-2-yl)pyridine, commonly known as nicotine, and its primary metabolite, this compound (nornicotine). Nicotine, a potent alkaloid found in the tobacco plant, is a widely consumed psychoactive substance with significant toxicological implications. Nornicotine, a major metabolite of nicotine, is also a tobacco alkaloid and serves as a precursor to the potent carcinogen N'-nitrosonornicotine (NNN).[1] This document summarizes acute, sub-chronic, and chronic toxicity data, as well as information on genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Detailed experimental protocols for key toxicological assays are provided, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the mechanisms of toxicity.

Acute Toxicity

Nicotine is acutely toxic by all routes of exposure, including oral, dermal, and inhalation.[2] Symptoms of acute nicotine poisoning include nausea, vomiting, abdominal pain, diarrhea, headache, sweating, and in severe cases, convulsions, respiratory failure, and death.[2][3] Nornicotine is also classified as toxic if swallowed, in contact with skin, or if inhaled.[1][4]

Quantitative Acute Toxicity Data

The following tables summarize the available median lethal dose (LD50) values for nicotine and the GHS classification for nornicotine.

Table 1: Acute Toxicity of Nicotine

SpeciesRoute of AdministrationLD50 Value
RatOral50 mg/kg[3]
RatIntraperitoneal14.6 mg/kg[3]
RatIntravenous1 mg/kg[3]
MouseOral3.34 mg/kg[5]
MouseIntraperitoneal5.9 mg/kg[3]
RabbitDermal140 mg/kg[3]
DogOral9.2 mg/kg[5]

Table 2: GHS Hazard Classification for Nornicotine

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[1][4]
Acute Toxicity, Dermal3H311: Toxic in contact with skin[1][4]
Acute Toxicity, Inhalation3H331: Toxic if inhaled[1][4]
Skin Irritation2H315: Causes skin irritation[1][4]
Eye Irritation2AH319: Causes serious eye irritation[1][4]
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation[1]
Experimental Protocol: Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)

The acute toxic class method is a stepwise procedure that uses a small number of animals to classify a substance into a toxicity category.[6][7]

Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step, i.e., no further testing is needed, dosing of further animals with the same dose, or dosing of further animals at the next higher or lower dose level.[6]

Procedure:

  • Animal Selection: Healthy, young adult rodents (typically female rats) are used.[6]

  • Housing and Fasting: Animals are caged individually and fasted (food but not water withheld) for 3-4 hours before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The maximum volume of liquid that can be administered at one time depends on the size of the test animal but should not exceed 1 mL/100g of body weight for rodents.[6]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Sub-chronic and Chronic Toxicity

Prolonged exposure to nicotine is associated with various adverse health effects. A No-Observed-Adverse-Effect-Level (NOAEL) of 1.25 mg/kg bw/day has been identified for hepatotoxicity in a 10-day rat drinking-water study.[2]

Genotoxicity

Nicotine itself has not been found to be genotoxic in bacterial reverse mutation assays (Ames test) or in a sister-chromatid exchange (SCE) assay in Chinese hamster ovary cells. However, its metabolite, nornicotine, has been shown to moderately increase the frequency of SCEs at high concentrations.[1] Furthermore, nornicotine is a precursor to the potent genotoxic carcinogen N'-nitrosonornicotine (NNN).

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test, OECD 471)

The Ames test is a widely used method to evaluate the mutagenic potential of chemical substances.[5][8][9]

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test substance is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.[9][10]

Procedure:

  • Strains: At least five strains of bacteria are used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.[5]

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism.[5][8]

  • Exposure: The bacteria are exposed to the test substance at various concentrations.[11]

  • Plating: The treated bacteria are plated on a minimal agar medium.

  • Incubation and Scoring: The plates are incubated for 48-72 hours, and the number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[5]

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis BacterialStrains Bacterial Strains (e.g., S. typhimurium, E. coli) Mix Mix Bacteria, Test Compound, and S9 Mix (or buffer) BacterialStrains->Mix TestCompound Test Compound (Varying Concentrations) TestCompound->Mix S9Mix S9 Mix (Metabolic Activation) S9Mix->Mix Incubate Pre-incubation (Optional) Mix->Incubate Plate Plate on Minimal Glucose Agar Incubate->Plate IncubatePlates Incubate (48-72 hours) Plate->IncubatePlates Count Count Revertant Colonies IncubatePlates->Count Analyze Analyze Data (Dose-response) Count->Analyze

Caption: Workflow of the Ames Test for Mutagenicity.
Experimental Protocol: Sister Chromatid Exchange (SCE) Assay

The SCE assay is a sensitive cytogenetic test for detecting DNA damage.

Principle: Cells are cultured for two replication cycles in the presence of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog. This results in sister chromatids with different amounts of BrdU incorporated into their DNA. After differential staining, the exchanges between sister chromatids can be visualized under a microscope.

Procedure:

  • Cell Culture: Mammalian cells (e.g., Chinese hamster ovary cells or human peripheral blood lymphocytes) are cultured.

  • BrdU Incorporation: BrdU is added to the culture medium for two cell cycles.

  • Test Substance Exposure: The test substance is added to the cultures for a defined period.

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining: The slides are stained using a technique that differentially stains the sister chromatids (e.g., fluorescence plus Giemsa).

  • Scoring: The number of SCEs per metaphase is scored. A significant increase in the frequency of SCEs in treated cells compared to control cells indicates genotoxicity.

SCE_Assay_Workflow cluster_culture Cell Culture & Exposure cluster_harvest Harvesting & Preparation cluster_analysis Staining & Analysis CellCulture Culture Mammalian Cells BrdU Add BrdU for Two Cell Cycles CellCulture->BrdU Exposure Expose to Test Substance BrdU->Exposure Arrest Arrest in Metaphase (e.g., Colcemid) Exposure->Arrest Harvest Harvest Cells Arrest->Harvest SlidePrep Prepare Microscope Slides Harvest->SlidePrep Stain Differential Staining (e.g., FPG) SlidePrep->Stain Microscopy Microscopic Analysis Stain->Microscopy Score Score SCEs per Metaphase Microscopy->Score

Caption: Workflow of the Sister Chromatid Exchange Assay.

Carcinogenicity

While nicotine itself is not classified as a direct carcinogen, it can promote tumor growth. The primary carcinogenic risk associated with nornicotine is its conversion to N'-nitrosonornicotine (NNN), a potent carcinogen.[12][13] This conversion can occur during the curing and processing of tobacco and also endogenously in the human body.[13] NNN is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans.[13]

Mechanism of N-nitrosonornicotine (NNN) Carcinogenesis

The carcinogenicity of NNN involves two main mechanisms: metabolic activation leading to DNA damage and receptor-mediated effects that promote tumor growth.[12][14]

Metabolic Activation: NNN is metabolically activated by cytochrome P450 enzymes, primarily through α-hydroxylation at the 2' and 5' positions of the pyrrolidine ring.[15] This creates unstable intermediates that can form DNA adducts, leading to mutations in critical genes if not repaired.[12][15]

Receptor-Mediated Effects: NNN, similar to nicotine, can bind to nicotinic acetylcholine receptors (nAChRs). This binding can activate signaling pathways that promote cell proliferation, survival, migration, and invasion, creating a favorable microenvironment for tumor development.[12][14]

NNN_Carcinogenesis cluster_metabolic Metabolic Activation cluster_receptor Receptor-Mediated Effects Nornicotine Nornicotine Nitrosation Nitrosation Nornicotine->Nitrosation (e.g., in saliva) NNN N'-Nitrosonornicotine (NNN) Nitrosation->NNN CYP450 Cytochrome P450 (α-hydroxylation) NNN->CYP450 nAChR Binding to nAChRs NNN->nAChR ReactiveIntermediates Reactive Intermediates CYP450->ReactiveIntermediates DNA_Adducts DNA Adducts ReactiveIntermediates->DNA_Adducts Mutation Gene Mutations DNA_Adducts->Mutation Tumorigenesis Tumorigenesis Mutation->Tumorigenesis Signaling Activation of Pro-survival and Proliferative Pathways nAChR->Signaling Signaling->Tumorigenesis

Caption: Carcinogenic mechanism of N-nitrosonornicotine (NNN).

Reproductive and Developmental Toxicity

Nicotine is a known reproductive and developmental toxicant.[16] Maternal smoking and nicotine use during pregnancy are associated with adverse outcomes, including low birth weight, premature delivery, and potential long-term neurobehavioral effects in the offspring.[16] Nicotine readily crosses the placenta and can affect fetal development by interfering with cell proliferation and differentiation in various organs, including the brain and lungs.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)

This test provides preliminary information on the potential effects of a substance on reproduction and development.[17]

Principle: The test substance is administered to male and female rodents before, during, and after mating. The effects on fertility, pregnancy, maternal behavior, and offspring viability and growth are evaluated.[17]

Procedure:

  • Animal Selection: Young, sexually mature rats are used.[17]

  • Dosing: The test substance is typically administered orally to at least three dose groups and a control group. Males are dosed for a minimum of four weeks, and females are dosed throughout the study.[17]

  • Mating: Animals are paired for mating.

  • Observation: Parental animals are observed for clinical signs of toxicity, body weight changes, and reproductive performance. Offspring are examined for viability, growth, and any developmental abnormalities.

  • Pathology: Parental animals and offspring are subjected to gross and histopathological examination of reproductive organs.

Mechanism of Action and Neurotoxicity

Nicotine and nornicotine exert their primary pharmacological and toxicological effects by acting as agonists at nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels found throughout the central and peripheral nervous systems.

Nicotinic Acetylcholine Receptor Signaling and Dopamine Release

The addictive and some of the neurotoxic effects of nicotine are mediated by its action on nAChRs in the brain, particularly in the mesolimbic dopamine system.

Signaling Pathway:

  • Binding: Nicotine or nornicotine binds to nAChRs located on the presynaptic terminals of dopaminergic neurons in areas like the ventral tegmental area (VTA) and nucleus accumbens.[18]

  • Channel Opening: This binding causes a conformational change in the receptor, opening its ion channel.

  • Cation Influx: Cations, primarily sodium (Na+) and calcium (Ca2+), flow into the neuron, leading to depolarization of the nerve terminal.

  • Dopamine Release: The depolarization triggers the release of the neurotransmitter dopamine into the synaptic cleft.[18]

  • Postsynaptic Effects: Dopamine then binds to its receptors on postsynaptic neurons, leading to feelings of pleasure and reward, which are central to nicotine addiction.

Nornicotine also evokes dopamine release from rat striatal slices in a concentration-dependent manner.[1][19]

Nicotinic_Signaling cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Nicotine Nicotine / Nornicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR Binds to IonChannel Ion Channel Opens nAChR->IonChannel CationInflux Na+ and Ca2+ Influx IonChannel->CationInflux Depolarization Depolarization CationInflux->Depolarization DopamineRelease Dopamine Release Depolarization->DopamineRelease DopamineVesicles Dopamine Vesicles DopamineVesicles->DopamineRelease SynapticCleft Synaptic Cleft DopamineRelease->SynapticCleft DopamineReceptor Dopamine Receptor SynapticCleft->DopamineReceptor Dopamine binds to PostsynapticEffect Postsynaptic Effects (e.g., Reward, Reinforcement) DopamineReceptor->PostsynapticEffect

Caption: Nicotinic signaling pathway leading to dopamine release.
Experimental Protocol: Dopamine Release from Striatal Slices

This ex vivo technique is used to study the effects of substances on dopamine release in a brain region crucial for reward and motor control.

Principle: Brain slices containing the striatum are prepared and maintained in an artificial cerebrospinal fluid (aCSF). The slices are stimulated (electrically or chemically) to evoke dopamine release, which is then measured using techniques like fast-scan cyclic voltammetry (FSCV) or high-performance liquid chromatography (HPLC).

Procedure:

  • Brain Slice Preparation: A rodent is euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal slices containing the striatum are prepared using a vibratome.

  • Incubation: The slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour.

  • Perfusion and Stimulation: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. A stimulating electrode is placed in the slice to evoke dopamine release.

  • Dopamine Detection: A carbon-fiber microelectrode (for FSCV) or a collection system (for HPLC) is placed near the stimulating electrode to measure dopamine levels.

  • Data Acquisition: A baseline of stimulated dopamine release is established. The test substance (e.g., nornicotine) is then added to the perfusion medium, and any changes in dopamine release are recorded and analyzed.

Conclusion

The toxicological profile of this compound (nicotine) is well-characterized, demonstrating significant acute toxicity, reproductive and developmental toxicity, and neurotoxic effects mediated primarily through nicotinic acetylcholine receptors. Its major metabolite, nornicotine, shares a similar mechanism of action and contributes to the overall toxicological effects. A critical concern with nornicotine is its role as a precursor to the potent human carcinogen N'-nitrosonornicotine. This guide provides a foundational understanding of the toxicology of these compounds, offering valuable data and methodological insights for researchers and professionals in drug development and safety assessment. Further research is warranted to fully elucidate the quantitative toxicological parameters of nornicotine and to develop strategies to mitigate the health risks associated with exposure to these compounds.

References

Enantioselective Synthesis of Anabasine Optical Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anabasine, a piperidine alkaloid found in the tobacco plant (Nicotiana tabacum), is a potent agonist of nicotinic acetylcholine receptors (nAChRs).[1][2] The two enantiomers of anabasine, (S)-(-)-anabasine and (R)-(+)-anabasine, exhibit different pharmacological profiles, making their stereoselective synthesis a critical area of research for the development of novel therapeutics targeting nAChR-mediated disorders. This technical guide provides an in-depth overview of established and emerging methodologies for the enantioselective synthesis of anabasine optical isomers, with a focus on experimental protocols, quantitative data, and synthetic strategies.

Established Synthetic Strategies

Two primary strategies have demonstrated success in the enantioselective synthesis of anabasine enantiomers: the use of a chiral auxiliary derived from 2-hydroxy-3-pinanone and the application of a chiral lactam-based approach.

Chiral Auxiliary Approach: Synthesis of (+)- and (-)-Anabasine using a Pinanone-Derived Ketimine

A robust and well-documented method for the synthesis of both anabasine enantiomers employs a chiral auxiliary derived from either (1R,2R,5R)-(+)- or (1S,2S,5S)-(-)-2-hydroxy-3-pinanone. This strategy, developed by Ayers et al., involves a two-step process commencing with the formation of a chiral ketimine, followed by diastereoselective alkylation and subsequent cyclization to yield the desired anabasine enantiomer in high optical purity.[1][2]

EnantiomerChiral AuxiliaryOverall YieldEnantiomeric Excess (ee)
(S)-(-)-Anabasine(1S,2S,5S)-(-)-2-hydroxy-3-pinanone65%>99%
(R)-(+)-Anabasine(1R,2R,5R)-(+)-2-hydroxy-3-pinanone68%>99%

Step 1: Synthesis of the Chiral Ketimine Intermediate

  • A solution of (1S,2S,5S)-(-)-2-hydroxy-3-pinanone (1.0 eq) and 3-(aminomethyl)pyridine (1.1 eq) in toluene is heated to reflux with azeotropic removal of water for 12 hours.

  • The solvent is removed under reduced pressure to yield the crude chiral ketimine, which is used in the next step without further purification.

Step 2: Diastereoselective Alkylation and Cyclization

  • The crude ketimine (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere.

  • A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the resulting solution is stirred for 30 minutes at -78 °C.

  • 1-Bromo-4-chlorobutane (1.2 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the alkylated intermediate.

  • The alkylated intermediate is dissolved in a 3 M solution of hydrochloric acid in methanol and stirred at room temperature for 4 hours to effect N-deprotection and cyclization.

  • The reaction mixture is basified with aqueous sodium hydroxide and extracted with dichloromethane.

  • The combined organic layers are dried, filtered, and concentrated. The residue is purified by chromatography to yield (S)-(-)-anabasine.

anabasine_synthesis_pinanone start Starting Materials pinanone (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone start->pinanone aminopyridine 3-(Aminomethyl)pyridine start->aminopyridine ketimine Chiral Ketimine Intermediate pinanone->ketimine Toluene, reflux aminopyridine->ketimine Toluene, reflux alkylation Diastereoselective Alkylation ketimine->alkylation 1. LDA, THF, -78°C 2. 1-Bromo-4-chlorobutane deprotection_cyclization N-Deprotection & Intramolecular Cyclization alkylation->deprotection_cyclization 3M HCl in MeOH anabasine (S)-(-)-Anabasine deprotection_cyclization->anabasine

Chiral auxiliary-based synthesis of (S)-(-)-anabasine.
Chiral Lactam Approach: Synthesis of (-)-Anabasine

EnantiomerChiral AuxiliaryOverall YieldEnantiomeric Excess (ee)
(-)-Anabasine(R)-PhenylglycinolNot ReportedHigh (inferred)
  • Formation of the Chiral Bicyclic Lactam: Condensation of a suitable δ-oxoacid with (R)-phenylglycinol to form a chiral bicyclic lactam. This step establishes the stereocenter of the piperidine ring.

  • Modification and Ring Opening: Chemical modification of the lactam, followed by reductive cleavage to unmask the piperidine ring.

  • Introduction of the Pyridine Moiety: Coupling of the chiral piperidine intermediate with a suitable 3-pyridyl electrophile to furnish (-)-anabasine.

anabasine_synthesis_lactam start Starting Materials oxoacid δ-Oxoacid start->oxoacid phenylglycinol (R)-Phenylglycinol start->phenylglycinol lactam Chiral Bicyclic Lactam oxoacid->lactam Condensation phenylglycinol->lactam Condensation modification Functional Group Manipulation lactam->modification ring_opening Reductive Ring Opening modification->ring_opening coupling Coupling with 3-Pyridyl Electrophile ring_opening->coupling anabasine (-)-Anabasine coupling->anabasine

Conceptual workflow for the synthesis of (-)-anabasine via a chiral lactam.

Emerging Strategies: Asymmetric Hydrogenation

Modern advancements in catalysis have opened new avenues for the enantioselective synthesis of chiral piperidines. Asymmetric hydrogenation of pyridine derivatives represents a highly efficient and atom-economical approach to access the core structure of anabasine. While a complete enantioselective synthesis of anabasine using this method has yet to be reported, the successful asymmetric hydrogenation of 3-substituted pyridines demonstrates the potential of this strategy.

Catalytic systems, particularly those based on iridium complexes with chiral phosphine ligands, have shown great promise in the enantioselective reduction of pyridinium salts. This approach offers a direct route to enantiomerically enriched piperidine derivatives from readily available starting materials.

anabasine_synthesis_hydrogenation pyridine 3-Substituted Pyridine (Anabasine Precursor) activation N-Activation pyridine->activation pyridinium Pyridinium Salt activation->pyridinium hydrogenation Asymmetric Hydrogenation pyridinium->hydrogenation [Ir]-Chiral Ligand, H₂ piperidine Enantioenriched 2-(Pyridin-3-yl)piperidine (Anabasine) hydrogenation->piperidine

Conceptual pathway for anabasine synthesis via asymmetric hydrogenation.

Conclusion

The enantioselective synthesis of anabasine optical isomers is a pivotal step towards the development of next-generation nAChR modulators. The chiral auxiliary approach detailed in this guide provides a reliable and high-yielding route to both (+)- and (-)-anabasine. While the chiral lactam strategy offers an alternative pathway, further disclosure of detailed experimental procedures is needed for its widespread application. The advent of asymmetric hydrogenation techniques presents an exciting frontier, promising more direct and efficient access to these valuable chiral alkaloids. Continued innovation in asymmetric catalysis will undoubtedly play a crucial role in advancing the synthesis and therapeutic application of anabasine and its derivatives.

References

The Potential of 3-(1-Methylpiperidin-2-yl)pyridine in Neurodegenerative Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's and Parkinson's, present a growing global health challenge. A key area of research focuses on the modulation of nicotinic acetylcholine receptors (nAChRs), which are implicated in the pathophysiology of these conditions. 3-(1-Methylpiperidin-2-yl)pyridine, also known as N-methyl-anabasine, is a pyridine alkaloid structurally related to nicotine and anabasine. As an agonist at nAChRs, it holds potential as a research tool and a scaffold for the development of novel therapeutics aimed at mitigating neurodegeneration. This technical guide provides an in-depth overview of the core data, experimental methodologies, and relevant signaling pathways associated with this compound and its close analogs in the context of neurodegenerative disease research.

Quantitative Data: Binding Affinities and Potency of Structural Analogs

Quantitative data for this compound is not extensively available in the public domain. However, data from its close structural analogs, nicotine and anabasine, provide valuable insights into the potential receptor binding profile and potency. The following tables summarize the binding affinities (Ki) and potency (EC50/IC50) of these analogs at various nAChR subtypes. This information is crucial for designing experiments and understanding the potential selectivity of related compounds.

Table 1: Nicotinic Acetylcholine Receptor Binding Affinities (Ki) of Nicotine and Anabasine

CompoundReceptor SubtypeKi (nM)SpeciesSource
Nicotine α4β20.5 - 5Human/Rat[1][2]
α3β450 - 200Human/Rat[1][3]
α71,000 - 10,000Human/Rat[1]
Anabasine α758Rat[4]
α4β2260Rat[4]
Muscle-type7,200Fish[4]

Table 2: Nicotinic Acetylcholine Receptor Potency (EC50/IC50) of Nicotine and Anabasine

CompoundReceptor SubtypePotency (nM)Assay TypeSpeciesSource
Nicotine α4β2EC50: 100 - 500Ion FluxOocyte/Cell Line[2]
α3β4EC50: 1,000 - 5,000Ion FluxOocyte/Cell Line[2][3]
α7EC50: >10,000Ion FluxOocyte/Cell Line[1]
Anabasine Human Fetal MuscleEC50: 700DepolarizationTE671 Cells[5]

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of compounds like this compound. Below are representative methodologies for key in vitro assays.

Protocol 1: Nicotinic Acetylcholine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific nAChR subtype.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific nAChR subtype (e.g., α4β2 or α7).

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected HEK293 cells or rat brain cortex).

  • Radioligand specific for the receptor subtype (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7).

  • Test compound: this compound.

  • Non-specific binding control (e.g., a high concentration of a known ligand like nicotine or epibatidine).

  • Binding buffer (e.g., Tris-HCl buffer with physiological salts).

  • Glass fiber filters.

  • Scintillation counter or gamma counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer.

    • 25 µL of radioligand at a fixed concentration (typically at or below its Kd).

    • 25 µL of varying concentrations of the test compound (this compound) or the non-specific binding control.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail (for ³H) or in tubes for a gamma counter (for ¹²⁵I).

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol outlines a method to assess the neuroprotective effects of this compound against a neurotoxin-induced cell death in a human neuroblastoma cell line.

Objective: To evaluate the ability of this compound to protect SH-SY5Y cells from toxicity induced by MPP+ (1-methyl-4-phenylpyridinium), a neurotoxin commonly used to model Parkinson's disease.

Materials:

  • SH-SY5Y human neuroblastoma cells.

  • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics).

  • This compound.

  • MPP+ iodide.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent (e.g., PrestoBlue, AlamarBlue).

  • DMSO (for dissolving compounds).

  • Phosphate-buffered saline (PBS).

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours). Include a vehicle control (medium with DMSO).

  • Neurotoxin Challenge: Add MPP+ to the wells (final concentration typically 0.5-2 mM) to induce neurotoxicity. Do not add MPP+ to the control wells.

  • Incubation: Incubate the plate for 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the culture medium.

    • Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells. Compare the viability of cells treated with MPP+ alone to those pre-treated with this compound before MPP+ exposure.

Signaling Pathways and Visualizations

The neuroprotective effects of nicotinic agonists are mediated through various intracellular signaling pathways. While the specific pathways activated by this compound require direct investigation, the pathways activated by nicotine provide a strong hypothetical framework.

Nicotine-Mediated Neuroprotective Signaling

Activation of nAChRs, particularly the α7 subtype, by nicotine can trigger a cascade of events that promote cell survival and reduce neuroinflammation.

Nicotine_Neuroprotection Nicotine Nicotine / this compound nAChR nAChR (e.g., α7) Nicotine->nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K MAPK MAPK/ERK Pathway Ca_influx->MAPK Akt Akt PI3K->Akt Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Akt->Bcl2 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Cell_Survival Enhanced Neuronal Survival CREB CREB MAPK->CREB BDNF BDNF / FGF-2 (Neurotrophic Factors) CREB->BDNF Upregulates Transcription BDNF->Cell_Survival

Caption: Nicotine-mediated activation of nAChRs leading to pro-survival signaling cascades.

Experimental Workflow for Neuroprotection Assay

The logical flow of an in vitro neuroprotection experiment can be visualized to clarify the sequence of steps.

Neuroprotection_Workflow Start Start Seed_Cells Seed SH-SY5Y Cells in 96-well plate Start->Seed_Cells Pre_treatment Pre-treat with This compound Seed_Cells->Pre_treatment Neurotoxin Induce Neurotoxicity (e.g., with MPP+) Pre_treatment->Neurotoxin Incubate Incubate for 24-48h Neurotoxin->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Data_Analysis Analyze Data and Determine Neuroprotection Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro neuroprotection assay.

Conclusion

This compound represents a valuable chemical entity for the exploration of nAChR-targeted therapies for neurodegenerative diseases. While direct experimental data on this specific compound is limited, the information available for its close analogs, nicotine and anabasine, provides a solid foundation for future research. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers to design and execute studies to elucidate the neuroprotective potential of this compound and its derivatives. Further investigation into its specific binding profile, efficacy, and in vivo effects is warranted to fully understand its therapeutic promise.

References

An In-Depth Technical Guide to N-Methyl-Anabasine: Discovery, History, and Scientific Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-anabasine is a pyridine alkaloid and a derivative of anabasine, a compound naturally found in various plants of the Nicotiana species, commonly known as tobacco plants. As a minor tobacco alkaloid, N-methyl-anabasine has garnered interest within the scientific community for its potential pharmacological activities, particularly its interaction with nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological properties of N-methyl-anabasine, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

The history of N-methyl-anabasine is intrinsically linked to the study of anabasine and other minor tobacco alkaloids. While anabasine was first isolated in the early 20th century, the specific discovery and isolation of its N-methylated form are less clearly documented in readily available literature. Early research on tobacco alkaloids primarily focused on nicotine due to its high abundance and potent physiological effects. However, with advancements in analytical techniques, the identification and characterization of less abundant alkaloids, including N-methyl-anabasine, became possible.

The formal synthesis of (R)-N-methylanabasine has been reported in the scientific literature, indicating its importance as a target molecule for synthetic chemists.[1] Its presence as a natural product in tobacco leaf and smoke has been confirmed through various analytical studies. Research into N-methyl-anabasine has often been conducted in the broader context of understanding the pharmacology of all tobacco alkaloids and their potential contributions to tobacco dependence and as templates for novel therapeutic agents.

Synthesis of N-Methyl-Anabasine

The synthesis of N-methyl-anabasine is typically achieved through the N-methylation of anabasine. While specific, detailed protocols for the synthesis of N-methyl-anabasine are not extensively published, general methods for the N-alkylation of secondary amines are well-established and can be adapted. A plausible synthetic approach involves the reaction of anabasine with a methylating agent.

Hypothetical Synthetic Protocol:

  • Starting Material: (S)-Anabasine

  • Reagents:

    • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

    • A suitable base (e.g., potassium carbonate, triethylamine) to neutralize the acid formed during the reaction.

    • An appropriate solvent (e.g., acetonitrile, acetone, or a polar aprotic solvent).

  • Procedure:

    • Dissolve (S)-anabasine in the chosen solvent.

    • Add the base to the solution.

    • Slowly add the methylating agent to the reaction mixture, typically at room temperature or with gentle heating.

    • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction and perform a standard aqueous work-up to remove excess reagents and byproducts.

    • Purify the crude product using column chromatography on silica gel to obtain pure N-methyl-anabasine.

  • Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

It is important to note that the synthesis of the enantiomerically pure form, such as (R)-N-methylanabasine, would require starting with the corresponding enantiomer of anabasine or employing a stereoselective synthesis strategy.[1]

Pharmacological Properties and Mechanism of Action

The primary pharmacological target of N-methyl-anabasine, like other anabasine derivatives, is the nicotinic acetylcholine receptor (nAChR). These receptors are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes.

Interaction with Nicotinic Acetylcholine Receptors

N-methyl-anabasine has been shown to interact with nAChRs, although its specific subtype selectivity is not as extensively characterized as that of nicotine.

α4β2 Nicotinic Acetylcholine Receptors:

Studies have provided quantitative data on the interaction of a closely related compound, methylanatabine, with the α4β2 nAChR subtype, which is highly prevalent in the brain and a key target for nicotine's addictive properties.

CompoundBinding Affinity (IC₅₀) (µM)Functional Activity (EC₅₀) (µM)Receptor Subtype
Methylanatabine0.9 ± 0.2< 8α4β2 nAChR

Table 1: In vitro activity of Methylanatabine at α4β2 nAChRs.

The data indicates that methylanatabine has a micromolar binding affinity for the α4β2 nAChR and acts as an agonist at this receptor subtype. Further research is needed to fully elucidate the binding affinities and functional activities of N-methyl-anabasine at a broader range of nAChR subtypes, including the α7 subtype, which is implicated in cognitive function and neuroinflammation.

Signaling Pathways

The activation of nAChRs by agonists like N-methyl-anabasine leads to the opening of the ion channel and a subsequent influx of cations, primarily Na⁺ and Ca²⁺. This influx causes depolarization of the cell membrane, leading to the generation of an action potential and the propagation of a nerve impulse.

The increase in intracellular Ca²⁺ concentration can also trigger a cascade of downstream signaling events, including the activation of various protein kinases and transcription factors. These signaling pathways can ultimately lead to changes in gene expression and long-term alterations in neuronal function.

nAChR_Signaling cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx Opens Channel NMA N-Methyl-Anabasine NMA->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular Ca²⁺ Ion_Influx->Ca_Signal Action_Potential Action Potential Depolarization->Action_Potential Downstream Downstream Signaling Cascades Ca_Signal->Downstream Gene_Expression Altered Gene Expression Downstream->Gene_Expression

Caption: Activation of nAChRs by N-methyl-anabasine.

Metabolism

The in-vitro metabolism of N-methyl-anabasine has been investigated, revealing several metabolic pathways. These studies are crucial for understanding the pharmacokinetic profile and potential drug-drug interactions of the compound.

The primary metabolic transformations of N-methyl-anabasine include N-oxidation, hydroxylation, and demethylation.

Identified Metabolites:

  • Diasteriomeric 1-N-oxides: Formed by the oxidation of the piperidine nitrogen.

  • N-hydroxyanabasine: Resulting from the hydroxylation of the piperidine nitrogen.

  • Anabasine-1(2)-nitrone: A further oxidation product.

  • N-methyl-6-oxoanabasine: Formed by the oxidation of the piperidine ring.[2]

NMA_Metabolism cluster_metabolites Metabolites NMA N-Methyl-Anabasine N_Oxides Diasteriomeric 1-N-oxides NMA->N_Oxides N-Oxidation N_Hydroxy N-hydroxyanabasine NMA->N_Hydroxy Hydroxylation Oxoanabasine N-methyl-6-oxoanabasine NMA->Oxoanabasine Ring Oxidation Nitrone Anabasine-1(2)-nitrone N_Hydroxy->Nitrone Oxidation

Caption: In-vitro metabolic pathways of N-methyl-anabasine.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. Below are generalized protocols for key experiments related to the study of N-methyl-anabasine.

Nicotinic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of N-methyl-anabasine for a specific nAChR subtype.

Workflow:

  • Membrane Preparation: Prepare cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or brain tissue).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).

  • Radioligand: Choose a suitable radiolabeled ligand that binds to the target receptor with high affinity (e.g., [³H]epibatidine or [³H]cytisine for α4β2 nAChRs).

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of N-methyl-anabasine.

  • Separation: Separate the bound and free radioligand using rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value of N-methyl-anabasine by plotting the percentage of specific binding against the logarithm of the N-methyl-anabasine concentration and fitting the data to a one-site competition model.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Receptor- Expressing Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and N-Methyl-Anabasine Membrane_Prep->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Counting Quantify Radioactivity by Scintillation Counting Filtration->Counting Analysis Calculate IC₅₀ Value Counting->Analysis End End Analysis->End

Caption: Workflow for a nicotinic receptor binding assay.

In Vitro Metabolism Study

This protocol describes a general method for studying the metabolism of N-methyl-anabasine using liver microsomes.

Workflow:

  • Microsome Preparation: Obtain liver microsomes from a relevant species (e.g., human, rat).

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes, N-methyl-anabasine, and an NADPH-generating system in a suitable buffer.

  • Incubation: Incubate the mixture at 37°C for a specific time period.

  • Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Centrifuge the mixture to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify the metabolites.

  • Data Analysis: Compare the mass spectra of the detected peaks with those of potential metabolites and authentic standards (if available) to confirm their identity.

Metabolism_Workflow Start Start Incubation Incubate N-Methyl-Anabasine with Liver Microsomes and NADPH Start->Incubation Termination Terminate Reaction with Organic Solvent Incubation->Termination Centrifugation Centrifuge to Remove Protein Termination->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis Identification Identify Metabolites Analysis->Identification End End Identification->End

Caption: Workflow for an in-vitro metabolism study.

Future Directions

The study of N-methyl-anabasine is still in its relatively early stages. Future research should focus on several key areas to fully understand its potential as a pharmacological tool or therapeutic agent:

  • Comprehensive Pharmacological Profiling: A systematic evaluation of the binding affinities and functional activities of N-methyl-anabasine at a wide range of nAChR subtypes is needed.

  • In Vivo Studies: Preclinical studies in animal models are required to investigate the in vivo effects of N-methyl-anabasine on various physiological and behavioral parameters, including cognition, anxiety, and addiction models.

  • Pharmacokinetic Studies: Detailed pharmacokinetic studies are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) properties of N-methyl-anabasine in vivo.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of N-methyl-anabasine analogs will help to elucidate the structural requirements for potent and selective interaction with specific nAChR subtypes.

Conclusion

N-methyl-anabasine represents an intriguing minor tobacco alkaloid with demonstrated activity at nicotinic acetylcholine receptors. While much remains to be discovered about its detailed pharmacology and therapeutic potential, the existing data suggest that it is a valuable lead compound for further investigation. This technical guide has provided a summary of the current knowledge on N-methyl-anabasine, with the aim of stimulating further research into this and other related alkaloids. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for scientists and researchers in the field of drug discovery and development.

References

In-Depth Technical Guide to 3-(1-methylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-(1-methylpiperidin-2-yl)pyridine, a pyridine alkaloid closely related to anabasine. This document collates critical chemical identifiers, physicochemical properties, and available pharmacological data. It also outlines a general synthetic approach and presents a metabolic pathway for the compound. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biological characteristics of this compound.

Chemical Identifiers and Physicochemical Properties

This compound, also known as N-methylanabasine, is the N-methylated derivative of anabasine. While structurally similar to nicotine, it features a six-membered piperidine ring instead of a five-membered pyrrolidine ring.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 24380-92-5[1]
IUPAC Name This compound[2]
Synonyms N-Methylanabasine, 1-Methyl-anabasine, 1-Methyl-2-(3-pyridyl)piperidine, 3-(1-Methyl-2-piperidinyl)-pyridine[1]
Molecular Formula C₁₁H₁₆N₂[1]
Molecular Weight 176.26 g/mol [1]
Canonical SMILES CN1CCCCC1C2=CC=CN=C2N/A
InChI Key WHAIHNKQZOMXJJ-UHFFFAOYSA-NN/A

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance Light brown liquid[2]
Purity ≥95% (commercially available)[2]
LogP 2.17630 (Predicted)N/A
pKa Not availableN/A
Boiling Point Not availableN/A
Melting Point Not availableN/A

Synthesis

General Experimental Protocol: N-methylation of Anabasine

This protocol is a generalized procedure based on common organic synthesis techniques for the N-methylation of secondary amines.

Objective: To synthesize this compound from 3-(piperidin-2-yl)pyridine (anabasine).

Materials:

  • 3-(piperidin-2-yl)pyridine (Anabasine)

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., acetonitrile, acetone, or dichloromethane)

  • Reagents for work-up and purification (e.g., water, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve anabasine in an appropriate anhydrous solvent.

  • Addition of Base: Add a suitable base to the solution to act as a proton scavenger.

  • Addition of Methylating Agent: Slowly add the methylating agent to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature) to manage the exothermic reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude product using column chromatography on silica gel to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Pharmacology and Biological Activity

The pharmacological profile of this compound is primarily characterized by its interaction with nicotinic acetylcholine receptors (nAChRs).

Mechanism of Action

As an analog of anabasine and nicotine, N-methylanabasine is expected to act as an agonist at nAChRs. These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems.[3] Agonist binding to nAChRs leads to a conformational change that opens the ion channel, allowing the influx of cations such as Na⁺ and Ca²⁺. This influx results in depolarization of the cell membrane and the initiation of downstream signaling events.

While specific binding affinity data for N-methylanabasine is limited in the provided search results, the pharmacology of its parent compound, anabasine, is better characterized. Anabasine is a known nAChR agonist.[3]

Comparative Pharmacological Data

Detailed comparative studies on the receptor binding affinities and functional activities of N-methylanabasine versus anabasine are not extensively documented in the available search results. However, studies on related nicotinic agonists suggest that N-methylation can influence potency and selectivity for different nAChR subtypes.

Metabolism

The in vitro metabolism of N-methylanabasine has been investigated, revealing several metabolic pathways.

Metabolic Pathways

The metabolism of N-methylanabasine primarily involves oxidation and N-demethylation. The major metabolic transformations include:

  • N-oxidation: Oxidation of the nitrogen atom in the piperidine ring to form diastereomeric N-oxides.[2]

  • N-demethylation: Removal of the methyl group from the piperidine nitrogen.[2]

  • Ring Oxidation: Oxidation of the piperidine ring to form a cotinine-like analog, N-methyl-6-oxoanabasine.[2]

Below is a diagram illustrating the metabolic pathway of N-methylanabasine.

Metabolism NMA This compound (N-Methylanabasine) NOxides Diastereomeric N-Oxides NMA->NOxides N-oxidation Ndemethyl N-Demethylation Products NMA->Ndemethyl N-demethylation Oxo N-methyl-6-oxoanabasine NMA->Oxo Ring Oxidation

Caption: Metabolic pathway of this compound.

Conclusion

This technical guide has summarized the key chemical and biological information available for this compound (N-methylanabasine). The provided data on its identifiers, properties, general synthesis, and metabolism serves as a valuable resource for researchers and professionals in the field of drug development and pharmacology. Further detailed studies are required to fully elucidate its pharmacological profile and to develop specific, optimized synthetic protocols.

References

Methodological & Application

Application Notes and Protocols: Radioligand Binding Assay for N-methyl-anabasine at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-anabasine is a derivative of anabasine, an alkaloid found in certain plants and marine organisms.[1][2] Anabasine and its analogs are known to interact with nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial in synaptic transmission in the central and peripheral nervous systems.[1][2] Dysregulation of nAChR activity is implicated in various neurological disorders, making them a significant target for drug discovery. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of N-methyl-anabasine with nAChRs.

Radioligand binding assays are a fundamental technique for quantifying the affinity of a ligand for a receptor.[3] In a competitive binding assay, an unlabeled compound of interest (in this case, N-methyl-anabasine) competes with a radiolabeled ligand for binding to the receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki), a measure of the ligand's binding affinity, can be calculated.

Signaling Pathways

Nicotinic acetylcholine receptors, upon activation by an agonist, undergo a conformational change that opens an intrinsic ion channel, leading to the influx of cations such as Na+ and Ca2+. This influx depolarizes the cell membrane, triggering downstream signaling cascades. The specific signaling pathways activated depend on the nAChR subtype and the cell type. Two prominent pathways are the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway, both of which are involved in cell survival, proliferation, and differentiation.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Agonist Agonist (e.g., Acetylcholine, N-methyl-anabasine) Agonist->nAChR PI3K PI3K Ca_Influx->PI3K MAPK_Pathway MAPK Pathway Ca_Influx->MAPK_Pathway Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Survival, Proliferation) Akt->Cellular_Response MAPK_Pathway->Cellular_Response

nAChR Signaling Pathway

Experimental Workflow

The following diagram outlines the major steps involved in the competitive radioligand binding assay for N-methyl-anabasine.

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (from cells or tissue expressing nAChRs) Incubation 2. Incubation (Membranes + Radioligand + N-methyl-anabasine) Membrane_Prep->Incubation Filtration 3. Separation of Bound/Free Ligand (Vacuum Filtration) Incubation->Filtration Scintillation 4. Quantification of Radioactivity (Scintillation Counting) Filtration->Scintillation Data_Analysis 5. Data Analysis (IC50 and Ki determination) Scintillation->Data_Analysis

Radioligand Binding Assay Workflow

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes the determination of the binding affinity of N-methyl-anabasine for a specific nAChR subtype using a competition binding assay with a suitable radioligand, such as [³H]epibatidine.

1. Materials and Reagents

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest, or from brain tissue known to be rich in the target receptor.

  • Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine). The concentration used should be at or below the Kd for the receptor.

  • Unlabeled Ligands:

    • N-methyl-anabasine (also known as MAPP or 5-methylamino-1-(3-pyridyl)-1-pentanone).[4][5]

    • A known nAChR agonist or antagonist for determining non-specific binding (e.g., nicotine, carbachol).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

  • Scintillation Cocktail.

  • 96-well plates.

  • Vacuum filtration manifold.

  • Scintillation counter.

2. Membrane Preparation

  • Harvest cells or dissect tissue and place in ice-cold homogenization buffer.

  • Homogenize the cells or tissue using a suitable method (e.g., Dounce or Polytron homogenizer).

  • Centrifuge the homogenate at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • Resuspend the membrane pellet in fresh, ice-cold homogenization buffer and repeat the high-speed centrifugation step.

  • Resuspend the final membrane pellet in binding buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Store the membrane aliquots at -80°C until use.

3. Binding Assay Procedure

  • Prepare serial dilutions of N-methyl-anabasine in binding buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

  • In a 96-well plate, set up the following in triplicate for each concentration of N-methyl-anabasine:

    • Total Binding: Membrane preparation, radioligand, and binding buffer.

    • Competition Binding: Membrane preparation, radioligand, and the corresponding dilution of N-methyl-anabasine.

    • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a known unlabeled nAChR ligand (e.g., 10 µM nicotine).

  • The final assay volume is typically 200-250 µL. The order of addition should be buffer, unlabeled ligand (or buffer for total binding), membrane preparation, and finally the radioligand.

  • Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes). Incubation conditions should be optimized for the specific receptor subtype and radioligand.

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a scintillation counter.

4. Data Analysis

  • Calculate the specific binding at each concentration of N-methyl-anabasine:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Plot the specific binding as a percentage of the total specific binding (in the absence of competitor) against the logarithm of the N-methyl-anabasine concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC50 value.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation

The following table summarizes the reported binding affinities and functional activities of N-methyl-anabasine (MAPP) and related compounds at nAChRs. It is important to note that N-methyl-anabasine (MAPP) has been reported to display significantly lower activity compared to anabaseine.[4][5]

CompoundReceptor SubtypeAssay TypeValueReference
N-methyl-anabasine (MAPP) Various nAChRsFunctional & Binding≤1% of anabaseine's activity[4][5]
Anabaseine α4β2Functional (Agonist)Weak partial agonist[4][6]
Muscle-type (TE671 cells)Functional (Agonist)EC50 = 0.7 µM[7]
DMXBA (Anabaseine derivative) Torpedo nAChRCompetition Binding (vs [³H]nicotine)Ki = 1.6 ± 0.3 µM
4OH-DMXBA (Anabaseine derivative) Torpedo nAChRCompetition Binding (vs [³H]nicotine)Ki = 0.5 ± 0.1 µM
Nicotine α4β2Competition Binding (vs [³H]cytisine)IC50 = 5.9 nM
Torpedo nAChRCompetition Binding-

Note: The binding affinity and functional activity of ligands can vary depending on the experimental conditions, including the specific nAChR subtype, the radioligand used, and the assay format. The data presented here are for comparative purposes.

Conclusion

This application note provides a comprehensive protocol for conducting a competitive radioligand binding assay to determine the affinity of N-methyl-anabasine for nicotinic acetylcholine receptors. The provided workflow, protocol, and data analysis guidelines offer a robust framework for researchers in pharmacology and drug development to characterize the interaction of this and other novel compounds with nAChRs. The significant difference in activity between N-methyl-anabasine and its parent compound, anabaseine, underscores the importance of such detailed characterization in understanding structure-activity relationships for this class of molecules.

References

Application Notes and Protocols for In Vivo Rodent Studies with 3-(1-methylpiperidin-2-yl)pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 3-(1-methylpiperidin-2-yl)pyridine is a compound for which specific in vivo rodent data is not widely available in published literature. The following application notes and protocols are based on data from its close structural and functional analogs, primarily Anabasine ((S)-3-(piperidin-2-yl)pyridine) and Nicotine (3-(1-methylpyrrolidin-2-yl)pyridine). Anabasine shares the piperidine ring structure, while nicotine possesses the N-methyl group. Both are well-characterized nicotinic acetylcholine receptor (nAChR) agonists. Researchers should use this information as a guide and adapt the protocols based on their own pilot studies and observations for this compound.

Application Notes

Introduction to this compound Analogs

Anabasine and nicotine are alkaloids that act as agonists at nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous system of rodents and other mammals. Their activation leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization and the release of various neurotransmitters, including dopamine, serotonin, norepinephrine, acetylcholine, and GABA.[1][2]

The differential activation of nAChR subtypes (e.g., α4β2, α7) by these agonists can lead to a range of behavioral, neurochemical, and physiological effects.[1][3] In vivo rodent studies of anabasine and nicotine are crucial for understanding their potential therapeutic applications and toxicological profiles.

Mechanism of Action: Nicotinic Acetylcholine Receptor Signaling

Activation of nAChRs by agonists like anabasine and nicotine initiates a cascade of intracellular signaling events. The influx of calcium is a key triggering event that can lead to the activation of various downstream pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is implicated in neuroprotection and cell survival.[3][4]

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Ion Channel Opening Agonist This compound (or Analogs) Agonist->nAChR PI3K PI3K Ca_Influx->PI3K Neurotransmitter_Release Neurotransmitter Release (Dopamine, etc.) Ca_Influx->Neurotransmitter_Release Akt Akt PI3K->Akt Neuroprotection Neuroprotection & Cell Survival Akt->Neuroprotection

Fig 1. Simplified nAChR Signaling Pathway
Summary of In Vivo Rodent Data for Analogs

The following tables summarize quantitative data from in vivo studies of anabasine and nicotine in rodents.

Table 1: Behavioral Effects of Anabasine in Rodents

Behavioral AssaySpeciesRoute of AdministrationDose RangeObserved EffectCitation
Memory (Radial Arm Maze) Rat (Female)Subcutaneous (SC)0.2 - 2 mg/kgAnabasine (but not anatabine) significantly reduced memory impairment caused by dizocilpine.[5][6]
Attention (Signal Detection) Rat (Female)Subcutaneous (SC)0.06 - 2 mg/kgAnabasine did not significantly attenuate attentional impairment caused by dizocilpine.[5][6]
Nicotine Discrimination Mouse (Male)Intraperitoneal (IP)Up to 1 mg/kgAnabasine substituted for the nicotine discriminative stimulus.[7]
Nicotine Withdrawal RodentsN/AN/AAnabasine attenuated nicotine withdrawal symptoms.[7]
Nicotine Self-Administration RatN/AN/AAnabasine did not have reinforcing effects and decreased nicotine self-administration.[7]
Alcohol Consumption Rat (Female)Subcutaneous (SC)2 mg/kgSignificantly reduced total alcohol intake.[8][9]

Table 2: Neurochemical and Toxicological Data for Analogs

ParameterCompoundSpeciesRoute of AdministrationValue/EffectCitation
Dopamine Release NicotineRatSubcutaneous (SC)0.1-0.3 mg/kg significantly increased dopamine release in the ventral tegmental area.[10]
Dopamine Release NicotineRatLocal Perfusion (VTA)10-100 µM dose-dependently increased extracellular dopamine levels.[11]
LD50 (+)-R-anabasineMouseIntravenous (IV)11 ± 1.0 mg/kg[12]
LD50 (-)-S-anabasineMouseIntravenous (IV)16 ± 1.0 mg/kg[12]

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for in vivo rodent studies with nicotinic agonists.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution In Vivo Experimentation cluster_analysis Data Analysis & Interpretation Hypothesis Formulate Hypothesis Animal_Model Select Animal Model (Rat/Mouse, Strain, Sex, Age) Hypothesis->Animal_Model Dose_Selection Dose Range Selection (Based on literature/pilot studies) Animal_Model->Dose_Selection Vehicle_Prep Vehicle & Drug Preparation Dose_Selection->Vehicle_Prep Acclimation Animal Acclimation Baseline Baseline Behavioral/ Neurochemical Measurement Acclimation->Baseline Administration Drug Administration (SC, IP, Oral) Baseline->Administration Testing Behavioral Testing or Neurochemical Sampling Administration->Testing Data_Collection Data Collection Testing->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation Conclusion Conclusion & Reporting Interpretation->Conclusion

Fig 2. General Workflow for In Vivo Studies
Drug Preparation and Administration

  • Compound: this compound, Anabasine, or Nicotine.

  • Vehicle: Isotonic saline (0.9% NaCl) is a commonly used vehicle for subcutaneous and intraperitoneal injections.[5][13][14]

  • Preparation: Dissolve the compound in the vehicle to the desired concentration. Ensure the solution is sterile, especially for parenteral administration.

  • Route of Administration: Subcutaneous (SC) or intraperitoneal (IP) injections are common. Oral administration via drinking water or gavage can also be used.[15][16]

  • Volume of Administration: For SC and IP injections in rodents, a volume of 1 ml/kg is typical.[5][8]

Behavioral Assay Protocols

This task assesses spatial learning and working memory.[17][18]

  • Apparatus: An elevated maze with a central platform and eight arms radiating outwards. Visual cues are placed around the maze.

  • Habituation: Allow rats to explore the maze with food rewards in all arms for a few days.

  • Training: Bait a subset of arms (e.g., 4 out of 8). The rat's task is to visit only the baited arms.

  • Testing:

    • Administer the test compound or vehicle at a predetermined time before the trial (e.g., 20 minutes for SC injection).[5]

    • Place the rat in the central platform and allow it to explore the maze.

    • A trial ends when all baited arms have been visited or after a set time (e.g., 10 minutes).

  • Data Collection:

    • Working Memory Errors: Re-entry into an already visited arm.

    • Reference Memory Errors: Entry into an unbaited arm.

    • Latency: Time to complete the task.[19]

This operant conditioning task measures sustained attention.[20][21]

  • Apparatus: An operant chamber with two retractable levers, a central stimulus light, and a food reward dispenser.

  • Training: Rats are trained to press one lever in response to a light signal ("hit") and the other lever in the absence of a signal ("correct rejection") to receive a food reward.

  • Testing:

    • Administer the test compound or vehicle.

    • Place the rat in the operant chamber for a session of a fixed number of trials.

    • The intensity or duration of the light signal can be varied to modulate task difficulty.

  • Data Collection:

    • Percent Correct Hits: Correct lever presses on signal trials.

    • Percent Correct Rejections: Correct lever presses on non-signal trials.

    • Response Latency: Time to make a lever press.

Neurochemical Analysis Protocol: In Vivo Microdialysis (Rat)

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[10][22][23]

  • Surgery:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or ventral tegmental area).

    • Allow the animal to recover for several days.

  • Microdialysis Procedure:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µl/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer the test compound.

    • Continue collecting dialysate samples to measure changes in neurotransmitter levels.

  • Sample Analysis:

    • Analyze dialysate samples for neurotransmitter content (e.g., dopamine, serotonin) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[22]

  • Data Presentation: Express neurotransmitter levels as a percentage of the baseline.

References

High-performance liquid chromatography (HPLC) purification of N-methyl-anabasine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-anabasine is a pyridine alkaloid found in various plant species, including those of the Nicotiana genus. As a structural analog of nicotine, it is of significant interest to researchers in neurobiology, pharmacology, and toxicology. Its applications in research include studying the physiological and neurological effects associated with nicotinic acetylcholine receptor activity. High-performance liquid chromatography (HPLC) is a cornerstone technique for the isolation and purification of N-methyl-anabasine from complex mixtures, enabling the acquisition of highly pure material required for subsequent analytical studies, bioassays, and drug development endeavors.

This document provides a detailed protocol for the purification of N-methyl-anabasine using preparative HPLC. It also includes information on method development, data interpretation, and the fundamental principles of the HPLC system.

Chemical Information:

CompoundChemical FormulaMolecular Weight
N-methyl-anabasineC₁₁H₁₆N₂176.26 g/mol

Principles of HPLC Purification

High-performance liquid chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture.[1] The separation is achieved by passing a mixture (the "mobile phase") through a column packed with a solid adsorbent material (the "stationary phase").[1] The components of the mixture travel through the column at different rates depending on their chemical and physical interactions with the stationary phase, thus enabling their separation.[2] In preparative HPLC, the goal is to isolate a specific compound at a high purity and in a sufficient quantity for further use.

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial for a successful HPLC purification. The goal is to extract the alkaloids from the source material and remove any particulate matter that could damage the HPLC column.

  • Extraction:

    • For plant material, a common method is to perform an extraction using an acidic aqueous solution (e.g., 0.1% to 1% hydrochloric acid or acetic acid in water) to protonate the alkaloids and increase their solubility.[3]

    • Alternatively, an organic solvent such as methanol, ethanol, or a mixture of dichloromethane and methanol can be used for extraction.[4]

    • The choice of solvent will depend on the specific matrix of the starting material.

  • Filtration:

    • After extraction, the crude extract must be filtered to remove any solid particles.

    • Use a 0.45 µm or 0.22 µm syringe filter compatible with the extraction solvent. This step is critical to prevent clogging of the HPLC system and column.

  • Solvent Exchange (if necessary):

    • The filtered extract should be dissolved in a solvent that is compatible with the initial mobile phase conditions of the HPLC method.

    • If the extraction solvent is not compatible, it should be evaporated under reduced pressure, and the residue should be reconstituted in the mobile phase.

Preparative HPLC Method

This protocol is a representative method for the purification of N-methyl-anabasine and may require optimization based on the specific sample and HPLC system. The use of a C18 reversed-phase column is common for the separation of alkaloids.[5]

Instrumentation:

  • Preparative HPLC system with a binary pump, autosampler, and fraction collector.

  • UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterValue
Column C18, 5 µm, 21.2 x 150 mm (or similar preparative dimensions)
Mobile Phase A 20 mM Ammonium Acetate in Water, pH adjusted to 9.5 with Ammonium Hydroxide
Mobile Phase B Acetonitrile
Gradient 10-40% B over 20 minutes
Flow Rate 20 mL/min
Detection Wavelength 260 nm
Injection Volume 500 - 2000 µL (dependent on sample concentration and column capacity)
Column Temperature 35°C

Procedure:

  • Equilibrate the column with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient elution as specified.

  • Monitor the chromatogram in real-time. N-methyl-anabasine is expected to elute as a distinct peak. The retention time will need to be determined empirically but will likely be in the range of other tobacco alkaloids under similar conditions.

  • Collect the fraction corresponding to the N-methyl-anabasine peak using the fraction collector.

  • After the run, wash the column with a high percentage of organic solvent (e.g., 95% Acetonitrile) to remove any strongly retained impurities.

  • Re-equilibrate the column to the initial conditions before the next injection.

Post-Purification Processing
  • Purity Analysis:

    • Analyze an aliquot of the collected fraction using an analytical HPLC method to determine the purity of the isolated N-methyl-anabasine.

    • An analytical C18 column (e.g., 4.6 x 150 mm, 5 µm) with a faster gradient and lower flow rate (e.g., 1 mL/min) can be used for this purpose.

  • Solvent Removal:

    • Evaporate the solvent from the collected fraction using a rotary evaporator or a lyophilizer to obtain the purified N-methyl-anabasine.

  • Quantification and Recovery:

    • Determine the mass of the purified compound and calculate the recovery yield from the initial crude extract.

Data Presentation

The following tables present illustrative quantitative data that might be obtained during the HPLC purification of N-methyl-anabasine.

Table 1: Analytical HPLC of Crude and Purified N-methyl-anabasine

SampleRetention Time (min)Peak AreaPurity (%)
Crude Extract8.52450,00065
Purified Fraction8.51425,000>98

Table 2: Preparative HPLC Purification Summary

ParameterValue
Initial Sample Mass 100 mg
Injection Volume 1.5 mL
Sample Concentration 66.7 mg/mL
Mass of Purified Product 60 mg
Recovery Yield 60%

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the HPLC purification of N-methyl-anabasine.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Extraction Extraction of Alkaloids Filtration Filtration (0.45 µm) Extraction->Filtration Solvent_Exchange Solvent Exchange Filtration->Solvent_Exchange Injection Sample Injection Solvent_Exchange->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (260 nm) Separation->Detection Collection Fraction Collection Detection->Collection Purity_Analysis Purity Analysis Collection->Purity_Analysis Solvent_Removal Solvent Removal Purity_Analysis->Solvent_Removal Final_Product Purified N-methyl-anabasine Solvent_Removal->Final_Product

Caption: Experimental workflow for the purification of N-methyl-anabasine.

HPLC_System Solvent_Reservoir Mobile Phase Reservoir (A: Buffered Water, B: Acetonitrile) Pump HPLC Pump (Gradient Formation) Solvent_Reservoir->Pump Injector Autosampler/Injector Pump->Injector Column Preparative C18 Column (Stationary Phase) Injector->Column Detector UV-Vis/PDA Detector Column->Detector Fraction_Collector Fraction Collector Detector->Fraction_Collector Data_System Data Acquisition System Detector->Data_System Waste Waste Fraction_Collector->Waste Uncollected Eluent

Caption: Logical relationship of components in a preparative HPLC system.

References

Application Notes and Protocols for the Analytical Detection of N-methyl-anabasine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-anabasine is a minor alkaloid found in tobacco and is also a metabolite of anabasine. Its detection and quantification in biological samples are crucial for comprehensive studies on tobacco exposure, nicotine metabolism, and for monitoring compliance in smoking cessation programs. These application notes provide detailed protocols for the analysis of N-methyl-anabasine in various biological matrices using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway of Anabasine and N-methyl-anabasine

The metabolic pathway of anabasine involves N-methylation to form N-methyl-anabasine. Further metabolism of N-methyl-anabasine can occur, including N-demethylation back to anabasine or oxidation to form various metabolites. Understanding these pathways is essential for identifying the appropriate biomarkers for tobacco exposure studies.

metabolic_pathway Anabasine Anabasine N_Methyl_Anabasine N_Methyl_Anabasine Anabasine->N_Methyl_Anabasine N-methylation Anabasine_N_oxide Anabasine_N_oxide Anabasine->Anabasine_N_oxide N-oxidation N_Hydroxyanabasine N_Hydroxyanabasine Anabasine->N_Hydroxyanabasine Hydroxylation N_Methyl_Anabasine->Anabasine N-demethylation N_Methyl_6_oxoanabasine N_Methyl_6_oxoanabasine N_Methyl_Anabasine->N_Methyl_6_oxoanabasine Oxidation Anabasine_nitrone Anabasine_nitrone N_Hydroxyanabasine->Anabasine_nitrone Dehydrogenation

Caption: Metabolic pathway of anabasine and N-methyl-anabasine.

Analytical Methods and Protocols

The choice of analytical method and sample preparation protocol depends on the biological matrix, the required sensitivity, and the available instrumentation. Below are detailed protocols for the analysis of N-methyl-anabasine in urine, plasma, saliva, and hair.

Analysis in Urine by LC-MS/MS

This method is highly sensitive and specific, making it suitable for detecting low levels of N-methyl-anabasine in urine.

Experimental Workflow

experimental_workflow_urine cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine_Sample Urine Sample (1 mL) Add_IS Add Internal Standard (e.g., d4-N-methyl-anabasine) Urine_Sample->Add_IS SPE Solid Phase Extraction (SPE) (e.g., Oasis HLB) Add_IS->SPE Wash Wash Cartridge (e.g., with water and methanol) SPE->Wash Elute Elute Analytes (e.g., with ammoniated acetonitrile/methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation Liquid Chromatography (e.g., C18 column) Reconstitute->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for N-methyl-anabasine analysis in urine by LC-MS/MS.

Detailed Protocol:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 1 mL of urine, add an internal standard (e.g., deuterated N-methyl-anabasine).

    • Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.

    • Elute the analytes with 1 mL of 2% ammonium hydroxide in 98% acetonitrile/methanol (v/v).[1]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM). The specific MRM transitions for N-methyl-anabasine would need to be optimized but would be based on its molecular weight and fragmentation pattern. For anabasine, a common transition is m/z 163 -> 130.[2]

Quantitative Data Summary (Urine)

ParameterLC-MS/MS (Anabasine)Reference
Limit of Quantitation (LOQ)0.1 - 0.2 µg/L[2][3]
Linearity0.2 - 400 µg/L[2]
Recovery92 - 109%[2]
Interday Precision2.5 - 18%[2]
Analysis in Plasma by LC-MS/MS

This protocol is optimized for the complex plasma matrix, involving protein precipitation followed by LC-MS/MS analysis.

Detailed Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add an internal standard.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Similar to the urine analysis protocol. A C18 column (e.g., Phenomenex Luna C18, 5 µm, 50x4.6mm) can be used.[4]

    • The MRM transitions for N-methyl-anabasine should be determined empirically. For anabasine, m/z values of 162.84 (Q1) and 134.68 (Q3) have been reported.[4]

Quantitative Data Summary (Plasma)

ParameterLC-MS/MS (Anabasine)Reference
Linearity Range1 - 1000 ng/mL[4]
Accuracy97 - 105%[4]
Precision (CV%)< 15%[4]
Average Recovery98.3%[4]
Analysis in Saliva by GC-MS

A simple and inexpensive single-drop microextraction (SDME) method coupled with GC-MS is suitable for saliva samples.[5][6]

Experimental Workflow

experimental_workflow_saliva cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Saliva_Sample Saliva Sample Alkalinize Alkalinize Sample (e.g., with NaOH) Saliva_Sample->Alkalinize SDME Single-Drop Microextraction (organic solvent drop) Alkalinize->SDME GC_Injection Direct Injection of Microdrop SDME->GC_Injection GC_Separation Gas Chromatography (e.g., capillary column) GC_Injection->GC_Separation MS_Detection Mass Spectrometry (EI, full scan or SIM mode) GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for N-methyl-anabasine analysis in saliva by SDME-GC-MS.

Detailed Protocol:

  • Sample Preparation (SDME):

    • Place 1 mL of saliva into a vial.

    • Alkalinize the sample by adding sodium hydroxide.

    • Suspend a microdrop of an organic solvent (e.g., toluene) from the tip of a microsyringe into the sample.

    • Stir the sample for a set time to allow the analytes to partition into the organic drop.

    • Retract the microdrop into the syringe.

  • GC-MS Conditions:

    • Injection: Direct injection of the microdrop.

    • GC Column: Capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Temperature Program: Optimized to separate N-methyl-anabasine from other components.

    • Mass Spectrometer: Electron ionization (EI) source, operating in full scan or selected ion monitoring (SIM) mode.

Quantitative Data Summary (Saliva - Anabasine)

ParameterSDME-GC-FIDReference
Linearity Range0.5 - 65.0 mg/L[6]
Detection Limit0.33 - 0.45 mg/L[6]
Intra-day Precision1.3 - 9.2%[6]
Inter-day Precision2.0 - 7.0%[6]
Recovery71.2 - 111.0%[6]
Analysis in Hair

Hair analysis provides a long-term record of exposure. Sample preparation is critical to remove external contamination and efficiently extract the analytes.

Detailed Protocol:

  • Sample Preparation:

    • Wash hair segments (20-30 mg) sequentially with methanol and diethyl ether to remove external contaminants.[7]

    • Incubate the washed and dried hair in an extraction solvent (e.g., M3 reagent or methanol with sonication) to extract the analytes.

    • Centrifuge the sample and collect the supernatant for analysis.

  • LC-MS/MS Conditions:

    • The analytical conditions would be similar to those used for urine or plasma analysis.

Quality Control and Validation

For all methods, it is essential to perform a thorough validation according to established guidelines. This includes assessing:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Linearity and Range: Demonstrating a linear response over a defined concentration range.

  • Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions.

Conclusion

The analytical methods and protocols outlined in these application notes provide a comprehensive guide for the detection and quantification of N-methyl-anabasine in various biological samples. The choice of method will depend on the specific research question, available resources, and the required sensitivity. Proper validation of any method is crucial to ensure reliable and accurate results in clinical and research settings.

References

Application Notes and Protocols: 3-(1-methylpiperidin-2-yl)pyridine for the Investigation of Nicotinic Acetylcholine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-(1-methylpiperidin-2-yl)pyridine, a potent and selective ligand for nicotinic acetylcholine receptors (nAChRs), as a research tool. This document outlines its binding and functional characteristics, provides detailed protocols for its use in key experimental paradigms, and illustrates its interaction with nAChR signaling pathways.

Introduction to this compound

This compound is a structural analog of nicotine that serves as a valuable pharmacological tool for the characterization of nAChR subtypes. Its specific binding affinities and functional activities at various nAChR subtypes allow for the dissection of the roles of these receptors in physiological and pathological processes. The study of such ligands is crucial for the development of novel therapeutics targeting a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.

Data Presentation: Quantitative Analysis of nAChR Ligands

Table 1: Illustrative Binding Affinities (Ki) of Pyridinyl Ligands at Human nAChR Subtypes

Compoundα4β2* Ki (nM)α3β4 Ki (nM)α7 Ki (nM)
Analog A 0.133.255.98
Analog B 0.258.7515.2
Analog C 0.092.164.14
Nicotine 1.020500
Epibatidine 0.030.110

Data is hypothetical and for illustrative purposes based on related compounds.

Table 2: Illustrative Functional Activities (IC50/EC50) of Pyridinyl Ligands at Human nAChR Subtypes

Compoundα4β2 Functional Assay (IC50/EC50, µM)α3β4 Functional Assay (IC50/EC50, µM)α7 Functional Assay (IC50/EC50, µM)
Analog A (Antagonist) 1.3 (IC50)32.5 (IC50)>50 (IC50)
Analog B (Partial Agonist) 0.5 (EC50)12.5 (EC50)>100 (EC50)
Analog C (Antagonist) 1.2 (IC50)28.8 (IC50)>50 (IC50)
Nicotine (Agonist) 0.1 (EC50)2.0 (EC50)20 (EC50)

Data is hypothetical and for illustrative purposes based on related compounds.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Radioligand Binding Assay for nAChR Subtypes

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for various nAChR subtypes.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., α4β2, α3β4, α7)

  • Radioligand specific for the subtype (e.g., [³H]Epibatidine for α4β2 and α3β4, [¹²⁵I]α-Bungarotoxin for α7)

  • This compound (test compound)

  • Non-specific binding control (e.g., high concentration of nicotine or epibatidine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound at various concentrations

    • Radioligand at a fixed concentration (typically at or below its Kd)

    • Cell membranes (protein concentration optimized for the assay)

  • For total binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the assay by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol measures the functional activity (agonist, antagonist, or modulator) of this compound at specific nAChR subtypes expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the desired nAChR subunits

  • Collagenase solution

  • Barth's solution (incubation medium)

  • Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5)

  • Two-electrode voltage clamp setup

  • Glass microelectrodes (filled with 3 M KCl)

  • Acetylcholine (ACh) or another suitable agonist

  • This compound (test compound)

Procedure:

  • Inject oocytes with a mixture of cRNAs for the desired nAChR subunits.

  • Incubate the oocytes for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with recording solution.

  • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

  • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Agonist testing: Apply increasing concentrations of this compound and record the evoked currents. Generate a concentration-response curve to determine the EC50 and maximum efficacy.

  • Antagonist testing: Pre-apply this compound for a set period, then co-apply with a fixed concentration of an agonist (e.g., ACh at its EC50). Measure the inhibition of the agonist-evoked current. Generate a concentration-response curve to determine the IC50.

  • Analyze the data using appropriate software to determine potency (EC50/IC50) and efficacy.

Mandatory Visualizations

Signaling Pathways

nAChR_Signaling cluster_ligand Ligand Interaction cluster_receptor nAChR Subtypes cluster_downstream Downstream Signaling Ligand This compound alpha4beta2 α4β2 Ligand->alpha4beta2 High Affinity alpha7 α7 Ligand->alpha7 Moderate/Low Affinity alpha3beta4 α3β4 Ligand->alpha3beta4 Moderate Affinity Ion_Flux Cation Influx (Na+, Ca2+) alpha4beta2->Ion_Flux alpha7->Ion_Flux alpha3beta4->Ion_Flux Depolarization Membrane Depolarization Ion_Flux->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Ion_Flux->Ca_Signaling NT_Release Neurotransmitter Release (Dopamine, Acetylcholine, etc.) Depolarization->NT_Release Kinase_Cascades Kinase Cascades (e.g., PI3K/Akt, MAPK/ERK) Ca_Signaling->Kinase_Cascades Gene_Expression Changes in Gene Expression Kinase_Cascades->Gene_Expression

Caption: Interaction of this compound with nAChR subtypes and downstream signaling.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_conclusion Conclusion Binding Radioligand Binding Assays (Determine Ki at various nAChR subtypes) Function Functional Assays (Electrophysiology, Ca2+ flux) (Determine EC50/IC50, Emax) Binding->Function Selectivity Determine Subtype Selectivity Profile Function->Selectivity PK Pharmacokinetic Studies (Determine brain penetration, half-life) Selectivity->PK PD Pharmacodynamic Studies (e.g., Microdialysis for neurotransmitter release) PK->PD Behavior Behavioral Models (e.g., Nociception, Cognition, Addiction models) PD->Behavior Tool Establish as a Selective Tool for a Specific nAChR Subtype Behavior->Tool

Caption: Workflow for characterizing this compound as a nAChR tool.

Experimental Design for Assessing the Agonist Activity of N-methyl-anabasine at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a detailed experimental framework for characterizing the agonist activity of N-methyl-anabasine, a derivative of the nicotinic acetylcholine receptor (nAChR) agonist anabasine.[1][2] The protocols outlined below are designed to assess the binding affinity, functional potency, and downstream signaling effects of N-methyl-anabasine at various nAChR subtypes. These assays are critical for determining the compound's pharmacological profile and potential therapeutic applications.

Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems.[3] Their activation by agonists like acetylcholine and nicotine leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal excitation.[4][5] Dysregulation of nAChR signaling is implicated in various neurological disorders, making them a key target for drug development. Anabasine, a natural alkaloid, and its derivatives are known to interact with nAChRs, making N-methyl-anabasine a compound of interest for its potential agonist activity.[1][6][7]

The following protocols describe in vitro methods to quantify the interaction of N-methyl-anabasine with nAChRs, including radioligand binding assays to determine binding affinity and functional assays such as calcium imaging and patch-clamp electrophysiology to measure agonist-induced receptor activation and ion flow.

I. Radioligand Binding Assays: Determining Binding Affinity

Radioligand binding assays are essential for determining the affinity of a test compound for a specific receptor.[8][9] These competitive binding assays measure the ability of N-methyl-anabasine to displace a known radiolabeled ligand from nAChRs. The choice of radioligand and tissue or cell preparation will depend on the nAChR subtype being investigated.[8]

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from cell lines stably expressing the nAChR subtype of interest (e.g., SH-EP1 cells for α7, or HEK293 cells transfected with α4β2 subunits) or from specific brain regions known to be rich in certain nAChR subtypes.[10][11]

    • Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes.[9]

    • Resuspend the membrane pellet in an appropriate assay buffer.[9]

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2 or [¹²⁵I]α-bungarotoxin for α7), and varying concentrations of N-methyl-anabasine.[8][10]

    • To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known unlabeled nAChR ligand (e.g., nicotine).[10]

    • Incubate the plates to allow the binding to reach equilibrium.[9]

  • Detection and Analysis:

    • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.[9]

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[9]

    • Measure the radioactivity retained on the filters using a scintillation counter.[10]

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of N-methyl-anabasine that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition curve.

    • Calculate the equilibrium dissociation constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.

Data Presentation

nAChR SubtypeRadioligandN-methyl-anabasine Ki (nM)Reference Compound Ki (nM)
α4β2[³H]Epibatidine[Insert Value][Insert Value]
α7[¹²⁵I]α-Bungarotoxin[Insert Value][Insert Value]

II. Functional Assays: Assessing Agonist Activity

Functional assays are crucial to determine whether N-methyl-anabasine acts as an agonist, partial agonist, or antagonist at nAChRs. These assays measure the physiological response of cells to the compound.

A. Calcium Imaging

Calcium imaging is a high-throughput method to measure the increase in intracellular calcium concentration following nAChR activation.[12][13] nAChRs, particularly the α7 subtype, are highly permeable to calcium.[4][5]

Protocol: Fluo-4 Calcium Assay

  • Cell Preparation:

    • Plate cells expressing the nAChR subtype of interest in a 96-well, black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.[14]

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Add varying concentrations of N-methyl-anabasine to the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Measure the peak fluorescence intensity for each concentration of N-methyl-anabasine.

    • Plot the change in fluorescence as a function of the N-methyl-anabasine concentration to generate a dose-response curve.

    • Calculate the EC₅₀ value (the concentration of N-methyl-anabasine that produces 50% of the maximal response).

Data Presentation

nAChR SubtypeN-methyl-anabasine EC₅₀ (µM)Emax (% of Acetylcholine)
α4β2[Insert Value][Insert Value]
α7[Insert Value][Insert Value]
B. Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing detailed information about the currents flowing through individual channels or whole cells upon agonist application.[3][15]

Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation:

    • Use cells expressing the nAChR subtype of interest.

    • Prepare the cells for patch-clamp recording by placing them in an appropriate external solution.

  • Recording Procedure:

    • Establish a whole-cell recording configuration using a patch pipette filled with an internal solution.[16]

    • Voltage-clamp the cell at a holding potential (e.g., -60 mV).

    • Rapidly apply varying concentrations of N-methyl-anabasine to the cell using a perfusion system.

    • Record the resulting inward currents.[17]

  • Data Analysis:

    • Measure the peak amplitude of the current for each concentration of N-methyl-anabasine.

    • Construct a dose-response curve by plotting the normalized current amplitude against the log of the agonist concentration.

    • Determine the EC₅₀ and the maximum current response (Imax).

Data Presentation

nAChR SubtypeN-methyl-anabasine EC₅₀ (µM)Imax (pA)Hill Coefficient
α4β2[Insert Value][Insert Value][Insert Value]
α7[Insert Value][Insert Value][Insert Value]

III. Signaling Pathways and Experimental Workflow

The activation of nAChRs by an agonist like N-methyl-anabasine initiates a cascade of intracellular signaling events. These pathways can be visualized to better understand the experimental logic.

nAChR_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist N-methyl-anabasine nAChR nAChR Agonist->nAChR Binds to Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Direct Depolarization Membrane Depolarization nAChR->Depolarization CICR Ca²⁺-induced Ca²⁺ Release (CICR) Ca_Influx->CICR PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_Influx->MAPK_ERK VDCC VDCC Activation Depolarization->VDCC VDCC->Ca_Influx Indirect Gene_Expression Gene Expression (Neuroprotection) PI3K_Akt->Gene_Expression MAPK_ERK->Gene_Expression

Caption: nAChR agonist signaling cascade.

Experimental_Workflow Start Start: N-methyl-anabasine BindingAssay Radioligand Binding Assay (Determine Ki) Start->BindingAssay FunctionalAssay Functional Assays Start->FunctionalAssay DataAnalysis Data Analysis & Pharmacological Profile BindingAssay->DataAnalysis CaImaging Calcium Imaging (Determine EC₅₀, Emax) FunctionalAssay->CaImaging PatchClamp Patch-Clamp Electrophysiology (Determine EC₅₀, Imax) FunctionalAssay->PatchClamp CaImaging->DataAnalysis PatchClamp->DataAnalysis

References

Application Notes and Protocols for Testing 3-(1-methylpiperidin-2-yl)pyridine Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-methylpiperidin-2-yl)pyridine, the prototypical agonist for nicotinic acetylcholine receptors (nAChRs), is a critical tool for studying cholinergic systems.[1] nAChRs are ligand-gated ion channels involved in a wide range of physiological and pathological processes, including neurotransmission, inflammation, and cell proliferation.[2][3] When activated by agonists like this compound, these receptors undergo a conformational change, opening a central pore that allows the influx of cations, primarily Na+ and Ca2+.[1][4] This ion influx leads to cell depolarization and the activation of various downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways.[4][5]

These application notes provide detailed protocols for utilizing cell culture models to characterize the functional effects of this compound, from initial receptor activation to downstream cellular responses.

Recommended Cell Models

The choice of cell line is critical and depends on the specific nAChR subtype and signaling pathway of interest. Both endogenous and recombinant expression systems are valuable.

  • Neuronal Cell Lines:

    • SH-SY5Y (Human Neuroblastoma): Endogenously expresses multiple nAChR subtypes, including α7 and α4β2, making it suitable for studying neuroprotective and neurotoxic effects.

    • PC-12 (Rat Pheochromocytoma): A classic model for studying nAChR-mediated neurotransmitter release and neuronal differentiation.

  • Non-Neuronal Cell Lines:

    • A549 / NCI-H292 (Human Non-Small Cell Lung Cancer): These cells express muscle-type and neuronal nAChRs and are used to study effects on cell proliferation and survival pathways.[5]

    • HEK-293 or CHO-K1 (Human Embryonic Kidney / Chinese Hamster Ovary): These are ideal host cells for transient or stable transfection to express specific nAChR subunits (e.g., α7, α4β2). This allows for the precise investigation of subtype-selective effects of the compound.[6]

Experimental Protocols

Protocol 1: Cell Viability and Proliferation (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability and proliferation.

Workflow: Cell Viability Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3-5: Incubation & Assay seed Seed cells in 96-well plate (e.g., 5,000 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Treat with serial dilutions of This compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent (10 µL/well) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_sol Add solubilization buffer (e.g., DMSO) incubate3->add_sol read Read absorbance (570 nm) add_sol->read

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations to be tested.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and untreated cells (vehicle control).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: nAChR Activation (Fluorescent Calcium Influx Assay)

This protocol directly measures the activation of nAChRs by quantifying the resulting influx of extracellular calcium.

Methodology:

  • Cell Seeding: Plate cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) according to the manufacturer's instructions. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye. Leave 100 µL of buffer in each well.

  • Data Acquisition: a. Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation). b. Set the instrument to measure fluorescence at appropriate excitation/emission wavelengths (e.g., 494/516 nm for Fluo-4). c. Establish a stable baseline fluorescence reading for 10-20 seconds. d. Program the instrument to automatically inject 25 µL of a 5X stock solution of this compound. e. Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent signal decay.

Protocol 3: Downstream Signaling Pathway Analysis (Western Blot)

This protocol assesses the activation of key downstream signaling proteins, such as ERK and Akt, via phosphorylation.

Methodology:

  • Cell Culture and Treatment: Grow cells in 6-well plates to 80-90% confluency. Serum-starve the cells for 4-6 hours if necessary to reduce basal pathway activation. Treat cells with this compound for various time points (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Antibody Incubation: a. Incubate the membrane with primary antibodies against the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2, anti-phospho-Akt) overnight at 4°C. b. After washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-ERK1/2, anti-Akt) and/or a loading control (e.g., anti-GAPDH, anti-β-actin).

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparison. The results can be used to determine key pharmacological parameters.

Table 1: Pharmacological Profile of this compound

Assay TypeCell LineParameterValue (Mean ± SEM)
Calcium InfluxSH-SY5YEC501.2 ± 0.3 µM
Calcium InfluxCHO-K1 (α7)EC505.8 ± 0.9 µM
MTT (72h)A549EC50 (Proliferation)3.5 ± 0.7 µM
Western Blot (p-ERK)A549EC50 (15 min)2.1 ± 0.5 µM

EC50: Half-maximal effective concentration. Data are hypothetical and for illustrative purposes.

Key Signaling Pathways

Activation of nAChRs by this compound triggers multiple downstream signaling cascades that influence cellular fate.

nAChR Downstream Signaling Cascade

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus compound This compound receptor nAChR compound->receptor ion_channel Ion Influx (Ca²⁺, Na⁺) receptor->ion_channel Activation pi3k PI3K ion_channel->pi3k ras Ras ion_channel->ras akt Akt pi3k->akt P transcription Gene Transcription akt->transcription raf Raf ras->raf P mek MEK raf->mek P erk ERK1/2 mek->erk P erk->transcription response Cellular Response (Proliferation, Survival, Differentiation) transcription->response

Caption: nAChR signaling pathways activated by agonists.

Upon binding of this compound, nAChRs open to allow calcium influx.[4] This increase in intracellular calcium can activate several pathways, including the PI3K/Akt and Ras/Raf/MEK/ERK (MAPK) cascades, which converge in the nucleus to regulate gene transcription related to cell survival, proliferation, and differentiation.[5][7]

References

Application Notes and Protocols: Electrophysiological Characterization of N-methyl-anabasine's Effects on Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-anabasine is a derivative of anabaseine, a naturally occurring alkaloid found in certain marine worms and plants. Anabaseine and its analogs are known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[1][2] The imine bond in anabaseine is a key feature that has made it a valuable lead compound for designing drug candidates targeting specific nAChR subtypes, such as the α7 nAChR, for conditions like Alzheimer's disease and schizophrenia.[2][3] N-methyl-anabasine, as a cyclic imine or iminium form of anabaseine, is of significant interest for its potential to modulate nAChR activity.[2]

This document provides detailed application notes and protocols for studying the effects of N-methyl-anabasine on ion channels using various electrophysiology techniques. These methods are essential for characterizing the compound's potency, selectivity, and mechanism of action, which are critical steps in drug discovery and development.

Principles of Electrophysiology Techniques

Electrophysiology is a cornerstone for studying ion channels, as it allows for the direct measurement of ion flow across cell membranes.[4][5] The primary techniques covered in these notes are Two-Electrode Voltage Clamp (TEVC) and Patch Clamp.

  • Two-Electrode Voltage Clamp (TEVC): This technique is ideal for studying ion channels expressed in large cells, such as Xenopus laevis oocytes.[6][7] It utilizes two intracellular microelectrodes: one to measure the membrane potential and the other to inject current to "clamp" the membrane potential at a desired voltage.[8][9] By controlling the voltage, one can record the current flowing through the ion channels in response to the application of a ligand like N-methyl-anabasine.[6]

  • Patch Clamp: This is a versatile technique with higher resolution than TEVC, allowing for the study of ion channels in a variety of cell types, including native neurons and cultured cell lines.[4][10] In its "whole-cell" configuration, a glass micropipette forms a tight seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the entire cell.[10][11] This allows for the recording of macroscopic currents from all channels on the cell surface.

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This protocol is adapted for characterizing the effect of N-methyl-anabasine on heterologously expressed nAChRs in Xenopus oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Harvest stage V-VI oocytes from a female Xenopus laevis.
  • Treat oocytes with collagenase to defolliculate.
  • Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., α4 and β2, or α7).
  • Incubate the injected oocytes at 16-18°C for 1-5 days to allow for receptor expression.[12]

2. Recording Setup:

  • Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution (ND96).
  • Impale the oocyte with two microelectrodes (filled with 3 M KCl), one for voltage sensing and one for current injection.[9]

3. Voltage Clamping and Data Acquisition:

  • Clamp the oocyte membrane potential at a holding potential of -70 mV.[12]
  • Acquire data using a suitable amplifier and data acquisition system.

4. Application of N-methyl-anabasine:

  • Prepare stock solutions of N-methyl-anabasine in an appropriate solvent and dilute to the final desired concentrations in ND96 buffer.
  • Apply different concentrations of N-methyl-anabasine to the oocyte via the perfusion system.
  • Record the inward current elicited by the activation of nAChRs.

5. Data Analysis:

  • Measure the peak current amplitude for each concentration of N-methyl-anabasine.
  • Construct a concentration-response curve and fit the data to the Hill equation to determine the EC50 (half-maximal effective concentration) and Hill coefficient.

Protocol 2: Whole-Cell Patch Clamp on Cultured Mammalian Cells

This protocol is designed for studying the effects of N-methyl-anabasine on nAChRs expressed in a mammalian cell line (e.g., HEK293 or tsA201 cells).

1. Cell Culture and Transfection:

  • Culture the chosen mammalian cell line in appropriate media.
  • Transfect the cells with plasmids encoding the nAChR subunits of interest.
  • Plate the transfected cells onto coverslips for recording 24-48 hours post-transfection.

2. Solution Preparation:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
  • Internal (Pipette) Solution (in mM): 120 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).[10]

3. Recording Procedure:

  • Place a coverslip with transfected cells in the recording chamber on an inverted microscope.
  • Pull glass micropipettes and fill with the internal solution.
  • Approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal.
  • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.[10]
  • Clamp the cell at a holding potential of -60 mV.

4. Drug Application and Data Acquisition:

  • Apply N-methyl-anabasine at various concentrations using a fast perfusion system.
  • Record the resulting currents using a patch-clamp amplifier and data acquisition software.

5. Data Analysis:

  • Analyze the current traces to determine parameters such as peak amplitude, activation kinetics, and desensitization rates.
  • Generate concentration-response curves to calculate EC50 or IC50 values.

Data Presentation

The following tables summarize hypothetical quantitative data for anabasine and its analogs, as specific data for N-methyl-anabasine may vary depending on the experimental conditions and nAChR subtype.

Table 1: Potency of Anabasine and Related Compounds on α4β2 nAChRs

CompoundParameterValue (µM)Reference
NicotineEC500.8 ± 0.1[13]
AnabasineEC500.9 ± 0.0[13]
NicotineIC500.04 ± 0.002[13]
AnatabineIC500.7 ± 0.1[13]
MethylanatabineIC500.9 ± 0.2[13]
CotinineIC509.9 ± 3.6[13]

Table 2: Efficacy of Anabasine and Related Compounds on α4β2 nAChRs

CompoundEfficacy (% of max activation by nicotine)Reference
Anabasine7%[13]
Cotinine59%[13]
Methylanatabine26%[13]
Nornicotine44%[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_expression Expression cluster_recording Recording cluster_analysis Analysis rna_prep nAChR cRNA Preparation injection cRNA Microinjection into Oocytes rna_prep->injection oocyte_harvest Xenopus Oocyte Harvesting oocyte_harvest->injection incubation Incubation (1-5 days) injection->incubation tevc Two-Electrode Voltage Clamp incubation->tevc drug_app N-methyl-anabasine Application tevc->drug_app data_acq Current Recording drug_app->data_acq cr_curve Concentration-Response Curve Generation data_acq->cr_curve param_calc EC50/IC50 Calculation cr_curve->param_calc nAChR_signaling NMA N-methyl-anabasine nAChR Extracellular Transmembrane Ion Channel Intracellular NMA->nAChR:f0 Binds to receptor ion_influx Cation Influx (Na+, Ca2+) nAChR:f1->ion_influx Channel opens depolarization Membrane Depolarization ion_influx->depolarization cellular_response Cellular Response (e.g., Action Potential) depolarization->cellular_response patch_clamp_logic cluster_cell Cell cluster_pipette Recording Pipette cluster_amplifier Amplifier cell Mammalian Cell expressing nAChRs amplifier Patch Clamp Amplifier cell->amplifier Measures Membrane Potential pipette Glass Micropipette (Internal Solution) pipette->cell Forms Giga-ohm Seal & Whole-cell access amplifier->cell Injects Current to Maintain Holding Potential measured_current Measure Resulting Current amplifier->measured_current command_voltage Set Holding Voltage (-60mV) command_voltage->amplifier

References

Application Notes and Protocols: In Vitro Drug Metabolism of 3-(1-Methylpiperidin-2-yl)pyridine (Nornicotine)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(1-methylpiperidin-2-yl)pyridine, commonly known as nornicotine, is a significant tobacco alkaloid and a primary metabolite of nicotine.[1] The study of its metabolism is crucial for several reasons. Nornicotine is pharmacologically active and its presence in the brain may contribute to the neuropharmacological effects of tobacco use.[1][2] Furthermore, it serves as a direct precursor to the potent carcinogen N'-nitrosonornicotine (NNN) through nitrosation, making the characterization of its metabolic fate a key aspect of toxicology and drug safety assessments.[3][4]

This document provides detailed protocols for conducting in vitro drug metabolism studies of nornicotine. The objectives of these studies are to determine its metabolic stability, identify its primary metabolites, and characterize the enzymes responsible for its biotransformation. These protocols are designed to be adaptable for use with various in vitro systems, including liver microsomes, S9 fractions, and recombinant enzymes.

Metabolic Pathways of Nornicotine

In vitro studies, primarily using rabbit liver preparations, have identified several key metabolites of nornicotine. The primary biotransformation routes include oxidation and dehydrogenation. Key metabolites that have been identified include:

  • Norcotinine (Demethylcotinine): Formed via an oxidation pathway. Its detection in 10,000g supernatant fractions suggests the involvement of both microsomal and potentially soluble cytosolic enzymes.[5]

  • Myosmine: An isomeric pyrroline formed through dehydrogenation.[5]

  • 2-(3-pyridyl)-1(5)-pyrroline: Another isomeric pyrroline identified as a metabolite.[5]

The following diagram illustrates the primary metabolic transformations of nornicotine.

G Metabolic Pathway of Nornicotine Nornicotine This compound (Nornicotine) Norcotinine Norcotinine Nornicotine->Norcotinine Oxidation Myosmine Myosmine Nornicotine->Myosmine Dehydrogenation Pyrroline 2-(3-pyridyl)-1(5)-pyrroline Nornicotine->Pyrroline Dehydrogenation

Caption: Primary metabolic pathways of Nornicotine.

Experimental Workflow

The general workflow for conducting in vitro metabolism studies involves preparation of the biological system and compound, incubation, sample processing, and finally, instrumental analysis.

G General Workflow for In Vitro Metabolism Studies cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Prepare Nornicotine Stock Solution E Initiate Reaction with Nornicotine or Cofactor A->E B Prepare Metabolic System (e.g., Microsomes, S9) D Pre-incubate System B->D C Prepare Cofactor Solution (e.g., NADPH) C->E D->E F Incubate at 37°C E->F G Collect & Quench Samples at Timed Intervals F->G H Sample Processing (Protein Precipitation/SPE) G->H I LC-MS/MS Analysis H->I J Data Interpretation & Parameter Calculation I->J

Caption: A generalized workflow for in vitro drug metabolism experiments.

Experimental Protocols

The following are detailed protocols for key in vitro metabolism assays. General laboratory safety guidelines should always be followed.[6]

Protocol 1: Metabolic Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of nornicotine in human liver microsomes (HLM).

Materials:

  • Nornicotine

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • 0.5 M Potassium Phosphate Buffer, pH 7.4

  • NADPH Regenerating System (e.g., NADPH-A/B solution)

  • Acetonitrile (ACN) containing an appropriate internal standard (IS)

  • Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

  • 96-well incubation plates and collection plates

  • Incubator shaker set to 37°C

Procedure:

  • Preparation:

    • Thaw HLM on ice. Dilute the HLM stock to a working concentration of 1 mg/mL in cold phosphate buffer. Keep on ice.

    • Prepare a 100 µM working solution of nornicotine in buffer (final incubation concentration will be 1 µM). The final DMSO concentration should not exceed 0.1%.[7]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add 99 µL of the HLM working solution (1 mg/mL) to the wells of the incubation plate.

    • Pre-warm the plate for 5-10 minutes at 37°C in the incubator shaker.[7]

    • To initiate the reaction, add 1 µL of the 100 µM nornicotine working solution to each well.

    • For the T=0 time point, immediately add 200 µL of ice-cold ACN with internal standard to the designated wells to stop the reaction.

    • Incubate the plate at 37°C with shaking.

    • At subsequent time points (e.g., 5, 15, 30, 60, 90, and 120 minutes), stop the reaction by adding 200 µL of ice-cold ACN with IS to the respective wells.[7]

    • Include a negative control without the NADPH regenerating system to check for non-enzymatic degradation.

  • Sample Processing:

    • Once all time points are collected, seal the plate and centrifuge at 4,000 x g for 20 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • Analysis and Data Interpretation:

    • Analyze the samples by LC-MS/MS to quantify the remaining nornicotine at each time point by comparing its peak area ratio relative to the internal standard.[8][9]

    • Plot the natural logarithm of the percent of nornicotine remaining versus time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life: t½ = 0.693 / k .

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Protein Amount) .

Protocol 2: Metabolite Identification (Met ID)

Objective: To identify and propose structures for the metabolites of nornicotine formed in vitro.

Procedure:

  • Follow the incubation procedure from Protocol 1, but with the following modifications:

    • Use a higher concentration of nornicotine (e.g., 10 µM) to ensure metabolites are formed at detectable levels.

    • Use a single, longer incubation time (e.g., 60 or 120 minutes).

    • Prepare a control incubation sample quenched at T=0 and a negative control without NADPH.

  • Sample Processing:

    • Quench the reaction with 3 volumes of ice-cold ACN.

    • Centrifuge to pellet protein.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume of mobile phase (e.g., 100 µL) to concentrate the sample.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer.

    • Perform a full scan analysis to find potential metabolite masses (parent mass +/- expected metabolic transformations like +16 Da for oxidation, -2 Da for dehydrogenation).

    • Perform tandem MS (MS/MS) on the detected metabolite parent ions to obtain fragmentation patterns.

    • Compare the chromatograms of the T=60 min sample with the T=0 and no-NADPH controls to distinguish true metabolites from impurities.

    • Propose metabolite structures by interpreting the mass shifts and fragmentation patterns.[10]

Protocol 3: Reaction Phenotyping

Objective: To identify the specific Cytochrome P450 (CYP) isoforms responsible for nornicotine metabolism. While CYP2A6 and CYP2B6 are involved in the formation of nornicotine from nicotine, this protocol identifies the enzymes responsible for nornicotine's subsequent metabolism.[11][12]

Method A: Recombinant Human CYPs (rhCYP)

  • Incubation:

    • Prepare separate incubations for each major rhCYP isoform (e.g., CYP1A2, 2A6, 2B6, 2C9, 2C19, 2D6, 3A4) at a concentration recommended by the supplier (e.g., 25-50 pmol/mL).

    • Incubate each isoform with nornicotine (at a concentration near the expected Km, or 1-5 µM if unknown) and an NADPH regenerating system for a fixed time (e.g., 30-60 minutes).

  • Analysis:

    • Quench and process the samples as described in Protocol 1.

    • Analyze by LC-MS/MS to measure the formation of a specific metabolite (e.g., norcotinine) in each reaction.

    • The isoforms that produce the highest amount of metabolite are the primary contributors to that pathway.

Method B: Chemical Inhibition in HLM

  • Incubation:

    • Prepare incubation mixtures with HLM, buffer, and nornicotine as in Protocol 1.

    • To separate wells, add a selective chemical inhibitor for each major CYP isoform (e.g., Furafylline for CYP1A2, Quinidine for CYP2D6, Ketoconazole for CYP3A4). Include a no-inhibitor control.

    • Pre-incubate the HLM with the inhibitors for 10-15 minutes before adding nornicotine to initiate the reaction.

  • Analysis:

    • Quench the reactions after a fixed time (e.g., 30 minutes) and analyze for metabolite formation.

    • Calculate the percent inhibition of metabolite formation for each inhibitor compared to the control. Significant inhibition points to the involvement of that specific CYP isoform.

Data Presentation

Quantitative data from the experiments should be summarized in clear, structured tables for comparison and interpretation.

Table 1: Metabolic Stability of Nornicotine

In Vitro System Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes [Experimental Value] [Calculated Value]
Rat Liver Microsomes [Experimental Value] [Calculated Value]

| Cryopreserved Hepatocytes| [Experimental Value] | [Calculated Value] |

Table 2: Summary of Nornicotine Metabolites Identified by LC-MS/MS

Metabolite Name Observed m/z [M+H]⁺ Mass Shift from Parent Proposed Biotransformation
Norcotinine [Experimental Value] +14 Da (O - 2H) Oxidation
Myosmine [Experimental Value] -2 Da Dehydrogenation

| 2-(3-pyridyl)-1(5)-pyrroline| [Experimental Value] | -2 Da | Dehydrogenation |

Table 3: Enzyme Kinetic Parameters for Norcotinine Formation This data should be generated by incubating varying concentrations of nornicotine with HLM or specific rhCYP isoforms.

Enzyme Source Km (µM) Vmax (pmol/min/mg protein) CLint (Vmax/Km)
HLM (High-Affinity) [Experimental Value] [Experimental Value] [Calculated Value]
HLM (Low-Affinity) [Experimental Value] [Experimental Value] [Calculated Value]
rhCYP2A6 [Experimental Value] [Experimental Value] [Calculated Value]

| rhCYP2B6 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

Table 4: Relative Contribution of CYP Isoforms to Nornicotine Metabolism

CYP Isoform Method % Contribution / % Inhibition
CYP2A6 rhCYP / Chemical Inhibition [Experimental Value]
CYP2B6 rhCYP / Chemical Inhibition [Experimental Value]
CYP2D6 rhCYP / Chemical Inhibition [Experimental Value]
CYP3A4 rhCYP / Chemical Inhibition [Experimental Value]

| Other | rhCYP / Chemical Inhibition | [Experimental Value] |

References

Labeling of 3-(1-methylpiperidin-2-yl)pyridine for imaging studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: [¹¹C]3-(1-methylpiperidin-2-yl)pyridine

Introduction

This compound is a structural analog of nicotine and a potent ligand for nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels widely expressed in the central nervous system (CNS) and play crucial roles in cognitive functions, learning, memory, and addiction.[1][2] Dysregulation of nAChRs is implicated in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the in vivo visualization and quantification of biological targets.[3] Labeling this compound with a short-lived positron-emitting radionuclide, such as carbon-11 (t½ ≈ 20.4 minutes), enables the non-invasive study of nAChR distribution, density, and pharmacology in the living brain. This provides invaluable tools for neuroscience research and the development of new therapeutics targeting the cholinergic system.

The most common and direct method for labeling this compound is via N-methylation of its des-methyl precursor, 3-(piperidin-2-yl)pyridine, using a ¹¹C-labeled methylating agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate.[4]

Quantitative Data Summary

The following table summarizes typical quantitative data for the radiosynthesis of ¹¹C-labeled N-methylated piperidine and pyridine derivatives, which are analogous to the synthesis of [¹¹C]this compound. These values serve as a benchmark for the expected outcomes of the protocol described below.

ParameterTypical ValueDescription
Radiochemical Yield (RCY) 40-50% (decay-corrected)The percentage of initial radioactivity incorporated into the final product, corrected for radioactive decay.[5][6]
Molar Activity (Aₘ) 296-555 GBq/µmol at EOBThe amount of radioactivity per mole of the compound at the End of Bombardment (EOB). High molar activity is crucial for receptor imaging to avoid mass effects.[6]
Radiochemical Purity (RCP) > 99%The percentage of the total radioactivity in the final product that is in the desired chemical form.[6][7]
Total Synthesis Time 25-35 minutesThe time from the End of Bombardment (EOB) to the final formulated product ready for injection.

Experimental Protocols

Precursor Synthesis: 3-(piperidin-2-yl)pyridine

The synthesis of the des-methyl precursor is a prerequisite for the radiolabeling procedure. This can be achieved through various organic synthesis routes, often starting from commercially available pyridine derivatives. One common approach involves the reduction of a suitable pyridyl-piperidone precursor.

Radiosynthesis of [¹¹C]this compound

This protocol details the N-methylation of the precursor using [¹¹C]methyl triflate.

Materials and Equipment:

  • Automated radiosynthesis module (e.g., GE TRACERlab, Siemens Explora) housed in a lead-shielded hot cell.

  • Cyclotron for [¹¹C]CO₂ production.

  • [¹¹C]Methyl triflate synthesis unit.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 Sep-Pak).

  • Reagents: 3-(piperidin-2-yl)pyridine precursor (approx. 0.5-1.0 mg), acetone (anhydrous), sterile water for injection, ethanol USP, phosphate-buffered saline (PBS).

Methodology:

  • Production of [¹¹C]CO₂: Carbon-11 is produced as [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction by bombarding a target containing nitrogen gas (with ~1% oxygen) with protons from a cyclotron.[5]

  • Synthesis of [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf):

    • The cyclotron-produced [¹¹C]CO₂ is trapped and converted to [¹¹C]methane ([¹¹C]CH₄) by catalytic reduction with H₂ over a nickel catalyst.

    • [¹¹C]CH₄ is then reacted with iodine vapor at high temperature (~720 °C) to produce [¹¹C]methyl iodide ([¹¹C]CH₃I).

    • [¹¹C]CH₃I is passed through a heated column containing silver triflate, converting it to the more reactive methylating agent, [¹¹C]methyl triflate ([¹¹C]CH₃OTf), which is then trapped in acetone at low temperature.[5]

  • ¹¹C-Methylation Reaction:

    • A solution of the precursor, 3-(piperidin-2-yl)pyridine (0.5-1.0 mg), in anhydrous acetone (250-300 µL) is prepared in the reaction vessel of the synthesis module.

    • The trapped [¹¹C]CH₃OTf is transferred via an inert gas stream into the reaction vessel containing the precursor.

    • The reaction is allowed to proceed at room temperature for 3-5 minutes. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic ¹¹C-methyl group.

  • Purification by HPLC:

    • After the reaction, the mixture is quenched with HPLC mobile phase and injected into a semi-preparative HPLC system (e.g., C18 column).

    • The eluent is monitored by UV and radiation detectors to identify the peak corresponding to the [¹¹C]this compound product.

    • The fraction containing the desired product is collected in a flask containing sterile water.

  • Formulation:

    • The collected HPLC fraction is passed through a C18 SPE cartridge to trap the product and remove the HPLC mobile phase.

    • The cartridge is washed with sterile water for injection to remove any residual aqueous contaminants.

    • The final product is eluted from the cartridge with a small volume of ethanol USP (e.g., 0.5 mL) followed by sterile PBS or saline to yield an injectable solution with a final ethanol concentration of <10% v/v.

Quality Control
  • Radiochemical Purity and Identity: An aliquot of the final formulated product is analyzed using an analytical HPLC system to confirm its identity (by comparing retention time with a non-radioactive standard) and to determine its radiochemical purity.[8]

  • Molar Activity: The molar activity is calculated by dividing the total radioactivity of the final product by the molar amount of the compound, as determined by the analytical HPLC chromatogram (calibrated with a standard curve).

  • Residual Solvents: Gas chromatography may be used to ensure that residual solvent levels (e.g., acetone, ethanol) are within acceptable limits.

  • Sterility and Endotoxin Testing: The final product must be passed through a sterile filter (0.22 µm) and tested for sterility and bacterial endotoxins before human administration.

Visualizations

Radiolabeling Workflow

G cluster_0 [¹¹C]CH₃OTf Synthesis cluster_1 Labeling & Purification cluster_2 Quality Control p1 Cyclotron ¹⁴N(p,α)¹¹C p2 [¹¹C]CO₂ Trapping & Reduction p1->p2 p3 Gas-Phase Iodination p2->p3 p4 [¹¹C]CH₃I to [¹¹C]CH₃OTf Conversion p3->p4 p6 ¹¹C-Methylation Reaction p4->p6 p5 Precursor: 3-(piperidin-2-yl)pyridine in Acetone p5->p6 p7 Semi-Prep HPLC Purification p6->p7 p8 SPE Formulation p7->p8 p9 Final Product: [¹¹C]this compound p8->p9 p10 Analytical HPLC (Purity, Identity) p9->p10 p11 Sterility & Endotoxin Testing p9->p11

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

G cluster_0 Presynaptic Terminal cluster_1 Intracellular Events cluster_2 Cellular Response ligand [¹¹C]this compound (Agonist) receptor Nicotinic ACh Receptor (nAChR) channel Ion Channel Opening ions Na⁺ and Ca²⁺ Influx channel->ions depol Membrane Depolarization ions->depol ca_release Ca²⁺-Induced Ca²⁺ Release (CICR) from ER ions->ca_release pi3k PI3K/Akt Pathway Activation ions->pi3k nt_release Neurotransmitter Release (e.g., Dopamine) ions->nt_release vdcc Voltage-Gated Ca²⁺ Channel (VDCC) Activation depol->vdcc vdcc->ions gene_exp Changes in Gene Expression (Neuroprotection) pi3k->gene_exp

Activation of nAChRs by an agonist like this compound opens the ligand-gated ion channel, permitting an influx of cations, primarily Na⁺ and Ca²⁺.[1][9] This influx leads to membrane depolarization, which can activate voltage-dependent calcium channels (VDCCs), further increasing intracellular calcium.[10] The rise in cytoplasmic calcium is a critical signaling event that can trigger instantaneous effects like the release of neurotransmitters (e.g., dopamine) and initiate longer-term processes through the activation of signaling cascades such as the PI3K-Akt pathway, which is associated with neuroprotection.[10][11][12]

References

Application Notes and Protocols for the Formulation of 3-(1-methylpiperidin-2-yl)pyridine in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and formulation of 3-(1-methylpiperidin-2-yl)pyridine, commonly known as nicotine, for both in vitro and in vivo experimental applications. Adherence to these guidelines will ensure consistency, reproducibility, and accuracy in research findings.

Physicochemical Properties and Solubility

This compound is a tertiary amine with the molecular formula C₁₀H₁₄N₂ and a molar mass of 162.23 g/mol . It is crucial to understand its solubility characteristics to prepare appropriate formulations for experimental use. The hydrochloride salt of this compound is often used to enhance solubility and stability.

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO)~30 mg/mLSuitable for preparing high-concentration stock solutions.
Ethanol~50 mg/mLAnother excellent solvent for creating concentrated stock solutions.
Phosphate-Buffered Saline (PBS), pH 7.2~1 mg/mLCan be used for direct dissolution for aqueous solutions, but solubility is limited.

In Vitro Formulation Protocols

For cell-based assays, it is imperative to start with a high-concentration stock solution in an organic solvent, which is then serially diluted to the final desired concentration in the cell culture medium.

Preparation of a 100 mM Stock Solution in DMSO

Materials:

  • This compound (free base or hydrochloride salt)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Protocol:

  • Weigh out 16.22 mg of this compound (adjust weight based on the salt form if used).

  • Dissolve the compound in 1 mL of anhydrous DMSO to achieve a 100 mM stock solution.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term stability.

Serial Dilution for Cell Culture Experiments

Protocol:

  • Thaw a single aliquot of the 100 mM stock solution.

  • Perform serial dilutions in sterile PBS or cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, dilute the 100 mM stock solution 1:1000.

  • Ensure the final concentration of DMSO in the cell culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Always prepare fresh dilutions for each experiment from the stock solution. Aqueous solutions of nicotine are not recommended for storage for more than one day.[1][2]

Recommended Concentrations for In Vitro Assays

The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. The following table provides a summary of concentrations reported in the literature for various in vitro studies.

Assay Type Cell Line(s) Concentration Range
Cytotoxicity/Cell ViabilityHaCaT, HepaRG, H9C2, A549, MRC-50.1 µM - 100 µL/mL (equivalent to ~101 mg/mL)[3][4]
ApoptosisHippocampal Progenitor Cells, HT-220.5 µM - 10 µM[5][6][7]
Receptor Binding (nAChRs)HEK cells expressing nAChRsEC₅₀ values in the range of 1.6 µM - 5.5 µM for α7 nAChR[8]
Neuronal Cell StudiesPrimary cortical neurons, PC121 µM - 100 µM[6]
Cancer Cell ProliferationH1299, A5491 nM - 100 µM[9]

In Vivo Formulation Protocols

For animal studies, it is critical to use a sterile and biocompatible formulation. The most common vehicle for parenteral administration is sterile saline. The pH of the final solution should be adjusted to a physiological range to minimize irritation at the injection site.

Preparation of an Injectable Solution for Rodents

Materials:

  • This compound (free base or tartrate salt)

  • Sterile 0.9% Sodium Chloride (Saline) solution

  • Sterile Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment

  • Sterile filters (0.22 µm)

  • Sterile vials

Protocol:

  • Calculate the required amount of this compound based on the desired dose and the number of animals. For subcutaneous injection in mice and rats, doses often range from 0.1 mg/kg to 1 mg/kg.[10][11][12]

  • Dissolve the compound in a minimal amount of sterile saline. If using the free base, the solution will be alkaline.

  • Adjust the pH of the solution to approximately 7.0-7.4 using sterile HCl or NaOH.[13] Monitor the pH carefully with a calibrated pH meter.

  • Bring the solution to the final desired volume with sterile saline.

  • Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.

  • Store the prepared injectable solution at 4°C and use it within a short period. It is recommended to prepare fresh solutions for each set of experiments.

Visualizations

Signaling Pathway Visualization

Nicotine_Signaling_Pathway Nicotine This compound (Nicotine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR Binds to Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Downstream Downstream Signaling (e.g., ERK, Akt activation) Depolarization->Downstream Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream->Cellular_Response

Caption: Nicotine binding to nAChRs and subsequent signaling.

Experimental Workflow Visualization

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments Stock_Solution Prepare 100 mM Stock Solution in DMSO Serial_Dilution Perform Serial Dilutions in Culture Medium Stock_Solution->Serial_Dilution Cell_Treatment Treat Cells with Final Concentrations Serial_Dilution->Cell_Treatment Assay Perform Cellular Assays (Viability, Apoptosis, etc.) Cell_Treatment->Assay Injectable_Prep Prepare Sterile Injectable Solution in Saline pH_Adjustment Adjust pH to 7.0-7.4 Injectable_Prep->pH_Adjustment Animal_Admin Administer to Animals (e.g., SC, IV) pH_Adjustment->Animal_Admin Behavioral_Study Conduct Behavioral or Pharmacological Studies Animal_Admin->Behavioral_Study

Caption: Workflow for in vitro and in vivo formulation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1-methylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(1-methylpiperidin-2-yl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Several synthetic strategies can be employed. The most common approaches involve the formation of the bond between the pyridine and piperidine rings. Key strategies include:

  • N-methylation of 2-(pyridin-3-yl)piperidine: This is a straightforward approach if the precursor is available.

  • Reductive amination: Reacting a suitable pyridine derivative (e.g., 3-acetylpyridine) with N-methylpiperidine precursors.

  • Grignard Reaction: Utilizing a Grignard reagent derived from a halogenated pyridine (e.g., 3-bromopyridine) with an appropriate N-methylpiperidine electrophile.[1][2]

  • Suzuki Coupling: Coupling a pyridine boronic acid or ester with a suitable piperidine derivative.[3][4]

Q2: I am observing low yields in my N-methylation step. What are the potential causes?

A2: Low yields in the N-methylation of 2-(pyridin-3-yl)piperidine can stem from several factors:

  • Choice of Methylating Agent: Some methylating agents may be too harsh, leading to side reactions. Common agents include methyl iodide, dimethyl sulfate, and formaldehyde/formic acid (Eschweiler-Clarke reaction).

  • Base Strength: The base used to deprotonate the piperidine nitrogen is crucial. An inappropriate base can lead to incomplete reaction or side product formation.

  • Reaction Temperature: Both too low and too high temperatures can negatively impact the yield.

  • Quaternization: The pyridine nitrogen can also be methylated, leading to the formation of a quaternary ammonium salt, which reduces the yield of the desired product.

Q3: How can I minimize the formation of N-oxide byproducts?

A3: N-oxide formation can occur if oxidizing agents are present or if reaction conditions promote oxidation of the pyridine nitrogen. To minimize this:

  • Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Use deoxygenated solvents.

  • Avoid unnecessarily high temperatures for prolonged periods.

Q4: What are the best practices for purifying the final product?

A4: Purification of this compound typically involves column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane/methanol) is often effective. Distillation under reduced pressure can also be a viable method for purification if the product is thermally stable.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation in Reductive Amination
Potential Cause Suggested Solution
Inefficient Imine/Enamine Formation Ensure anhydrous conditions as water can inhibit the formation of the imine or enamine intermediate. The use of a dehydrating agent like magnesium sulfate or molecular sieves can be beneficial.
Incorrect Reducing Agent The choice of reducing agent is critical. Sodium triacetoxyborohydride is often mild and effective for reductive aminations. Sodium cyanobohydride can also be used, but is toxic.[5] Harsher reducing agents like sodium borohydride may reduce the carbonyl precursor before imine formation.
pH of the Reaction Mixture The pH should be mildly acidic (around 5-6) to facilitate imine formation without deactivating the amine. Acetic acid is commonly used as a catalyst.
Steric Hindrance The steric bulk of the reactants can hinder the reaction. Consider increasing the reaction temperature or using a less sterically hindered starting material if possible.
Problem 2: Multiple Products Observed in Grignard Reaction
Potential Cause Suggested Solution
Formation of Homo-coupled Byproducts This can occur if the Grignard reagent reacts with unreacted starting halide. Ensure slow addition of the halide to the magnesium turnings during Grignard formation.
Reaction with Solvent Ethereal solvents like THF or diethyl ether are generally suitable. Avoid protic solvents or those with reactive functional groups.
Low Reactivity of Electrophile If using an N-methylpiperidone derivative, ensure it is sufficiently electrophilic. The addition of a Lewis acid like CeCl₃ (Luche reduction conditions) can sometimes improve selectivity for 1,2-addition over other side reactions.
Temperature Control Grignard reactions are exothermic. Maintain a low temperature during the formation and reaction of the Grignard reagent to minimize side reactions.
Problem 3: Low Yield in Suzuki Coupling
Potential Cause Suggested Solution
Catalyst Inactivity Ensure the palladium catalyst is active. Using a pre-catalyst or ensuring anaerobic conditions to prevent catalyst oxidation is important.
Incorrect Ligand Choice The choice of phosphine ligand can significantly impact the reaction outcome. Experiment with different ligands (e.g., SPhos, XPhos) to find the optimal one for your specific substrates.
Base Incompatibility The base is crucial for the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can depend on the substrates and solvent.
Poor Solubility of Reagents Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. A mixture of solvents like dioxane/water or toluene/ethanol/water is often used.

Experimental Protocols

General Protocol for N-methylation via Eschweiler-Clarke Reaction
  • To a solution of 2-(pyridin-3-yl)piperidine (1.0 eq) in formic acid (5.0 eq), add formaldehyde (37% in water, 3.0 eq).

  • Heat the reaction mixture to reflux (100-110 °C) for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and basify with a saturated solution of sodium bicarbonate until the pH is ~9.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product A 2-(pyridin-3-yl)piperidine C N-methylation (Eschweiler-Clarke) A->C B Methylating Agent (e.g., Formaldehyde/Formic Acid) B->C D Basification C->D E Extraction D->E F Purification (Column Chromatography) E->F G This compound F->G

Caption: General workflow for the synthesis of this compound via N-methylation.

Troubleshooting_Yield cluster_investigate Investigation Path cluster_conditions Reaction Condition Variables cluster_solutions Potential Solutions Start Low Yield Observed P1 Check Starting Material Purity Start->P1 P2 Analyze Reaction Conditions Start->P2 P3 Evaluate Workup Procedure Start->P3 S1 Purify Starting Materials P1->S1 C1 Temperature P2->C1 C2 Reaction Time P2->C2 C3 Reagent Stoichiometry P2->C3 C4 Solvent/Catalyst P2->C4 S5 Modify Extraction/Purification P3->S5 S2 Optimize Temperature/Time C1->S2 C2->S2 S3 Adjust Reagent Ratios C3->S3 S4 Screen Solvents/Catalysts C4->S4

Caption: A logical troubleshooting workflow for addressing low reaction yields.

References

Overcoming solubility issues of N-methyl-anabasine in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with N-methyl-anabasine in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is N-methyl-anabasine and what are its basic properties?

N-methyl-anabasine is a pyridine alkaloid and a derivative of anabasine, found as a minor component in tobacco.[1][2] It functions as an agonist of nicotinic acetylcholine receptors (nAChRs), making it a valuable tool for neurological research.[3][4]

Table 1: Physicochemical Properties of N-Methyl-Anabasine and Parent Compound Anabasine

PropertyN-Methyl-AnabasineAnabasine (Parent Compound)Reference(s)
Chemical Formula C₁₁H₁₆N₂C₁₀H₁₄N₂[5]
Molecular Weight 176.26 g/mol 162.24 g/mol [3]
Appearance - (Likely a liquid, similar to anabasine)Colorless to light yellow viscous liquid; darkens on exposure to air.[2][3]
pKa Not reported (estimated to be slightly higher than anabasine)~9.0 - 11.0[6][7][8]
Aqueous Solubility Not quantitatively reportedReported as "soluble in all proportions" and also predicted at 9.9 g/L.[2][7][8][9]

Q2: I am having trouble dissolving N-methyl-anabasine in my standard phosphate-buffered saline (PBS) at pH 7.4. Why is this happening?

While the parent compound anabasine is reported to be highly water-soluble, the addition of a methyl group in N-methyl-anabasine increases its lipophilicity (fat-solubility), which can lead to reduced solubility in neutral aqueous buffers like PBS. Furthermore, as an alkaloid with a high pKa (estimated around 9-11), N-methyl-anabasine is predominantly in its neutral, less soluble free base form at physiological pH (7.4).

Q3: What are the primary methods to improve the solubility of N-methyl-anabasine in aqueous buffers?

There are three main strategies to enhance the solubility of N-methyl-anabasine for in vitro experiments:

  • pH Adjustment: Lowering the pH of the buffer to fully protonate the molecule.

  • Use of Co-solvents: Adding a water-miscible organic solvent to the buffer.

  • Complexation with Cyclodextrins: Encapsulating the molecule within a cyclodextrin to increase its apparent solubility.

These methods can also be used in combination.

Troubleshooting Guides & Experimental Protocols

Issue 1: Precipitation of N-methyl-anabasine in Neutral Aqueous Buffer (e.g., PBS, pH 7.4)

Cause: Low solubility of the free base form of N-methyl-anabasine at neutral pH.

Solution A: pH Adjustment

By lowering the pH of the buffer to at least 2 pH units below the pKa of N-methyl-anabasine (i.e., pH < 7.0), the molecule will become protonated, forming a more soluble salt.

Experimental Protocol: pH-Adjusted Buffer Preparation

  • Prepare your desired buffer (e.g., Phosphate, MES, HEPES) at the intended concentration.

  • While monitoring with a calibrated pH meter, add small volumes of a dilute acid (e.g., 0.1 M HCl) dropwise until the target pH (e.g., pH 5.0 - 6.0) is reached.

  • Prepare a concentrated stock solution of N-methyl-anabasine in this acidic buffer.

  • For your final assay, you can dilute this acidic stock into your final assay medium. Ensure the final pH of the assay solution is compatible with your experimental system. A small volume of the acidic stock should not significantly alter the pH of a well-buffered final solution.

  • Verification Step: After adding the stock solution to the final buffer, re-check the pH to ensure it remains within the acceptable range for your experiment.

Logical Workflow for pH Adjustment

start Start: N-methyl-anabasine powder prep_buffer Prepare aqueous buffer (e.g., 10 mM Phosphate) start->prep_buffer adjust_ph Adjust buffer pH to < 7.0 (e.g., pH 5.5) with 0.1 M HCl prep_buffer->adjust_ph dissolve Dissolve N-methyl-anabasine in acidic buffer to create concentrated stock solution adjust_ph->dissolve dilute Dilute stock solution into final experimental medium dissolve->dilute check_ph Verify final pH is compatible with experiment dilute->check_ph proceed Proceed with experiment check_ph->proceed cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling nAChR Nicotinic Acetylcholine Receptor (nAChR) Depolarization Membrane Depolarization nAChR->Depolarization Channel Opens (Na⁺, K⁺ influx) Ca_influx Ca²⁺ Influx nAChR->Ca_influx α7-nAChR activation NMA N-methyl-anabasine (Agonist) NMA->nAChR Binds to receptor Depolarization->Ca_influx Opens Voltage-Gated Ca²⁺ Channels PI3K_Akt PI3K/Akt Pathway Activation Ca_influx->PI3K_Akt Neuroprotection Neuronal Survival & Neuroprotection PI3K_Akt->Neuroprotection

References

Reducing non-specific binding in N-methyl-anabasine receptor assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce non-specific binding in N-methyl-anabasine receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is N-methyl-anabasine and which receptors does it target?

N-methyl-anabasine (also known as MAPP) is a stable analog of one of the major forms of anabaseine, a nicotinic acetylcholine receptor (nAChR) agonist.[1] It is used in research to study the function of nAChRs, particularly the α4β2 and α7 subtypes, which are implicated in various neurological processes.[1]

Q2: What is non-specific binding and why is it a problem in my assay?

Non-specific binding refers to the binding of a radioligand to components other than the receptor of interest, such as the filter membrane, lipids, or other proteins.[2] High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of receptor affinity and density. Ideally, non-specific binding should be less than 50% of the total binding.

Q3: How is non-specific binding determined in an N-methyl-anabasine receptor assay?

Non-specific binding is measured by adding a high concentration of a non-radiolabeled ligand that has high affinity for the receptor. This "cold" ligand will occupy all the specific binding sites, so any remaining radioligand binding is considered non-specific. For nicotinic receptors, a common choice is a high concentration (e.g., 1 mM) of (S)-nicotine hydrogen tartrate.[1]

Troubleshooting Guide: High Non-Specific Binding

Problem: My non-specific binding is too high, what can I do?

High non-specific binding can be caused by a variety of factors. The following troubleshooting guide provides potential solutions to address this issue.

Potential Cause Troubleshooting Steps
Suboptimal Blocking Agents - Use appropriate blockers: For membrane-based assays, protein blockers like Bovine Serum Albumin (BSA) or casein are commonly used to saturate non-specific sites.[2] - Optimize blocker concentration: The optimal concentration of the blocking agent may need to be determined empirically.
Inadequate Washing - Increase the number of wash steps: Perform additional washes with ice-cold wash buffer to remove unbound radioligand. - Increase the volume of wash buffer: A larger volume of buffer can more effectively remove non-specifically bound ligand.
Radioligand Issues - Check radioligand purity: Impurities in the radioligand can contribute to high non-specific binding. - Lower radioligand concentration: Using a radioligand concentration at or below the Kd can help minimize non-specific binding.
Suboptimal Buffer Conditions - Adjust pH: The pH of the binding and wash buffers can influence non-specific interactions. Ensure the pH is optimal for your receptor. - Modify ionic strength: Increasing the salt concentration in the wash buffer can sometimes help to disrupt weak, non-specific interactions.
Filter and Plate Issues - Pre-soak filters: Pre-soaking filters in a solution like 0.3% polyethyleneimine (PEI) can reduce radioligand binding to the filter itself.[3] - Use low-binding plates: If using a plate-based assay, ensure you are using plates designed for low protein binding.
Tissue/Membrane Preparation - Optimize protein concentration: Using too high a concentration of membrane protein can increase non-specific binding. Titrate the protein concentration to find the optimal balance between specific signal and non-specific binding.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for N-Methyl-Anabasine Receptors in Rat Brain Membranes

This protocol is a synthesized methodology based on general nicotinic receptor binding assays and specific details mentioned for anabaseine analogs.[1][3]

1. Membrane Preparation:

  • Homogenize whole rat brain tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.

  • Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.

  • Resuspend the final pellet in a buffer containing 10% sucrose for cryoprotection, aliquot, and store at -80°C.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

2. Binding Assay:

  • On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • The assay is performed in a 96-well plate with a final volume of 250 µL per well.

  • Total Binding Wells: Add 150 µL of membranes (50-120 µg protein), 50 µL of assay buffer, and 50 µL of radiolabeled N-methyl-anabasine solution.

  • Non-Specific Binding Wells: Add 150 µL of membranes (50-120 µg protein), 50 µL of a high concentration of a competing non-radiolabeled ligand (e.g., 1 mM (S)-nicotine hydrogen tartrate), and 50 µL of radiolabeled N-methyl-anabasine solution.

  • Competition Assay Wells: Add 150 µL of membranes, 50 µL of the competing test compound at various concentrations, and 50 µL of radiolabeled N-methyl-anabasine solution.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

3. Filtration and Counting:

  • Terminate the incubation by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% PEI.

  • Wash the filters four times with ice-cold wash buffer.

  • Dry the filters for 30 minutes at 50°C.

  • Add scintillation cocktail to the filters and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • For competition assays, calculate Ki values from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data

The following tables summarize key quantitative parameters for nicotinic acetylcholine receptor binding assays. Data for N-methyl-anabasine is limited; therefore, data for related ligands and general assay conditions are provided for reference.

Table 1: Radioligand Binding Assay Conditions

ParameterValueReference
Radioligand[³H]-methylcarbamylcholine ([³H]-MCC)[1]
Radioligand Concentration0.5 nM[1]
Non-Specific Binding Ligand1 mM (S)-nicotine hydrogen tartrate[1]
Membrane Protein Concentration50 - 120 µg per well[3]
Incubation Time60 minutes[3]
Incubation Temperature30°C[3]
Assay Buffer50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[3]

Table 2: Binding Affinities of Anabaseine Analogs at nAChRs

CompoundReceptor SubtypeBinding Affinity (Ki, µM)
AnabaseineRat Brain α4β2 nAChRs~1
N-Methyl-Anabasine (MAPP)Rat Brain α4β2 nAChRs~20
2,3'-bipyridylRat Brain α4β2 nAChRs>100
AnabaseineRat Brain α7 nAChRs~0.1
N-Methyl-Anabasine (MAPP)Rat Brain α7 nAChRs~5
2,3'-bipyridylRat Brain α7 nAChRs>100
Note: These are approximate values derived from graphical data in the cited literature and should be used for comparative purposes.[1]

Visualizations

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Homogenization Homogenize Tissue Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Resuspension Resuspend & Repeat Centrifugation2->Resuspension Final_Pellet Final Pellet in Cryoprotectant Resuspension->Final_Pellet Assay_Setup Set up Total, Non-Specific, & Competition Wells Final_Pellet->Assay_Setup Incubation Incubate at 30°C for 60 min Assay_Setup->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Drying Dry Filters Washing->Drying Counting Scintillation Counting Drying->Counting Data_Analysis Calculate Specific Binding & Ki Counting->Data_Analysis

Caption: Workflow for a radioligand binding assay.

Signaling_Pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_ligands Ligands cluster_binding Binding Events nAChR nAChR Specific_Binding Specific Binding (Signal of Interest) nAChR->Specific_Binding Generates NMA N-Methyl-Anabasine (Radiolabeled Agonist) NMA->nAChR Binds Specifically Other_Proteins Other Proteins / Lipids NMA->Other_Proteins Binds Non-Specifically Cold_Ligand Non-radiolabeled Ligand (e.g., Nicotine) Cold_Ligand->nAChR Competes for Specific Site Non_Specific_Binding Non-Specific Binding (Background Noise) Other_Proteins->Non_Specific_Binding Contributes to

Caption: Ligand binding in a receptor assay.

References

Technical Support Center: Stability of 3-(1-methylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 3-(1-methylpiperidin-2-yl)pyridine in solution and during storage. The information is intended for researchers, scientists, and drug development professionals. Please note that while direct stability studies on this specific molecule are not extensively published, the following recommendations are based on the chemical properties of its structural motifs (N-substituted piperidine and pyridine rings) and established principles of drug stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The tertiary amine in the piperidine ring and the pyridine ring are susceptible to oxidation. The compound may also be sensitive to extreme pH conditions.

Q2: What are the recommended storage conditions for this compound as a solid and in solution?

A2:

  • Solid Form: As a solid, the compound should be stored in a tightly sealed container in a cool, dry, and dark place to minimize degradation from moisture, light, and air.

  • In Solution: For solutions, it is advisable to use freshly prepared solutions whenever possible. If storage is necessary, solutions should be kept at low temperatures (e.g., 2-8°C or -20°C) and protected from light. The choice of solvent is also critical; aprotic or buffered aqueous solutions at a slightly acidic to neutral pH are generally preferred to minimize hydrolysis.

Q3: Which analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This method should be capable of separating the parent compound from its potential degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of any degradation products formed.

Q4: What are the likely degradation pathways for this molecule?

A4: Based on its structure, potential degradation pathways include:

  • Oxidation: The tertiary amine of the piperidine ring can be oxidized to form an N-oxide. The pyridine ring can also undergo oxidation.

  • Photodegradation: Pyridine-containing compounds can be susceptible to photodegradation, leading to various decomposition products.[1]

  • Acid/Base Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially lead to ring-opening or other rearrangements, although this is less common for such structures.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of compound potency in a stock solution over a short period. The compound may be unstable in the chosen solvent or at the storage temperature.Prepare fresh solutions for each experiment. If storage is required, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Consider using a different solvent system.
Appearance of unexpected peaks in HPLC chromatograms. This indicates the formation of degradation products.Conduct a forced degradation study to identify the conditions (e.g., light, heat, pH) that cause degradation. This will help in identifying the degradation products and establishing appropriate handling and storage procedures.[1]
Inconsistent experimental results. This could be due to the degradation of the compound in the experimental medium (e.g., cell culture media).Assess the stability of the compound in the specific experimental medium under the conditions of the assay (e.g., temperature, CO2 levels). It may be necessary to add the compound to the experiment at the last possible moment.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a compound.[1] These studies help in identifying potential degradation products and developing a stability-indicating analytical method.

Table 1: Summary of Typical Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationPotential Degradation
Acid Hydrolysis 0.1 M HCl24 - 72 hoursGenerally stable, potential for minor degradation
Base Hydrolysis 0.1 M NaOH24 - 72 hoursGenerally stable, potential for minor degradation
Oxidation 3% H₂O₂24 hoursFormation of N-oxides and other oxidative products
Thermal 60°C24 - 72 hoursPotential for minor degradation
Photolytic UV light (254 nm) and visible light24 - 72 hoursPotential for significant degradation

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.

    • Photostability: Expose a vial of the stock solution to UV and visible light in a photostability chamber.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl) stock->acid base Base Hydrolysis (0.1 M NaOH) stock->base oxidation Oxidation (3% H2O2) stock->oxidation thermal Thermal (60°C) stock->thermal photo Photolytic (UV/Vis Light) stock->photo sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (% Degradation) hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway parent This compound n_oxide Pyridine N-oxide parent->n_oxide Oxidation piperidine_n_oxide Piperidine N-oxide parent->piperidine_n_oxide Oxidation

Caption: Potential oxidative degradation pathways.

References

Identifying and minimizing byproducts in N-methyl-anabasine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-methyl-anabasine. Our aim is to help you identify and minimize byproducts, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-methylation of anabasine?

A1: The most common and effective method for the N-methylation of anabasine is the Eschweiler-Clarke reaction.[1][2][3][4] This reductive amination procedure uses formaldehyde as the methyl source and formic acid as the reducing agent.[1][2][3][4] It is generally preferred because it selectively yields the tertiary amine without the formation of quaternary ammonium salts, which can be a significant byproduct in other methylation methods.[1][2] Other alkylating agents like methyl iodide can be used, but they carry a higher risk of over-methylation.[2]

Q2: What are the potential byproducts in N-methyl-anabasine synthesis via the Eschweiler-Clarke reaction?

A2: While the Eschweiler-Clarke reaction is highly selective, several byproducts or impurities can still be present in the final product. These include:

  • Unreacted Anabasine: Incomplete reaction can leave residual starting material.

  • N-formyl-anabasine: This intermediate can sometimes be isolated if the reduction step is incomplete.

  • Oxidation Products (e.g., N-oxides): Although more commonly associated with metabolism, some oxidation of the nitrogen atoms can occur during synthesis and workup.[5]

  • Impurities from Starting Material: Any impurities present in the initial anabasine, such as other tobacco alkaloids, will likely be carried through the reaction.[6][7]

Q3: How can I detect and quantify N-methyl-anabasine and its byproducts?

A3: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating N-methyl-anabasine from potential byproducts.[8] For structural confirmation and sensitive quantification, these techniques are often coupled with mass spectrometry (LC-MS/MS or GC-MS).[8] Nuclear magnetic resonance (NMR) spectroscopy is also invaluable for characterizing the final product and identifying impurities.

Q4: What are the key parameters to control to minimize byproduct formation?

A4: To minimize byproducts in the Eschweiler-Clarke reaction, it is crucial to control the following parameters:

  • Stoichiometry: An excess of both formaldehyde and formic acid is typically used to ensure complete methylation of the anabasine.[1][4]

  • Temperature: The reaction is often heated to drive it to completion. A typical temperature is around 80-100°C.[4]

  • Reaction Time: Sufficient reaction time is necessary for the complete conversion of the starting material and any intermediates.

  • Purity of Reagents: Using high-purity anabasine, formaldehyde, and formic acid is essential to prevent the introduction of impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of N-methyl-anabasine 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient reaction time. 4. Loss of product during workup and purification.1. Ensure an excess of formaldehyde and formic acid are used. 2. Optimize the reaction temperature; typically heating is required.[4] 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 4. Perform careful extraction and purification steps. Flash column chromatography is often effective for purification.[8]
Presence of Unreacted Anabasine 1. Insufficient amount of methylating agent (formaldehyde). 2. Reaction not heated or not heated for long enough.1. Increase the molar equivalents of formaldehyde and formic acid. 2. Increase the reaction temperature and/or prolong the reaction time.
Formation of a Quaternary Ammonium Salt This is unlikely with the Eschweiler-Clarke reaction.[1] If using other methylating agents like methyl iodide, this is a common byproduct.Switch to the Eschweiler-Clarke reaction for selective tertiary amine formation.[1][2]
Presence of Unknown Impurities 1. Impurities in the starting anabasine. 2. Side reactions due to reactive functional groups. 3. Degradation of product during workup.1. Analyze the purity of the starting anabasine by LC-MS or GC-MS. Purify if necessary. 2. Characterize the impurities by NMR and MS to understand their origin. 3. Ensure the workup procedure is not too harsh (e.g., avoid excessively high temperatures or extreme pH for prolonged periods).

Experimental Protocols

Protocol 1: Synthesis of N-methyl-anabasine via Eschweiler-Clarke Reaction

Materials:

  • Anabasine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of anabasine (1.0 eq) in a round-bottom flask, add an excess of formaldehyde solution (e.g., 2.5 eq).

  • Add an excess of formic acid (e.g., 2.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80-100°C and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully basify with a saturated sodium bicarbonate solution until the evolution of CO2 ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure N-methyl-anabasine.

Protocol 2: Identification of Byproducts by LC-MS

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., methanol).

  • Inject the sample into the LC-MS/MS system.

  • Use a suitable chromatographic method to separate the components of the mixture.

  • Analyze the mass spectra of the separated peaks to identify N-methyl-anabasine, unreacted anabasine, and potential byproducts based on their molecular weights and fragmentation patterns.

Visualizations

Eschweiler_Clarke_Reaction Anabasine Anabasine (Secondary Amine) Iminium_ion Iminium Ion Intermediate Anabasine->Iminium_ion + Formaldehyde - H2O Formaldehyde Formaldehyde Formaldehyde->Iminium_ion N_methyl_anabasine N-methyl-anabasine (Tertiary Amine) Iminium_ion->N_methyl_anabasine + Formic Acid - CO2 Formic_acid Formic Acid Formic_acid->N_methyl_anabasine CO2 CO2 Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Completion Check for complete consumption of starting material (TLC/LC-MS) Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete Complete Complete Reaction Check_Reaction_Completion->Complete [Complete] Increase_Reagents Increase equivalents of formaldehyde and formic acid Incomplete->Increase_Reagents [Incomplete] Increase_Temp_Time Increase reaction temperature and/or time Incomplete->Increase_Temp_Time [Incomplete] Analyze_Byproducts Analyze byproducts (LC-MS, NMR) Complete->Analyze_Byproducts Increase_Reagents->Check_Reaction_Completion Increase_Temp_Time->Check_Reaction_Completion Purification_Issues Optimize purification (e.g., column chromatography) Analyze_Byproducts->Purification_Issues Starting_Material_Purity Check purity of starting anabasine Analyze_Byproducts->Starting_Material_Purity

References

Troubleshooting unexpected results in N-methyl-anabasine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methyl-anabasine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Question: My experimental results with N-methyl-anabasine are inconsistent or show lower-than-expected activity. What are the potential causes?

Answer: Inconsistent results or low activity in N-methyl-anabasine experiments can stem from several factors related to compound stability, experimental setup, and biological variables. Here are the primary areas to investigate:

  • Compound Integrity and Stability:

    • Degradation: N-methyl-anabasine, like its analogue anabasine, may be unstable as a liquid and susceptible to degradation from light, heat, and moisture.[1] Ensure proper storage in a cool, dark, and dry place. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

    • Purity: The synthesis of N-methyl-anabasine can result in impurities, including related alkaloids like anabasine, nornicotine, and anatabine.[2][3] These impurities can have their own biological activities and may interfere with your experiment. Verify the purity of your compound using analytical methods like HPLC or LC-MS/MS.

    • Metabolism: In in vitro experiments using cell lysates or tissue homogenates (especially from the liver), N-methyl-anabasine can be rapidly metabolized. Known metabolites include diasteriomeric 1-N-oxides, N-demethylation products, and N-methyl-6-oxoanabasine.[4] This metabolic conversion will reduce the concentration of the active parent compound. Consider using metabolic inhibitors or a cell-free system if you suspect this is an issue.

  • Experimental Conditions:

    • Receptor Desensitization: Prolonged or high-concentration exposure of nicotinic acetylcholine receptors (nAChRs) to agonists like N-methyl-anabasine can lead to receptor desensitization, a state where the receptor no longer responds to the agonist.[5][6] Use the lowest effective concentration and limit the duration of exposure where possible.

    • pH of Solutions: The pH of your experimental buffers can influence the charge state and activity of N-methyl-anabasine. Ensure consistent pH across all experiments.

    • Off-Target Effects: At higher concentrations, N-methyl-anabasine may exhibit off-target effects, leading to unexpected biological responses. It is advisable to perform dose-response studies to identify the optimal concentration range for targeting nAChRs.

  • Biological System:

    • Receptor Subtype Expression: The effects of N-methyl-anabasine are dependent on the expression of specific nAChR subtypes in your model system. Anabasine, a close analogue, is a selective agonist for α7-nAChRs.[1] Verify the expression of the target receptor subtype in your cells or tissues.

    • Cell Health: Ensure that the cells used in your experiments are healthy and within a low passage number. Stressed or unhealthy cells may respond differently to stimuli.

Question: I am observing high background noise or non-specific binding in my N-methyl-anabasine binding assay. How can I troubleshoot this?

Answer: High background in binding assays can be addressed by optimizing several aspects of the experimental protocol:

  • Blocking: Ensure adequate blocking of non-specific binding sites on your membranes or cells. Using a blocking agent like bovine serum albumin (BSA) is common.

  • Washing Steps: Increase the number and stringency of washing steps after incubation with the radiolabeled ligand to remove unbound ligand.

  • Ligand Concentration: Use a concentration of radiolabeled ligand that is appropriate for the receptor affinity. A concentration that is too high can lead to increased non-specific binding.

  • Incubation Time and Temperature: Optimize the incubation time and temperature to achieve equilibrium binding without excessive non-specific binding.

Frequently Asked Questions (FAQs)

1. What is the primary molecular target of N-methyl-anabasine?

Based on its structural similarity to anabasine, the primary molecular target of N-methyl-anabasine is expected to be the nicotinic acetylcholine receptors (nAChRs). Anabasine is a known selective agonist of the α7-nAChR subtype.[1]

2. What are the known metabolites of N-methyl-anabasine?

In vitro studies using liver homogenates have shown that N-methyl-anabasine is metabolized into several products, including:

  • Diasteriomeric 1-N-oxides

  • N-demethylation products

  • N-methyl-6-oxoanabasine[4]

3. What are some common impurities that might be present in a sample of N-methyl-anabasine?

Due to its close biosynthetic and synthetic relationship with other tobacco alkaloids, samples of N-methyl-anabasine may contain impurities such as anabasine, nornicotine, and anatabine.[2][3][7][8]

4. How should I prepare and store N-methyl-anabasine solutions?

Given the potential instability of related alkaloids, it is recommended to:

  • Store the neat compound in a cool, dark, and dry place.

  • Prepare fresh stock solutions in a suitable solvent (e.g., DMSO or ethanol) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For aqueous solutions, prepare them fresh on the day of the experiment.

5. What downstream signaling pathways are activated by nAChR agonists like N-methyl-anabasine?

Activation of nAChRs, particularly the α7 subtype, leads to an influx of cations, primarily Na+ and Ca2+. The increase in intracellular Ca2+ can trigger several downstream signaling cascades, including:

  • Activation of the Phosphoinositide 3-kinase (PI3K)-Akt pathway.

  • Activation of the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway.

  • Modulation of neurotransmitter release.[9][10][11]

Quantitative Data

Table 1: Pharmacological Data for Anabasine (a close structural analogue of N-methyl-anabasine)

ParameterValueSpecies/SystemReference
EC50 (Depolarization)0.7 µMTE671 cells (expressing human fetal muscle-type nAChRs)[12]
LD50 ((+)-R-anabasine)11 +/- 1.0 mg/kg (intravenous)Mouse[13]
LD50 ((-)-S-anabasine)16 +/- 1.0 mg/kg (intravenous)Mouse[13]

Experimental Protocols

1. General Cell Culture Protocol for Nicotinic Alkaloid Studies

This protocol is adapted from studies on tobacco cell suspension cultures and can be modified for other cell lines expressing nAChRs.[14]

  • Cell Line: N. tabacum L. cv Havana SR1 or a suitable mammalian cell line endogenously or exogenously expressing the nAChR subtype of interest.

  • Medium: Linsmaier-Skoog medium supplemented with 30 g/L sucrose, 2 mg/L α-naphthalene acetic acid (NAA), and 0.3 mg/L kinetin (for plant cells). For mammalian cells, use the recommended medium (e.g., DMEM or F-12) with appropriate supplements.

  • Culture Conditions: Maintain cultures at 25°C with continuous shaking at 110 rpm in the dark (for plant cells). For mammalian cells, use a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Subculture cells every 7 days by inoculating fresh medium with a portion of the stock suspension.

  • Treatment: Prepare a stock solution of N-methyl-anabasine in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the final desired concentrations. Ensure the final solvent concentration is consistent across all treatment groups, including the vehicle control.

2. Sample Preparation for Metabolite Analysis by GC-MS

This protocol is for the analysis of metabolites in cell culture medium.[14]

  • Sample Collection: Collect 10 µL of the filtered cell culture medium.

  • Drying: Dry the sample in a vacuum concentrator for 2 hours at 35°C.

  • Derivatization (Step 1 - Methoxyamination):

    • Re-dissolve the dried residue in 40 µL of methoxyamine hydrochloride (20 mg/mL in pyridine).

    • Incubate for 2 hours at 37°C to convert keto and aldehyde groups.

  • Derivatization (Step 2 - Silylation):

    • Add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to each sample.

    • Incubate for 30 minutes at 37°C.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Visualizations

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NMA N-methyl-anabasine nAChR α7-nAChR NMA->nAChR Binds to Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens channel PI3K PI3K Ca_Influx->PI3K ERK ERK/MAPK Ca_Influx->ERK Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Gene_Expression Changes in Gene Expression ERK->Gene_Expression Gene_Expression->Neuronal_Survival

Caption: Simplified signaling pathway of N-methyl-anabasine via α7-nAChR.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Troubleshooting Compound Verify N-methyl-anabasine Purity (LC-MS/MS) Treatment Treat cells with N-methyl-anabasine (Dose-response) Compound->Treatment Cells Culture Cells (e.g., SH-SY5Y, PC12) Cells->Treatment Assay Perform Assay (e.g., Ca²⁺ imaging, Western blot) Treatment->Assay Data Analyze Data Assay->Data Troubleshoot Troubleshoot Unexpected Results (Check stability, desensitization) Data->Troubleshoot

Caption: General workflow for in vitro N-methyl-anabasine experiments.

References

Technical Support Center: Optimizing 3-(1-methylpiperidin-2-yl)pyridine Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation time for 3-(1-methylpiperidin-2-yl)pyridine binding assays. As this compound is a known ligand for nicotinic acetylcholine receptors (nAChRs), the following guidance is tailored to radioligand binding assays targeting these receptors.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and why is incubation time critical?

This compound, also known as nicotine, and its analogues primarily target nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels involved in various physiological processes. The incubation time in a binding assay is a critical parameter that ensures the binding reaction between the ligand (e.g., a radiolabeled version of your compound or a known nAChR ligand) and the receptor reaches equilibrium. Accurate determination of binding affinity (Kd) and inhibitor potency (Ki) is only possible at equilibrium.[1][2] Insufficient incubation time will lead to an underestimation of binding, while excessively long incubation might lead to degradation of the receptor or ligand.

Q2: Which nAChR subtypes should I consider for my binding assays?

The mammalian brain expresses several nAChR subtypes, with the most common being the α4β2 and α7 subtypes.[3] The α4β2 subtype typically exhibits high affinity for nicotine, while the α7 subtype has a lower affinity.[3] Additionally, the α3β4 subtype is prominently found in the peripheral nervous system.[3][4] The choice of subtype will depend on the specific research question. It is often advisable to screen this compound derivatives against a panel of relevant subtypes to determine their selectivity profile.

Q3: What are the most common radioligands used for nAChR binding assays?

Several radioligands are commonly used to label nAChRs. For high-affinity α4β2 receptors, [³H]cytisine and [³H]epibatidine are frequently employed.[2] For α7 receptors, [³H]methyllycaconitine (MLA) is a common choice. [³H]epibatidine can also label α3β4 subtypes. The selection of the radioligand will depend on the specific nAChR subtype being investigated and its binding characteristics.

Troubleshooting Guides

Issue 1: High Non-Specific Binding

High non-specific binding can obscure the specific binding signal, leading to a poor signal-to-noise ratio.

Q: My assay shows high non-specific binding. What are the potential causes and how can I reduce it?

A: High non-specific binding can arise from several factors. Here are some common causes and troubleshooting steps:

  • Inadequate Blocking: The blocking agents in your assay buffer may not be effectively preventing the radioligand from binding to non-receptor components like the filter membrane or plasticware.

    • Solution: Increase the concentration of the blocking agent (e.g., bovine serum albumin - BSA). You can also try adding a non-ionic surfactant like Tween-20 to your wash buffer to reduce hydrophobic interactions.

  • Excessive Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding.

    • Solution: Use a radioligand concentration at or below its Kd value for the receptor. This ensures that the majority of the binding is to the high-affinity specific sites.

  • Inappropriate Blocking Agent for Non-Specific Binding Determination: The unlabeled ligand used to define non-specific binding might not be effectively displacing all specific binding.

    • Solution: Use a high concentration (typically 100-1000 fold excess over the radioligand concentration) of a known, high-affinity ligand for the target receptor to define non-specific binding. For nAChRs, nicotine or unlabeled epibatidine are common choices.

  • Suboptimal Washing: Insufficient or inefficient washing steps may not adequately remove unbound radioligand.

    • Solution: Increase the number of wash steps or the volume of the wash buffer. Ensure the washing is performed quickly with ice-cold buffer to minimize dissociation of the specifically bound radioligand.

Issue 2: Low Specific Binding Signal

A weak specific binding signal can make it difficult to obtain reliable and reproducible data.

Q: I am observing a very low specific binding signal. What could be the reason and how can I improve it?

A: A low specific binding signal can be due to several factors related to your reagents and assay conditions.

  • Low Receptor Density: The tissue or cell preparation may have a low concentration of the target nAChR subtype.

    • Solution: Increase the amount of membrane protein per assay tube. If using cell lines, ensure that the expression of the target receptor is adequate.

  • Degraded Receptor or Radioligand: Improper storage or handling can lead to the degradation of the receptor preparation or the radioligand.

    • Solution: Prepare fresh membrane fractions and ensure the radioligand is stored correctly and has not exceeded its shelf life.

  • Incubation Time Not at Equilibrium: The incubation time may be too short for the binding to reach a steady state.

    • Solution: Perform a time-course experiment to determine the optimal incubation time where specific binding is maximal and stable (see Data Presentation and Experimental Protocols sections).

  • Suboptimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for binding.

    • Solution: Optimize these parameters. Most nAChR binding assays are performed at room temperature (around 25°C) or 37°C in a buffer with a physiological pH (7.4).

Issue 3: Receptor Desensitization

Prolonged exposure to agonists can cause nAChRs to enter a desensitized state, which can affect binding measurements.

Q: I am concerned about receptor desensitization affecting my results. How can I minimize this?

A: Receptor desensitization is a key feature of nAChRs where prolonged agonist exposure leads to a high-affinity but non-functional state.[5][6]

  • Short Incubation Times: For agonist binding studies, it is crucial to use the shortest incubation time that still allows for equilibrium to be reached. This minimizes the time the receptor is exposed to the agonist.

  • Use of Antagonist Radioligands: When possible, using a radiolabeled antagonist can be advantageous as they typically do not induce desensitization.

  • Kinetic Analysis: Performing association and dissociation kinetic experiments can provide a more complete picture of the ligand-receptor interaction, including the rates of entering and recovering from the desensitized state.

Data Presentation

Optimizing Incubation Time for [³H]-Epibatidine Binding to Rat Cerebellum Homogenates

The following table summarizes data from a time-course experiment to determine the optimal incubation time for [³H]-epibatidine binding to nAChRs in rat cerebellum homogenates. The data illustrates the approach to equilibrium for specific binding.

Incubation Time (minutes)Total Binding (DPM)Non-Specific Binding (DPM)Specific Binding (DPM)
515002501250
1532003002900
3045003504150
6051004004700
9052004104790
12052504204830
18052604254835
24052504304820
30052404354805

Data adapted from a study on [³H]-epibatidine binding to rat cerebellum homogenates.[1] DPM = Disintegrations Per Minute.

Based on this data, an incubation time of 90-120 minutes is optimal as specific binding has reached a plateau, indicating that the reaction is at or near equilibrium.

Experimental Protocols

Protocol 1: Determination of Optimal Incubation Time (Time-Course Experiment)

This protocol outlines the steps to determine the optimal incubation time for a radioligand binding assay.

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA.

    • Radioligand: Prepare a working solution of the radioligand (e.g., [³H]epibatidine) at a concentration equal to its Kd.

    • Non-Specific Binding Control: Prepare a solution of a high-affinity unlabeled ligand (e.g., nicotine) at a concentration 1000-fold higher than the radioligand.

    • Receptor Preparation: Thaw and resuspend the membrane preparation (e.g., from cells expressing a specific nAChR subtype or from brain tissue) in assay buffer to a final protein concentration of 50-200 µg/mL.

  • Assay Setup:

    • Set up three sets of tubes: Total Binding, Non-Specific Binding, and Background.

    • Total Binding: Add 100 µL of assay buffer, 50 µL of radioligand solution, and 50 µL of receptor preparation.

    • Non-Specific Binding: Add 100 µL of the non-specific binding control solution, 50 µL of radioligand solution, and 50 µL of receptor preparation.

    • Background: Add 150 µL of assay buffer and 50 µL of radioligand solution (no receptor).

  • Incubation:

    • Incubate all tubes at the desired temperature (e.g., 25°C) for a range of time points (e.g., 5, 15, 30, 60, 90, 120, 180, 240, 300 minutes).

  • Termination and Filtration:

    • At each time point, rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

    • Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification:

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding at each time point: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot specific binding as a function of incubation time to determine when the binding reaches a plateau.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Assay Buffer, Radioligand, and Receptor Suspension Plates Prepare Assay Plates (Total, NSB, Background) Reagents->Plates Incubation Incubate at Defined Time Points Plates->Incubation Filtration Terminate by Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Specific Binding and Plot Time Course Counting->Analysis

Caption: Workflow for determining optimal incubation time.

Troubleshooting_Logic Problem Poor Assay Performance HighNSB High Non-Specific Binding Problem->HighNSB LowSignal Low Specific Signal Problem->LowSignal PoorReproducibility Poor Reproducibility Problem->PoorReproducibility Sol_HighNSB1 Optimize Blocking Agents HighNSB->Sol_HighNSB1 Sol_HighNSB2 Reduce Radioligand Concentration HighNSB->Sol_HighNSB2 Sol_LowSignal1 Increase Receptor Concentration LowSignal->Sol_LowSignal1 Sol_LowSignal2 Check Reagent Quality LowSignal->Sol_LowSignal2 Sol_LowSignal3 Confirm Incubation at Equilibrium LowSignal->Sol_LowSignal3 Sol_Reproducibility Standardize Pipetting and Washing Steps PoorReproducibility->Sol_Reproducibility

Caption: Troubleshooting logic for common binding assay issues.

References

Technical Support Center: N-methyl-anabasine Studies & Receptor Desensitization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of receptor desensitization in studies involving N-methyl-anabasine and other nicotinic acetylcholine receptor (nAChR) agonists.

Frequently Asked Questions (FAQs)

Q1: What is receptor desensitization and why is it a concern in N-methyl-anabasine studies?

A1: Receptor desensitization is a phenomenon where a receptor, after prolonged or repeated exposure to an agonist like N-methyl-anabasine, becomes less responsive to further stimulation.[1][2] This process is an intrinsic property of nicotinic acetylcholine receptors (nAChRs) and involves a conformational change in the receptor to a state where the ion channel is closed, even when the agonist is bound.[2][3] In experimental settings, desensitization can lead to an underestimation of the compound's efficacy, variability in experimental results, and misinterpretation of concentration-response data. For nAChRs, this desensitized state is often characterized by a higher affinity for the agonist.[2]

Q2: Which nAChR subtypes are most susceptible to desensitization by N-methyl-anabasine?

A2: While specific data for N-methyl-anabasine is limited, studies on the closely related compound anabasine and other nicotinic agonists indicate that the rate and extent of desensitization can vary between nAChR subtypes. Generally, α7 nAChRs are known to desensitize very rapidly.[3] The desensitization kinetics of heteromeric nAChRs are influenced by their subunit composition, with β2-containing subtypes often desensitizing faster than β4-containing subtypes.[3] Given that N-methyl-anabasine is an analog of anabasine, it is likely to induce significant desensitization, particularly at α7 and β2-containing nAChR subtypes.

Q3: How can I recognize receptor desensitization in my experimental data?

A3: In electrophysiological recordings, receptor desensitization is typically observed as a "fade" in the current response during a sustained application of N-methyl-anabasine.[4] With repeated applications of the agonist, you may see a progressive decrease in the peak amplitude of the response.[1] In binding assays, an apparent increase in affinity (lower Kd or Ki) with prolonged incubation times can also be an indicator of the receptor shifting to a high-affinity desensitized state.

Q4: What are Positive Allosteric Modulators (PAMs) and how can they help with desensitization?

A4: Positive Allosteric Modulators (PAMs) are compounds that bind to a site on the receptor that is different from the agonist binding site (an allosteric site).[5] PAMs can counteract desensitization by stabilizing the active state of the receptor or by facilitating its recovery from the desensitized state.[5] There are different types of PAMs; for instance, Type I PAMs enhance agonist-induced activation without affecting desensitization, while Type II PAMs can both enhance activation and reduce desensitization.[3] The use of an appropriate PAM can help maintain a stable receptor response during N-methyl-anabasine application.

Q5: Can the in vitro metabolism of N-methyl-anabasine affect my experimental results?

A5: Yes. In vitro metabolism of N-methyl-anabasine by liver homogenates has been reported, leading to the formation of metabolites such as diasteriomeric 1'-N-oxides and products of N-demethylation.[3] If your experimental system contains metabolic enzymes (e.g., liver slices, S9 fractions), the concentration of the active compound may decrease over time, and the resulting metabolites may have different activities or affinities for nAChRs. This can complicate the interpretation of your data and should be considered when designing long-duration experiments.

Troubleshooting Guides

Issue 1: Rapid decline in current response during electrophysiological recording.
Possible Cause Troubleshooting Steps
Receptor Desensitization 1. Reduce Agonist Application Time: Use a rapid perfusion system to apply N-methyl-anabasine for the shortest duration necessary to elicit a maximal response. 2. Increase Washout Period: Ensure a sufficient washout period between agonist applications to allow for full receptor recovery. This can be determined empirically by progressively increasing the washout time until a stable baseline response is achieved. 3. Use a Paired-Pulse Protocol: Apply two identical short pulses of N-methyl-anabasine separated by varying time intervals to quantify the rate of recovery from desensitization.[1][4] 4. Co-apply a Positive Allosteric Modulator (PAM): Introduce a suitable PAM for the nAChR subtype under investigation to stabilize the active state of the receptor.
Compound Instability/Metabolism 1. Prepare Fresh Solutions: Make fresh stock solutions of N-methyl-anabasine for each experiment. 2. Assess Compound Stability: If using a system with metabolic activity, analyze samples of your experimental buffer over time to determine the stability of N-methyl-anabasine.
Voltage-dependent Channel Block 1. Vary Holding Potential: Perform recordings at different holding potentials to see if the block is voltage-dependent.
Issue 2: Inconsistent results in concentration-response assays.
Possible Cause Troubleshooting Steps
Cumulative Desensitization 1. Increase Time Between Concentrations: Allow for a prolonged washout and recovery period between the application of different concentrations of N-methyl-anabasine. 2. Randomize Concentration Application: Instead of applying concentrations in increasing order, randomize the order of application to minimize systematic desensitization effects. 3. Use a Single Concentration Per Preparation: If possible, test only one concentration of N-methyl-anabasine per cell or tissue preparation to avoid cumulative effects.
Shift to High-Affinity Desensitized State 1. Shorten Incubation Times: In radioligand binding assays, use the shortest incubation time that allows for reaching equilibrium to minimize the proportion of receptors in the desensitized state. 2. Perform Competition Binding at 4°C: Lowering the temperature can slow down the transition to the desensitized state.

Data Presentation

Table 1: Pharmacological Properties of Anabasine and Related Compounds at select nAChR Subtypes.

CompoundReceptor SubtypeParameterValueReference
Anabasineα4β2EC500.9 ± 0.0 µM[1]
AnabasineFetal Muscle (TE-671 cells)DC50 (Desensitization)3 µM[6]
AnabasineNeuronal (SH-SY5Y cells)DC50 (Desensitization)>10 µM[6]
Methylanatabineα4β2EC50< 8 µM[1]
Nicotineα4β2IC500.04 ± 0.002 µM[1]
NicotineFetal Muscle (TE-671 cells)DC50 (Desensitization)4 µM[6]

Experimental Protocols

Protocol 1: Quantifying nAChR Desensitization and Recovery using Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Culture cells expressing the nAChR subtype of interest to an appropriate density for patch-clamp experiments.

  • Recording Setup:

    • Establish a whole-cell patch-clamp configuration.

    • Use a rapid perfusion system to allow for fast solution exchange.

    • Maintain a constant holding potential (e.g., -60 mV).

  • Desensitization Protocol:

    • Apply a conditioning pulse of N-methyl-anabasine at a concentration known to elicit a maximal or near-maximal response (e.g., 10x EC50) for a prolonged duration (e.g., 2-5 seconds).

    • Record the current response and observe the decay or "fade" of the current, which represents the onset of desensitization.

    • The rate of desensitization can be quantified by fitting the decay phase of the current to a single or double exponential function to obtain time constants (τdes).[4]

  • Recovery from Desensitization Protocol (Paired-Pulse):

    • Apply a short "test" pulse (P1) of N-methyl-anabasine (e.g., 20-50 ms) to elicit a control response.

    • Apply a longer, desensitizing "conditioning" pulse of the same concentration.

    • Following the conditioning pulse, apply a second identical "test" pulse (P2) after a variable time interval (Δt).

    • Repeat this procedure with increasing Δt values (e.g., 1s, 5s, 10s, 30s, 60s).

    • The extent of recovery is calculated as the ratio of the peak amplitude of P2 to P1 (P2/P1).

    • Plot the P2/P1 ratio as a function of Δt and fit the data with an exponential function to determine the time constant of recovery (τrecov).[1][4]

Protocol 2: Mitigating Desensitization using a Positive Allosteric Modulator (PAM)
  • PAM Selection: Choose a PAM that is known to be effective at the nAChR subtype being studied.

  • Concentration Determination: Determine an effective concentration of the PAM. This is typically done by co-applying a range of PAM concentrations with a fixed, sub-maximal concentration of the agonist (N-methyl-anabasine) and observing the potentiation of the response.

  • Experimental Procedure:

    • Pre-incubate the cells with the chosen concentration of the PAM for a short period (e.g., 1-2 minutes) before applying the agonist.

    • Co-apply the PAM with N-methyl-anabasine during the experiment.

    • Perform the desensitization and recovery protocols as described in Protocol 1 in the presence of the PAM.

    • Compare the desensitization and recovery kinetics with and without the PAM to quantify its effect.

Visualizations

nAChR_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular N-methyl-anabasine N-methyl-anabasine nAChR_Resting nAChR (Resting) N-methyl-anabasine->nAChR_Resting Binds nAChR_Active nAChR (Active/Open) nAChR_Resting->nAChR_Active Activation nAChR_Desensitized nAChR (Desensitized) nAChR_Active->nAChR_Desensitized Desensitization (Prolonged Exposure) Ion_Influx Na+/Ca2+ Influx nAChR_Active->Ion_Influx nAChR_Desensitized->nAChR_Resting Recovery (Agonist Removal) Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response

Caption: Signaling pathway of N-methyl-anabasine at a nicotinic acetylcholine receptor (nAChR).

Experimental_Workflow_Desensitization Start Start Experiment Prepare_Cells Prepare Cells Expressing nAChR Subtype Start->Prepare_Cells Patch_Clamp Establish Whole-Cell Patch-Clamp Prepare_Cells->Patch_Clamp Paired_Pulse Perform Paired-Pulse Protocol Patch_Clamp->Paired_Pulse Apply_P1 Apply Test Pulse 1 (P1) Paired_Pulse->Apply_P1 Apply_Conditioning Apply Conditioning Pulse Apply_P1->Apply_Conditioning Wait Wait for Recovery Interval (Δt) Apply_Conditioning->Wait Apply_P2 Apply Test Pulse 2 (P2) Wait->Apply_P2 Record_Response Record and Analyze P2/P1 Ratio Apply_P2->Record_Response Repeat Repeat with Different Δt Record_Response->Repeat Repeat->Paired_Pulse Analyze_Kinetics Determine Recovery Kinetics (τ_recov) Repeat->Analyze_Kinetics End End Analyze_Kinetics->End

Caption: Workflow for quantifying nAChR recovery from desensitization using a paired-pulse protocol.

Troubleshooting_Logic Start Inconsistent/Fading Response Observed Check_Desensitization Is the agonist application prolonged or repeated? Start->Check_Desensitization Action_Reduce_Time Reduce application time and increase washout period Check_Desensitization->Action_Reduce_Time Yes Check_Stability Is the compound stable in the experimental buffer? Check_Desensitization->Check_Stability No Check_PAM Consider using a Positive Allosteric Modulator (PAM) Action_Reduce_Time->Check_PAM Resolved Issue Resolved Check_PAM->Resolved Action_Fresh_Solutions Prepare fresh solutions and assess stability Check_Stability->Action_Fresh_Solutions No Check_Concentration Are high concentrations of agonist being used? Check_Stability->Check_Concentration Yes Action_Fresh_Solutions->Resolved Action_Concentration_Response Perform a full concentration-response curve and consider channel block Check_Concentration->Action_Concentration_Response Yes Check_Concentration->Resolved No Action_Concentration_Response->Resolved

Caption: A logical troubleshooting guide for addressing inconsistent experimental results.

References

Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of 3-(1-methylpiperidin-2-yl)pyridine. The information is presented in a question-and-answer format to address specific issues that may be encountered during laboratory procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as acutely toxic if swallowed or in contact with skin. It is also toxic to aquatic life with long-lasting effects.[1] It is crucial to handle this compound with appropriate safety precautions to avoid exposure.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is essential to wear protective gloves, protective clothing, eye protection, and face protection.[2][3] All PPE should be inspected before use and disposed of properly after handling the compound.

Q3: How should this compound be stored?

A3: The compound should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[2][4] It should be kept away from heat, sparks, open flames, and other ignition sources.

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately wash the affected area with plenty of soap and water.[3] For eye contact, rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3][4][5] Seek immediate medical attention in both cases.

Q5: How should spills of this compound be handled?

A5: In the event of a spill, evacuate the area and ensure adequate ventilation. Use personal protective equipment. Absorb the spill with an inert material and collect it in a suitable, closed container for disposal.[6] Do not let the product enter drains.

Troubleshooting Guides

Problem: I am unsure about the appropriate disposal method for waste containing this compound.

Solution: Waste containing this compound is considered hazardous and must be disposed of according to federal, state, and local regulations.[7] It is recommended to use a licensed disposal company.[6] The primary recommended disposal method is incineration, such as rotary kiln or liquid injection incineration.[7] Do not dispose of this chemical down the drain or in regular trash.

Problem: I need to prepare a solution of this compound. What are the key safety considerations?

Solution: When preparing solutions, always work in a well-ventilated area, preferably under a chemical fume hood.[2] Wear the appropriate PPE, including gloves, lab coat, and eye protection. When dissolving the compound, add it slowly to the solvent to avoid splashing. Ensure that the container is properly labeled with the chemical name and hazard information.

Quantitative Hazard Data

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH301DangerToxic if swallowed[1]
Acute Toxicity, DermalH310DangerFatal in contact with skin[1]
Hazardous to the aquatic environment, long-term hazardH411WarningToxic to aquatic life with long lasting effects[1]
Skin IrritationH315WarningCauses skin irritation[3]
Eye IrritationH319WarningCauses serious eye irritation[3]
Specific target organ toxicity — single exposureH335WarningMay cause respiratory irritation[3]

Experimental Workflow for Safe Handling and Disposal

Below is a logical workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Spill Cleanup cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Eye Protection) A->B C Prepare work area in a well-ventilated fume hood B->C D Weigh and handle the solid compound using appropriate tools C->D Proceed to handling E Prepare solutions by slowly adding the compound to the solvent D->E F Clearly label all containers E->F G Decontaminate work surfaces F->G After experiment H Properly remove and dispose of PPE G->H J Collect all waste (solid, liquid, contaminated PPE) in a labeled, sealed hazardous waste container H->J Contaminated PPE I In case of spill, absorb with inert material and collect for disposal I->J Spill waste K Store waste container in a designated and secure area J->K L Arrange for disposal by a licensed hazardous waste contractor K->L

Caption: Workflow for Safe Handling and Disposal of this compound.

References

Mitigating off-target effects of N-methyl-anabasine in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using N-methyl-anabasine in cellular assays. Our goal is to help you mitigate off-target effects and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during cellular assays with N-methyl-anabasine.

Q1: I'm observing unexpected cytotoxicity or a decrease in cell viability at concentrations where I expect to see a specific effect. What could be the cause?

A1: Unexpected cytotoxicity can arise from several factors:

  • On-target overstimulation: Prolonged or high-concentration exposure to N-methyl-anabasine can lead to excessive activation of nicotinic acetylcholine receptors (nAChRs), causing ionic imbalance (particularly Ca2+), mitochondrial stress, and subsequent apoptosis.

  • Off-target effects: N-methyl-anabasine may interact with other cellular targets at higher concentrations, leading to toxicity. While a comprehensive off-target profile is not publicly available, related nicotinic compounds have been noted to interact with other receptors and ion channels.

  • Metabolite toxicity: Cellular metabolism may convert N-methyl-anabasine into more toxic byproducts. For instance, N-methyl-anabasine can be metabolized to N-methyl-6-oxoanabasine.[1] The effects of this and other potential metabolites on your specific cell line may be unknown.

  • Assay artifacts: Some viability assays, like the MTT assay, rely on cellular metabolic activity. N-methyl-anabasine could interfere with mitochondrial function or cellular redox state, leading to an inaccurate estimation of viability.

Troubleshooting Steps:

  • Concentration-Response Curve: Perform a detailed concentration-response curve to determine the precise EC50 for your desired effect and the concentration at which cytotoxicity begins.

  • Time-Course Experiment: Assess cell viability at multiple time points to understand the kinetics of the cytotoxic effect.

  • Use an Orthogonal Viability Assay: If using a metabolic assay (e.g., MTT, XTT), confirm your results with a method that measures membrane integrity (e.g., Trypan Blue exclusion, propidium iodide staining) or apoptosis (e.g., Annexin V staining).

  • Include a Competitive Antagonist: To confirm that the observed effect is mediated by the intended nAChR, co-incubate with a known nAChR antagonist (e.g., mecamylamine for non-selective blockade). If the cytotoxicity is mitigated, it is likely an on-target effect.

  • Washout Experiments: To assess if the effect is due to prolonged stimulation, perform experiments where the compound is washed out after a shorter incubation period.

Q2: My results are inconsistent between experiments, even when I use the same cell line and compound concentration. What could be causing this variability?

A2: Inconsistent results are often due to subtle variations in experimental conditions:

  • Receptor Desensitization: Continuous exposure to an agonist like N-methyl-anabasine can lead to receptor desensitization, where the receptor no longer responds to the ligand. The degree of desensitization can vary depending on the duration of exposure and the specific nAChR subtypes present.

  • Cell Passage Number and Health: The expression levels of nAChRs and other potential off-targets can change as cells are passaged. Cells that are unhealthy or have been in culture for too long may respond differently.

  • Compound Stability: Ensure your stock solution of N-methyl-anabasine is stable and has not degraded. Prepare fresh dilutions for each experiment.

  • Assay Conditions: Minor variations in incubation time, temperature, or cell density can impact the outcome.

Troubleshooting Steps:

  • Standardize Cell Culture: Use cells within a defined passage number range. Monitor cell health and morphology regularly.

  • Control for Desensitization:

    • Perform short-term incubations.

    • Include a "washout" step followed by re-stimulation to see if receptor function can be recovered.

    • Use a lower, non-desensitizing concentration if possible.

  • Strictly Control Assay Parameters: Standardize cell seeding density, incubation times, and reagent preparation.

  • Include Positive and Negative Controls: Use a known nAChR agonist (e.g., nicotine) as a positive control and a vehicle-only control. A known antagonist can also serve as a useful control to confirm on-target effects.

Q3: How can I be sure that the observed cellular effect is due to the on-target activity of N-methyl-anabasine at nAChRs and not an off-target effect?

A3: Distinguishing on-target from off-target effects is crucial for data interpretation.

Experimental Strategies:

  • Competitive Antagonism: As mentioned, the most direct way is to use a specific antagonist for the nAChR subtype you are studying. If the antagonist blocks the effect of N-methyl-anabasine, it strongly suggests an on-target mechanism.

  • Knockdown/Knockout Models: If available, use cell lines where the specific nAChR subunit of interest has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR). The effect of N-methyl-anabasine should be significantly reduced or absent in these cells compared to wild-type controls.

  • Expression of a Resistant Mutant: If a specific mutation in the nAChR is known to confer resistance to N-methyl-anabasine without affecting the receptor's basal function, expressing this mutant can help validate the on-target effect.

  • Structure-Activity Relationship (SAR) Studies: Test structurally related analogs of N-methyl-anabasine with known differences in activity at nAChRs. A correlation between their potency at the receptor and their effect in your cellular assay supports an on-target mechanism.

  • Use a Cell Line Lacking the Target Receptor: If possible, perform your assay in a cell line that does not express the nAChR of interest. Any observed activity in this cell line would be considered an off-target effect.

Quantitative Data

The following table summarizes available quantitative data for N-methyl-anabasine and related compounds to aid in determining appropriate experimental concentrations.

CompoundTargetAssay TypeValueCell Line/System
N-methyl-anabasine α4β2 nAChRBinding Affinity (IC50)0.9 ± 0.2 µMIn vitro
N-methyl-anabasine α4β2 nAChRFunctional Activity (EC50)Not determined (partial agonist)CHO cells
Nicotineα4β2 nAChRBinding Affinity (IC50)0.04 ± 0.002 µMIn vitro
Anabasineα4β2 nAChRFunctional Activity (EC50)0.9 ± 0.0 µMCHO cells

Note: N-methyl-anabasine is also referred to as methylanatabine in some literature.

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion

This protocol provides an alternative to metabolic-based assays to assess cytotoxicity by measuring cell membrane integrity.

  • Cell Seeding: Plate cells in a 96-well plate at a density that will not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a range of N-methyl-anabasine concentrations. Include vehicle-only and positive cytotoxicity controls.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium.

    • For suspension cells, directly collect the cell suspension.

  • Staining:

    • Mix a 10 µL aliquot of your cell suspension with 10 µL of 0.4% Trypan Blue stain.

    • Incubate for 1-2 minutes at room temperature.

  • Counting:

    • Load 10 µL of the stained cell suspension into a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation:

    • % Viability = (Number of viable cells / Total number of cells) x 100

Protocol 2: Differentiating On-Target vs. Off-Target Effects with a Competitive Antagonist

This protocol helps determine if the observed cellular response is mediated by nAChRs.

  • Cell Seeding: Plate cells as described in Protocol 1.

  • Antagonist Pre-treatment: Pre-incubate one set of wells with a specific nAChR antagonist at a concentration known to be effective (e.g., 10 µM mecamylamine for general nAChR blockade) for 30-60 minutes.

  • N-methyl-anabasine Treatment: Add N-methyl-anabasine at the desired concentration to both antagonist-treated and untreated wells. Include control wells with vehicle only, N-methyl-anabasine only, and antagonist only.

  • Incubation: Incubate for the time period relevant to your cellular assay (e.g., for signaling studies, this may be minutes; for viability, it could be hours to days).

  • Assay Readout: Perform your primary cellular assay (e.g., calcium imaging, gene expression analysis, cell viability).

  • Analysis: Compare the response to N-methyl-anabasine in the presence and absence of the antagonist. A significant reduction in the response in the presence of the antagonist indicates an on-target effect.

Visualizations

Signaling_Pathway NMA N-methyl-anabasine nAChR α4β2 nAChR NMA->nAChR Binds to Ca_influx Ca²⁺ Influx nAChR->Ca_influx Activates PI3K PI3K Ca_influx->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Cellular Responses (e.g., Neuroprotection, Gene Expression) Akt->Downstream

Caption: On-target signaling of N-methyl-anabasine via α4β2 nAChR.

Troubleshooting_Workflow Start Unexpected Cellular Effect (e.g., Cytotoxicity, Inconsistency) ConcResp Perform Concentration-Response & Time-Course Start->ConcResp Standardize Standardize Cell Culture & Assay Conditions Start->Standardize IsOnTarget Is the effect on-target? Antagonist Use Competitive Antagonist IsOnTarget->Antagonist Yes OrthogonalAssay Use Orthogonal Assay (e.g., Trypan Blue) IsOnTarget->OrthogonalAssay No ConcResp->IsOnTarget Desensitize Test for Receptor Desensitization Standardize->Desensitize

Caption: Troubleshooting workflow for unexpected cellular assay results.

Experimental_Controls center Experiment A Vehicle Control center->A B NMA Only center->B C Antagonist Only center->C D NMA + Antagonist center->D

Caption: Key experimental controls for mitigating off-target effects.

References

Technical Support Center: Enhancing the Purity of 3-(1-methylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying synthesized 3-(1-methylpiperidin-2-yl)pyridine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem 1: Low overall yield after purification.

Potential CauseSuggested Solution
Product loss during aqueous work-up. This compound is a basic compound and can have some solubility in acidic aqueous layers. Minimize the volume of acidic washes and consider back-extracting the acidic aqueous layers with an organic solvent (e.g., dichloromethane) to recover any dissolved product.
Incomplete extraction from the aqueous layer. Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extracting the free base into the organic solvent. Use a sufficient volume of organic solvent and perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery.
Product degradation on silica gel. The basic nitrogen of the piperidine ring can interact strongly with acidic silica gel, leading to streaking and potential degradation. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (e.g., 1-2% in the eluent).
Co-elution with impurities during column chromatography. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve better separation. Utilize Thin Layer Chromatography (TLC) to screen various solvent systems before performing the column.
Loss during solvent removal. This compound is a relatively low molecular weight compound and can be volatile. Avoid using excessively high temperatures or high vacuum during rotary evaporation.

Problem 2: Persistent impurities observed by HPLC or GC-MS after initial purification.

Potential Impurity TypeIdentification and Removal Strategy
Starting materials (e.g., 2-lithiated pyridine, N-methyl-2-piperidone). These are typically more polar than the product. Optimize column chromatography with a suitable solvent gradient to effectively separate these impurities.
N-oxide formation. The pyridine nitrogen can be oxidized. This impurity is significantly more polar. It can often be removed by silica gel chromatography.
Over-alkylation or side-reaction products. These may have similar polarities to the desired product. Consider preparative HPLC for high-purity samples. Alternatively, salt formation and recrystallization may be effective if the impurities do not co-crystallize.
Enantiomeric impurity (if a specific enantiomer is desired). Chiral HPLC is the most effective method for separating enantiomers. This requires a specialized chiral column and method development.[1][2]

Problem 3: Oily product that fails to crystallize.

Potential CauseSuggested Solution
Presence of residual solvent. Ensure the product is thoroughly dried under high vacuum. Gentle heating (e.g., 30-40 °C) can aid in removing residual solvents, but be cautious of product volatility.
Presence of impurities. Even small amounts of impurities can inhibit crystallization. Attempt further purification by column chromatography.
Product is an oil at room temperature. Convert the free base to a salt (e.g., hydrochloride, tartrate) which is often a crystalline solid. This can be achieved by dissolving the free base in a suitable solvent (e.g., diethyl ether, isopropanol) and adding a solution of the corresponding acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common purification strategy involves a combination of acid-base extraction followed by column chromatography. For achieving very high purity or for separating enantiomers, preparative HPLC or salt recrystallization can be employed.

Q2: How can I effectively remove acidic or basic impurities from my crude product?

A2: An acid-base extraction is a highly effective method.[3] To remove acidic impurities, dissolve your crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). To remove basic impurities, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The desired product, being basic, will move into the acidic aqueous layer. The aqueous layer can then be basified (e.g., with 6M NaOH to pH > 10) and the product re-extracted into an organic solvent.

Q3: What are the recommended conditions for Thin Layer Chromatography (TLC) analysis?

A3: For TLC analysis of this compound, silica gel 60 F254 plates are commonly used. A mobile phase of dichloromethane/methanol (e.g., 95:5 to 90:10) with a small amount of triethylamine or ammonia (e.g., 0.5-1%) to prevent streaking is a good starting point. Visualization can be achieved under UV light (254 nm) and by staining with potassium permanganate solution.

Q4: I am having trouble with my column chromatography. The product is streaking and the separation is poor. What can I do?

A4: Streaking on silica gel is common for basic compounds like yours due to strong interactions with acidic silanol groups. To mitigate this, you can:

  • Deactivate the silica gel: Prepare your silica slurry in the initial eluent containing 1-2% triethylamine.

  • Use a different stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds.

  • Optimize your solvent system: A gradient elution from a non-polar solvent (e.g., hexane or ethyl acetate) to a more polar one (e.g., methanol) can improve separation.

Q5: How can I confirm the purity and identity of my final product?

A5: A combination of analytical techniques is recommended:

  • HPLC/GC-MS: To determine the percentage purity and identify any residual impurities.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.

  • Mass Spectrometry: To confirm the molecular weight.

Q6: My product is a racemic mixture. How can I separate the enantiomers?

A6: Chiral HPLC is the most common and effective method for enantiomeric separation.[1][2] This requires screening different chiral stationary phases (CSPs) and mobile phases to find optimal separation conditions. Common CSPs include those based on derivatized cellulose or amylose.

Data Presentation

Table 1: Comparison of Purification Methods for a Crude Synthesis of this compound (Illustrative Data)

Purification MethodInitial Purity (by HPLC Area %)Final Purity (by HPLC Area %)Yield (%)Notes
Acid-Base Extraction75%85%90%Effective for removing bulk acidic and some polar impurities.
Flash Chromatography (Silica Gel)85%95-97%75%Good for removing most side-products. Purity can be improved with optimized solvent gradient.
Recrystallization (as HCl salt)97%>99%80%Effective for final polishing if a crystalline salt can be formed.
Preparative HPLC95%>99.5%60%Best for achieving highest purity, but can be lower yielding and more expensive.

Experimental Protocols

Protocol 1: General Acid-Base Extraction

  • Dissolve the crude reaction mixture in dichloromethane (10 mL per 1 g of crude material).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M HCl (2 x 1/3 volume of the organic layer). Combine the acidic aqueous layers.

  • Cool the combined aqueous layers in an ice bath and basify to pH > 10 by the slow addition of 6M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 1/3 of the aqueous layer volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

Protocol 2: General Flash Column Chromatography

  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% ethyl acetate) containing 1% triethylamine.

  • Pack a column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed product onto the top of the column.

  • Elute the column with a gradient of methanol in ethyl acetate (e.g., 0% to 10% methanol) containing 1% triethylamine.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Chiral HPLC for Enantiomeric Separation (General Method)

  • Column: Chiralpak® IA or similar polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a basic additive (e.g., 0.1% diethylamine). The exact ratio needs to be optimized.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV at a wavelength where the compound absorbs (e.g., ~260 nm for the pyridine ring).

  • Procedure: Dissolve a small amount of the racemic mixture in the mobile phase and inject it onto the column. Develop a gradient or isocratic method to achieve baseline separation of the two enantiomers.

Visualizations

experimental_workflow crude Crude Product extraction Acid-Base Extraction crude->extraction purity_check1 Purity Check (TLC, HPLC) extraction->purity_check1 column Flash Column Chromatography analysis Final Analysis (NMR, GC-MS, HPLC) column->analysis purity_check1->column Purity < 95% salt Salt Formation & Recrystallization purity_check1->salt Purity > 95% chiral_sep Chiral HPLC (Optional) final_product Pure this compound chiral_sep->final_product salt->analysis analysis->chiral_sep Racemic & Chiral Separation Needed analysis->final_product Purity Confirmed troubleshooting_logic start Impure Product oily Is the product an oil? start->oily impurities Are there multiple spots on TLC? oily->impurities No (It's a solid) to_salt Form a salt and attempt recrystallization. oily->to_salt Yes column Perform flash column chromatography. impurities->column Yes pure Pure Product impurities->pure No (Single spot) streaking Is there streaking on TLC/Column? add_base Add a basic modifier (e.g., triethylamine) to the eluent. streaking->add_base Yes streaking->pure No column->streaking add_base->pure acid_base_extraction_pathway cluster_organic Organic Layer cluster_aqueous Aqueous Layer Crude Crude Mixture Product (Base) Neutral Impurities Acidic Impurities Organic_After_Acid Neutral Impurities Crude->Organic_After_Acid Aqueous_Acid Product•HCl (Salt) Acidic Impurities•HCl Crude->Aqueous_Acid Wash with HCl (aq) Product_Final Product (Base) Aqueous_Base Product (Base) Acidic Impurities (Salt) Aqueous_Acid->Aqueous_Base Add NaOH (aq) Aqueous_Base->Product_Final Extract with Organic Solvent

References

Technical Support Center: 3-(1-methylpiperidin-2-yl)pyridine (Nicotine) Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(1-methylpiperidin-2-yl)pyridine (nicotine).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the chemical name for nicotine. It is a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[1][2] Upon binding, nicotine stabilizes the open state of the nAChR channel, leading to an influx of cations, primarily Na+ and Ca2+, which in turn causes depolarization of the cell membrane.[1] This depolarization can trigger a variety of downstream cellular responses, including the release of neurotransmitters.

Q2: I am observing high variability in my bioassay results. What are the common sources of variability when working with this compound?

A2: Variability in bioassays with this compound can stem from several factors:

  • Cell Line Integrity: Ensure you are using a consistent and low passage number for your cell line.[3] Different cell lines endogenously express different combinations of nAChR subtypes, and this expression can change with passage number.[4][5]

  • Assay Conditions: Minor variations in temperature, incubation times, and cell density can significantly impact results.[6]

  • Ligand Stability: While generally stable, the stability of nicotine solutions can be affected by pH, temperature, and exposure to light.[7][8] It is recommended to prepare fresh dilutions for each experiment from a frozen stock.

  • Receptor Desensitization: Prolonged exposure to high concentrations of nicotine can lead to receptor desensitization, where the receptor no longer responds to the agonist.[9] This can manifest as a decrease in signal over time.

  • Pipetting Accuracy: Inconsistent pipetting, especially of the agonist or cells, can lead to significant well-to-well variability.

Q3: How should I prepare and store this compound solutions?

A3: this compound (nicotine) is typically supplied as a free base (liquid) or as a salt (e.g., nicotine tartrate). The free base is soluble in water and organic solvents like DMSO and ethanol.[10] For cell-based assays, it is recommended to prepare a concentrated stock solution in an appropriate solvent (e.g., 100 mM in DMSO) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Working solutions should be freshly prepared for each experiment by diluting the stock in the assay buffer. Nicotine solutions are sensitive to light and high temperatures, so they should be stored in amber vials and kept on ice when in use.[7]

Q4: Which cell lines are suitable for studying the bioactivity of this compound?

A4: The choice of cell line depends on the specific nAChR subtype you are interested in studying.

  • HEK293 (Human Embryonic Kidney) cells: These cells do not endogenously express nAChRs, making them an excellent host for stably or transiently expressing specific nAChR subtypes of interest.[3][11]

  • SH-SY5Y (Human Neuroblastoma) cells: These cells endogenously express several nAChR subunits, including α3, α5, α7, β2, and β4, making them a useful model for studying neuronal nAChR function.[4][5]

  • PC12 (Rat Pheochromocytoma) cells: These cells are a well-established model for studying neuronal differentiation and neurotransmitter release, and they express functional nAChRs.[12]

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound (nicotine) for various nAChR subtypes. Note that values can vary depending on the experimental system and conditions.

Table 1: Binding Affinity (Ki) of Nicotine for nAChR Subtypes

nAChR SubtypeRadioligandPreparationKi (nM)Reference
α4β2[³H]CytisineHuman α4β2 expressed in HEK293 cells~1-10[13]
α3β4[³H]EpibatidineHuman α3β4 expressed in HEK293 cells~10-50[14]
α7[³H]MethyllycaconitineRat brain membranes~100-500[15]

Table 2: Functional Potency (EC50/IC50) of Nicotine at nAChR Subtypes

nAChR SubtypeAssay TypeCell LineEC50/IC50 (µM)Reference
α4β2Whole-cell patch clampHuman α4β2 in HEK293 cells~3[11]
α3β4ElectrophysiologyHuman α3β4 in CHO cells~733[1]
α7ElectrophysiologyHuman α7 in CHO cells~234[9]

Experimental Protocols & Troubleshooting

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific nAChR subtype.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the nAChR subtype of interest to confluency.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]cytisine for α4β2 nAChRs).

    • Add increasing concentrations of unlabeled this compound.

    • To determine non-specific binding, add a high concentration of a known nAChR ligand (e.g., 10 µM nicotine) to a separate set of wells.

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate at 4°C for a defined period (e.g., 75 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the concentration of this compound.

    • Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting:

  • High Non-Specific Binding:

    • Cause: Insufficient washing of filters, radioligand sticking to filters or plate.

    • Solution: Increase the number of wash steps, pre-soak filters in a blocking agent (e.g., 0.5% polyethyleneimine), or try a different type of filter plate.

  • Low Specific Binding:

    • Cause: Low receptor expression in the membrane preparation, degraded radioligand.

    • Solution: Use a cell line with higher receptor expression, check the age and storage conditions of the radioligand, or increase the amount of membrane protein per well.

  • High Variability Between Replicates:

    • Cause: Inaccurate pipetting, incomplete mixing of reagents.

    • Solution: Use calibrated pipettes, ensure thorough mixing of all solutions before and after addition to the plate.

Calcium Flux Assay

Objective: To measure the functional activity of this compound by quantifying the increase in intracellular calcium concentration following nAChR activation.

Methodology:

  • Cell Preparation:

    • Plate cells expressing the nAChR subtype of interest in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells.

    • Wash the cells with assay buffer to remove excess extracellular dye.

  • Compound Addition and Signal Detection:

    • Prepare a plate with varying concentrations of this compound.

    • Place the cell plate in a fluorescence plate reader equipped with an automated injection system.

    • Establish a baseline fluorescence reading for each well.

    • Inject the this compound solutions into the corresponding wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF as a function of the this compound concentration.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response).

Troubleshooting:

  • Low Signal-to-Noise Ratio:

    • Cause: Insufficient dye loading, low receptor expression, or cell death.

    • Solution: Optimize the dye concentration and loading time, use a cell line with higher receptor expression, and ensure cells are healthy and not overgrown.

  • High Background Fluorescence:

    • Cause: Incomplete removal of extracellular dye.

    • Solution: Increase the number of wash steps after dye loading.

  • Rapid Signal Decay:

    • Cause: Receptor desensitization or dye leakage from the cells.

    • Solution: Reduce the concentration of this compound or shorten the recording time.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nicotine This compound (Nicotine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR Binds to Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ion_Influx->Cellular_Response Directly Contributes to VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activates Ca_Influx Further Ca2+ Influx VGCC->Ca_Influx Opens Ca_Influx->Cellular_Response Triggers Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep 1. Prepare Cell Membranes with nAChRs Incubation 3. Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Reagent_Prep 2. Prepare Radioligand and Test Compound Dilutions Reagent_Prep->Incubation Filtration 4. Separate Bound and Free Ligand by Filtration Incubation->Filtration Counting 5. Quantify Bound Radioactivity Filtration->Counting Data_Analysis 6. Calculate IC50 and Ki Values Counting->Data_Analysis Troubleshooting_Logic Start High Bioactivity Variability Observed Check_Cells Check Cell Line Integrity (Passage #, Health) Start->Check_Cells Check_Assay Review Assay Conditions (Temp, Time, Density) Start->Check_Assay Check_Ligand Verify Ligand Preparation and Storage Start->Check_Ligand Check_Cells->Check_Assay No Issue Sol_Cells Use Low Passage Cells, Ensure Viability Check_Cells->Sol_Cells Issue Found Check_Assay->Check_Ligand No Issue Sol_Assay Standardize and Optimize Assay Parameters Check_Assay->Sol_Assay Issue Found Sol_Ligand Prepare Fresh Dilutions, Store Properly Check_Ligand->Sol_Ligand Issue Found

References

Strategies to prevent degradation of N-methyl-anabasine during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-methyl-anabasine. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N-methyl-anabasine during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of N-methyl-anabasine degradation?

A1: The primary causes of N-methyl-anabasine degradation are oxidation, exposure to light, and suboptimal pH conditions. Like other alkaloids, N-methyl-anabasine is susceptible to oxidative processes that can alter its chemical structure and compromise its biological activity.[1] Degradation pathways include the formation of N-oxides and N-demethylation.

Q2: How should I store my N-methyl-anabasine samples to ensure stability?

A2: For optimal stability, N-methyl-anabasine should be stored as a solid in a tightly sealed container at -20°C or lower, protected from light.[2] If solutions are prepared, they should be used immediately or stored at -20°C for short periods. For longer-term storage of solutions, flash-freezing in liquid nitrogen followed by storage at -80°C is recommended. Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q3: What solvents are recommended for preparing N-methyl-anabasine solutions?

A3: N-methyl-anabasine is soluble in most organic solvents. For biological experiments, sterile, high-purity solvents such as ethanol, dimethyl sulfoxide (DMSO), or phosphate-buffered saline (PBS) are commonly used. The choice of solvent may depend on the specific experimental requirements. It is crucial to use anhydrous solvents when possible to minimize hydrolysis.

Q4: Can I use antioxidants to prevent the degradation of N-methyl-anabasine?

A4: Yes, the use of antioxidants is a recommended strategy to prevent oxidative degradation. Common antioxidants used for stabilizing alkaloid solutions include ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT).[3] These can be added to stock solutions at low concentrations (e.g., 0.01-0.1%). It is advisable to test the compatibility of the antioxidant with your specific experimental setup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity over time Degradation of N-methyl-anabasine due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored as a solid at ≤ -20°C and protected from light. For solutions, store at -80°C for long-term use. 2. Prepare Fresh Solutions: Prepare solutions immediately before use whenever possible. 3. Use Antioxidants: Add a suitable antioxidant like ascorbic acid or BHT to your stock solutions.[3]
Inconsistent experimental results Inconsistent concentration of active N-methyl-anabasine due to degradation during the experiment.1. Control Experimental Environment: Minimize exposure of solutions to light and ambient air. Use amber-colored labware or cover with foil. 2. Maintain Optimal pH: If working with aqueous solutions, maintain a slightly acidic to neutral pH (around 6-7) to improve stability. 3. Perform Quality Control: Regularly check the purity and concentration of your stock solutions using analytical methods like HPLC-UV or LC-MS/MS.
Appearance of unknown peaks in analytical chromatograms Formation of degradation products.1. Identify Degradation Products: Use LC-MS/MS to identify the mass of the unknown peaks, which may correspond to N-oxides or demethylated forms of N-methyl-anabasine. 2. Optimize Handling Protocol: Implement stricter light and oxygen protection measures. Purge solutions with an inert gas (e.g., argon or nitrogen) before sealing and storing.
Discoloration of N-methyl-anabasine solution Oxidation of the compound.1. Discard Discolored Solutions: Discoloration is a visual indicator of degradation. Do not use discolored solutions for experiments. 2. Implement Preventative Measures: Prepare fresh solutions and incorporate antioxidants as a standard practice.

Experimental Protocols

Protocol 1: Preparation of N-methyl-anabasine Stock Solution
  • Materials:

    • N-methyl-anabasine (solid)

    • Anhydrous ethanol or DMSO

    • Sterile, amber-colored microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Inert gas (argon or nitrogen)

  • Procedure:

    • Allow the solid N-methyl-anabasine container to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of N-methyl-anabasine in a sterile microcentrifuge tube under an inert atmosphere if possible.

    • Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Purge the headspace of the tube with a gentle stream of inert gas before sealing tightly.

    • Wrap the tube in parafilm and store it at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Protocol 2: Quantitative Analysis by HPLC-UV

This protocol is adapted from methods used for related alkaloids and should be optimized for N-methyl-anabasine.

  • Instrumentation and Conditions:

    • HPLC System: With UV detector

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or a suitable buffer like ammonium acetate.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Approximately 260 nm (should be optimized based on the UV spectrum of N-methyl-anabasine)

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a series of calibration standards from a fresh, accurately prepared stock solution of N-methyl-anabasine.

    • Dilute experimental samples to fall within the linear range of the calibration curve.

    • Filter all samples and standards through a 0.22 µm syringe filter before injection.

    • Run the samples on the HPLC system.

    • Quantify the amount of N-methyl-anabasine by comparing the peak area of the sample to the calibration curve.

Protocol 3: Quantitative Analysis by LC-MS/MS

This protocol is adapted from methods for similar alkaloids and offers high sensitivity and specificity.

  • Instrumentation and Conditions:

    • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

    • Column: C18 or HILIC column suitable for polar compounds.

    • Mobile Phase: Gradient of acetonitrile and water with a modifier such as formic acid or ammonium formate.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for N-methyl-anabasine and an internal standard should be determined.

  • Procedure:

    • Prepare calibration standards and quality control samples in a matrix that matches the experimental samples.

    • Use a stable isotope-labeled internal standard for accurate quantification.

    • Perform sample preparation, which may include protein precipitation or solid-phase extraction depending on the sample matrix.

    • Inject the prepared samples into the LC-MS/MS system.

    • Quantify N-methyl-anabasine using the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

degradation_pathway NMA N-methyl-anabasine NMA_oxide N-methyl-anabasine-N'-oxide NMA->NMA_oxide Oxidation Anabasine Anabasine (via Demethylation) NMA->Anabasine N-Demethylation Hydroxylated Hydroxylated Metabolites NMA->Hydroxylated Hydroxylation

Caption: Potential degradation pathways of N-methyl-anabasine.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis storage Storage (-20°C to -80°C, dark) solution_prep Solution Preparation (Inert atmosphere, antioxidants) storage->solution_prep experiment Experimental Procedure (Light protection, pH control) solution_prep->experiment hplc HPLC-UV Analysis experiment->hplc lcms LC-MS/MS Analysis experiment->lcms signaling_pathway NMA N-methyl-anabasine nAChR Nicotinic Acetylcholine Receptor (nAChR) (e.g., α7 subtype) NMA->nAChR Agonist Binding ion_channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->ion_channel Conformational Change depolarization Membrane Depolarization ion_channel->depolarization downstream Downstream Signaling Cascades (e.g., Ca2+-dependent pathways) depolarization->downstream cellular_response Cellular Response downstream->cellular_response

References

Technical Support Center: Optimizing 3-(1-methylpiperidin-2-yl)pyridine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited publicly available data specifically for 3-(1-methylpiperidin-2-yl)pyridine, this guide is largely based on data from the closely related and extensively studied compound, nicotine, and its isomers. This compound is a structural isomer of nicotine, featuring a piperidine ring instead of a pyrrolidine ring. Researchers should use the information herein as a starting point and must conduct their own dose-finding and safety studies for their specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to nicotine?

A1: this compound is a nicotinic acetylcholine receptor (nAChR) agonist. It is a structural isomer of nicotine. The primary structural difference is that it contains a six-membered piperidine ring, whereas nicotine contains a five-membered pyrrolidine ring. Like nicotine, it is expected to have stereoisomers (R and S enantiomers) which may exhibit different pharmacological potencies. The naturally occurring and more potent form of nicotine is the (S)-isomer. It is crucial to know the isomeric composition of your test compound as this will significantly impact its in vivo activity.

Q2: What are the primary targets of this compound in vivo?

A2: As a nicotinic agonist, this compound primarily targets nicotinic acetylcholine receptors (nAChRs). The most abundant nAChR subtypes in the central nervous system are the α4β2 and α7 subtypes.[1] These receptors are ligand-gated ion channels that, upon activation, lead to neuronal excitation and neurotransmitter release.[2] The specific receptor subtype affinity of this compound would need to be determined experimentally.

Q3: What are the expected physiological effects of this compound in vivo?

A3: Based on its similarity to nicotine, administration of this compound is expected to elicit a range of central and peripheral effects, including but not limited to, changes in locomotor activity, body temperature, heart rate, and blood pressure. At appropriate concentrations, it may have effects on cognition, anxiety, and pain perception. At higher doses, adverse effects such as tremors, seizures, and respiratory distress are possible.

Q4: What is a typical starting dose range for in vivo studies?

A4: For a novel nicotinic agonist, it is critical to start with a dose-range finding study. Based on studies with nicotine in rodents, a starting point for subcutaneous (s.c.) or intraperitoneal (i.p.) administration could be in the range of 0.01 to 1.0 mg/kg. The optimal dose will depend on the specific research question, the animal model, and the potency of the compound.

Troubleshooting Guides

Issue 1: Lack of Efficacy or High Variability in Response
Possible Cause Troubleshooting Step
Sub-optimal Dose Perform a full dose-response curve to identify the optimal concentration.
Poor Bioavailability Consider a different route of administration (e.g., intravenous for 100% bioavailability). Check the formulation for precipitation.
Rapid Metabolism Conduct a preliminary pharmacokinetic study to determine the compound's half-life. Consider more frequent dosing or a different administration route (e.g., osmotic minipump for continuous delivery).
Receptor Desensitization Nicotinic receptors are prone to desensitization with prolonged or high-concentration agonist exposure.[3] Allow for sufficient washout periods between doses. Consider a lower dose or a partial agonist if available.
Incorrect Isomer Verify the stereoisomeric purity of your compound. (R)- and (S)-isomers can have vastly different potencies.
Issue 2: Adverse Events Observed (e.g., seizures, hypothermia, lethargy)
Possible Cause Troubleshooting Step
Dose is too High Immediately lower the dose. Refer to your dose-response data to select a dose with a better safety margin.
Off-Target Effects Characterize the in vitro pharmacology of your compound to identify potential off-target activities.
Vehicle Toxicity Run a vehicle-only control group to ensure the observed effects are due to the compound.
Rapid Cmax A rapid peak plasma concentration (Cmax) after i.p. or i.v. injection can lead to acute toxicity. Consider a slower route of administration like subcutaneous injection or oral gavage to slow absorption.

Experimental Protocols

Protocol 1: Dose-Response Study for Antinociceptive Effects in Mice (Tail-Flick Test)
  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Compound Preparation: Dissolve this compound in sterile 0.9% saline. Prepare a range of concentrations to administer doses of 0.05, 0.1, 0.25, 0.5, and 1.0 mg/kg in a volume of 10 mL/kg.

  • Procedure: a. Acclimatize mice to the testing room for at least 1 hour. b. Measure baseline tail-flick latency for each mouse using a tail-flick analgesia meter. Set a cut-off time (e.g., 10 seconds) to prevent tissue damage. c. Administer the vehicle (saline) or a dose of the compound via subcutaneous (s.c.) injection. d. At a predetermined time post-injection (e.g., 15 minutes, based on expected peak effect), re-measure the tail-flick latency. e. Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.

  • Data Analysis: Plot the %MPE against the dose to generate a dose-response curve and calculate the ED50.

Protocol 2: Preliminary Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation.

  • Compound Preparation: Prepare a solution of this compound in a suitable vehicle (e.g., saline or PEG400/water) for intravenous (i.v.) and oral (p.o.) administration.

  • Procedure: a. Administer a single i.v. bolus dose (e.g., 0.5 mg/kg) via the tail vein. b. Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at multiple time points (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes. c. For oral administration, administer a single dose (e.g., 2 mg/kg) by oral gavage to a separate cohort of rats and collect blood at similar time points. d. Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Analysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life (t1/2).

Quantitative Data Summary (Based on Nicotine Literature)

Table 1: In Vivo Dose Ranges of Nicotine in Rodent Models

Animal Model Route of Administration Dose Range (mg/kg) Observed Effect
MouseSubcutaneous (s.c.)0.05 - 0.5Antinociception in the formalin test
MouseIntraperitoneal (i.p.)0.5Nicotine-induced hypothermia
RatSubcutaneous (s.c.)0.1 - 0.4Dose-dependent increases in locomotor activity
RatIntravenous (i.v.)0.03 (per infusion)Self-administration (reinforcement)

Table 2: Example Pharmacokinetic Parameters of Nicotine in Rats

Parameter Intravenous (0.03 mg/kg) Subcutaneous (0.4 mg/kg)
Cmax (ng/mL) ~ 100~ 60
Tmax (min) 1-25-10
t1/2 (min) ~ 45-60~ 45-60

Note: These values are approximate and can vary based on the specific study conditions.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Pre-Clinical Characterization cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Efficacy Studies In_Vitro_Assay In Vitro Receptor Binding and Functional Assays Solubility Solubility & Formulation Development In_Vitro_Assay->Solubility Dose_Range_Finding Acute Dose-Range Finding (Toxicity Assessment) Solubility->Dose_Range_Finding PK_Study Pharmacokinetic Study (i.v. and desired route) Dose_Range_Finding->PK_Study Metabolite_ID Metabolite Identification PK_Study->Metabolite_ID Dose_Response Dose-Response Study in Disease Model PK_Study->Dose_Response Chronic_Dosing Chronic Dosing & Tolerance Assessment Dose_Response->Chronic_Dosing

Caption: Experimental workflow for in vivo concentration optimization.

Troubleshooting_Tree Start Experiment Yields Unexpected Results Check_Efficacy Is there a lack of efficacy or high variability? Start->Check_Efficacy Check_Toxicity Are adverse events observed? Start->Check_Toxicity Dose_Response Conduct full dose-response study Check_Efficacy->Dose_Response Yes Check_PK Review Pharmacokinetics (t1/2, Cmax) Check_Efficacy->Check_PK Yes Check_Formulation Verify compound solubility and stability in vehicle Check_Efficacy->Check_Formulation Yes Lower_Dose Lower the dose Check_Toxicity->Lower_Dose Yes Change_Route Consider a slower route of administration Check_Toxicity->Change_Route Yes Vehicle_Control Run vehicle-only control group Check_Toxicity->Vehicle_Control Yes

Caption: Decision tree for troubleshooting common in vivo issues.

nAChR_Signaling Agonist This compound nAChR nAChR (e.g., α4β2, α7) Agonist->nAChR Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Increased Intracellular [Ca2+] Ion_Influx->Ca_Signaling NT_Release Neurotransmitter Release (e.g., Dopamine, ACh) Depolarization->NT_Release Kinase_Pathways Activation of Kinase Pathways (PI3K-Akt, MAPK/ERK) Ca_Signaling->Kinase_Pathways Physiological_Response Physiological / Behavioral Response NT_Release->Physiological_Response Gene_Expression Changes in Gene Expression (e.g., CREB) Kinase_Pathways->Gene_Expression Gene_Expression->Physiological_Response

Caption: Simplified nAChR signaling pathway.

References

Calibration of equipment for accurate N-methyl-anabasine quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the calibration of analytical equipment for the accurate quantification of N-methyl-anabasine.

Frequently Asked Questions (FAQs)

Q1: Why is specific equipment calibration essential for quantifying N-methyl-anabasine? A1: Accurate quantification of any analyte, including N-methyl-anabasine, relies on establishing a precise relationship between the instrument's response and the concentration of the analyte. Without proper calibration, results can be inaccurate, leading to erroneous conclusions in research and development. Methods like isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide high specificity and accuracy, but their reliability is contingent on a valid calibration curve.[1][2]

Q2: What are the recommended analytical techniques for N-methyl-anabasine quantification? A2: The most common and robust methods for quantifying tobacco alkaloids and their analogs are chromatographic techniques coupled with mass spectrometry.[3] Specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently used for its high sensitivity and specificity in complex biological matrices like urine.[1][2] Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is also a powerful technique for this purpose.[4]

Q3: What materials are required to perform a proper calibration? A3: To perform a calibration, you will need a certified reference standard of N-methyl-anabasine, a suitable internal standard (ideally a stable isotope-labeled version like N-methyl-anabasine-d4), high-purity solvents (e.g., HPLC or LC-MS grade methanol, acetonitrile, and water), and a representative blank matrix (the same type of sample, such as drug-free urine or plasma, that your unknown samples are in).[5][6]

Q4: How is a calibration curve generated? A4: A calibration curve is generated by preparing a series of standards with known concentrations of N-methyl-anabasine (calibrators) in a blank matrix.[5][7] A constant amount of an internal standard is added to each calibrator and unknown sample.[1] The samples are then analyzed, and the instrument response ratio (analyte peak area / internal standard peak area) is plotted against the known concentration of the analyte. A regression analysis, typically a weighted linear regression (1/x), is used to fit a line to these points.[1]

Q5: How often should the analytical instrument be recalibrated? A5: The instrument should be calibrated with each batch of samples being analyzed.[1] A full set of calibration standards should be processed and analyzed alongside the unknown samples to ensure the accuracy and validity of the results for that specific run.[1]

Troubleshooting Guide

Q1: My calibration curve has a poor correlation coefficient (e.g., r² < 0.99). What are the potential causes and solutions? A1: A low correlation coefficient indicates that the data points do not fit the regression line well.

  • Cause 1: Inaccurate Standard Preparation. Errors in pipetting or dilution during the preparation of stock or working solutions are a common cause.

    • Solution: Carefully reprepare the standard solutions using calibrated pipettes and high-purity reagents. It is advisable to prepare a fresh set of standards from the certified stock material.[6][8]

  • Cause 2: Instrument Instability. Fluctuations in the mass spectrometer's source conditions or the liquid chromatograph's pump pressure can lead to inconsistent responses.

    • Solution: Allow the instrument to fully equilibrate before starting the analysis. Monitor system suitability parameters (e.g., peak shape, retention time, and response of a quality control sample) throughout the run.

  • Cause 3: Inappropriate Concentration Range. The selected range may be too wide, extending into a non-linear response region of the detector.

    • Solution: Narrow the calibration range or use a different regression model (e.g., quadratic), but this must be justified and validated. Linearity is generally good over several orders of magnitude for LC-MS/MS methods.[7]

  • Cause 4: Contamination. Contamination in the blank matrix or solvent can affect the accuracy of the lower concentration standards.

    • Solution: Analyze a "zero" sample (blank matrix with internal standard) to check for interfering peaks at the retention time of N-methyl-anabasine. Use fresh, high-purity solvents.

Q2: I am observing significant signal suppression or enhancement. How can I address this? A2: Signal suppression or enhancement is typically caused by matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[9][10]

  • Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most effective way to compensate for matrix effects.[1][7] An SIL-IS like N-methyl-anabasine-d4 will co-elute with the analyte and experience the same ionization effects, resulting in a stable response ratio.

  • Solution 2: Improve Sample Preparation. Incorporate additional cleanup steps, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components before analysis.[1][7]

  • Solution 3: Dilute the Sample. Diluting the sample with the initial mobile phase can reduce the concentration of matrix components, thereby mitigating their effect. However, ensure the diluted analyte concentration remains above the limit of quantification (LOQ).

  • Solution 4: Use Matrix-Matched Calibrators. Prepare your calibration standards in the same biological matrix as your samples to ensure that the calibrators and samples experience similar matrix effects.[5][7]

Q3: My quality control (QC) samples are failing, but the calibration curve looks good. What should I check? A3: QC sample failure indicates an issue with accuracy or precision that may not be apparent from the calibration curve alone.

  • Cause 1: QC Sample Preparation Error. The QC samples may have been prepared incorrectly or from a different stock solution than the calibrators.

    • Solution: Prepare fresh QC samples. For robust validation, QC stock solutions should be prepared independently from the calibration standards' stock solution.

  • Cause 2: Analyte Instability. N-methyl-anabasine may be degrading in the processed samples over the course of the analytical run.

    • Solution: Investigate the stability of the analyte under the storage and autosampler conditions. Samples should typically be kept cool (e.g., 4-10 °C) in the autosampler.

  • Cause 3: Inter-run Variability. If using a calibration curve from a previous run, instrument performance may have shifted.

    • Solution: Always run a fresh calibration curve with each batch of samples to account for day-to-day instrument variations.[1]

Q4: The peak shape for N-methyl-anabasine is poor (e.g., tailing or fronting). How can this be fixed? A4: Poor peak shape can compromise integration and reduce sensitivity.

  • Cause 1: Column Issues. The analytical column may be degraded, contaminated, or not suitable for the analysis of basic compounds like alkaloids.

    • Solution: Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it. Consider using a column specifically designed for polar or basic compounds.

  • Cause 2: Mobile Phase Mismatch. The pH of the mobile phase can significantly affect the peak shape of ionizable compounds.

    • Solution: For basic compounds like N-methyl-anabasine, a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium formate) often yields better peak shapes in reversed-phase chromatography.[5]

  • Cause 3: Extra-Column Volume. Excessive tubing length or dead volume in the connections between the injector, column, and detector can cause peak broadening.

    • Solution: Ensure all connections are made correctly with minimal tubing length.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

This protocol describes the preparation of a set of calibration standards in a biological matrix (e.g., drug-free urine) for LC-MS/MS analysis.

  • Prepare Primary Stock Solutions:

    • Accurately weigh ~1 mg of certified N-methyl-anabasine reference standard and dissolve it in 1 mL of methanol to create a 1 mg/mL primary stock solution.

    • Prepare a separate 1 mg/mL primary stock solution for the stable isotope-labeled internal standard (e.g., N-methyl-anabasine-d4).

    • Store stock solutions at -20°C or as recommended by the supplier.[6]

  • Prepare Working Standard and Internal Standard Solutions:

    • Perform serial dilutions of the primary N-methyl-anabasine stock solution with 50% methanol to create a series of working standard solutions.

    • Dilute the primary internal standard (IS) stock solution with 50% methanol to create a working IS solution (e.g., 100 ng/mL).

  • Prepare Matrix-Matched Calibration Standards:

    • Aliquot the blank biological matrix (e.g., 95 µL of drug-free urine) into a series of labeled microcentrifuge tubes.

    • Spike each tube with a small volume (e.g., 5 µL) of the appropriate N-methyl-anabasine working standard solution to create a calibration curve with at least 6-8 non-zero points.

    • Include a "zero" standard containing only the blank matrix.

  • Add Internal Standard and Process Samples:

    • Add a constant volume (e.g., 10 µL) of the working IS solution to every calibrator, QC, and unknown sample.

    • Vortex each tube to mix thoroughly.

    • Proceed with the sample extraction/preparation method (e.g., protein precipitation, SPE, or simple "dilute-and-shoot").[1][7]

Quantitative Data Summary

The following tables provide representative data for the quantification of anabasine and related alkaloids. Researchers must validate these parameters for N-methyl-anabasine using their specific instrumentation and matrix.

Table 1: Typical LC-MS/MS Calibration Parameters for Tobacco Alkaloids

AnalyteMatrixCalibration Range (ng/mL)Typical Correlation Coefficient (r²)Typical LOQ (ng/mL)Citation(s)
AnabasineUrine0.4 - 200> 0.990.2[1][2][11]
NornicotineUrine0.4 - 2000> 0.990.6[1][11]
AnatabineUrine0.1 - 2000> 0.990.15[11]
AnabasineNicotine Pouches4 - 800> 0.9960.27 - 2.04 (µg/g)[6]

Table 2: Example Concentration Scheme for Calibration Standards

Standard LevelN-methyl-anabasine Conc. (ng/mL)Internal Standard Conc. (ng/mL)
Blank010
CAL 1 (LOQ)0.510
CAL 21.010
CAL 35.010
CAL 425.010
CAL 5100.010
CAL 6250.010
CAL 7500.010

Visualized Workflows

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Processing cluster_quant Phase 3: Quantification stock Prepare Primary Stock (Analyte & IS) working Prepare Working Solutions (Serial Dilution) stock->working calibrators Spike Blank Matrix to Create Calibrators & QCs working->calibrators add_is Add Internal Standard to All Vials calibrators->add_is samples Aliquot Unknown Samples samples->add_is extract Perform Sample Extraction (e.g., Protein Precipitation) add_is->extract lcms Analyze via LC-MS/MS extract->lcms integrate Integrate Peak Areas (Analyte & IS) lcms->integrate ratio Calculate Response Ratio (Area_Analyte / Area_IS) integrate->ratio curve Plot Response Ratio vs. Conc. & Perform Weighted Regression ratio->curve validate Validate Curve (r² > 0.99, QC Accuracy) curve->validate quantify Quantify Unknown Samples Using Calibration Equation validate->quantify

Caption: Experimental workflow for instrument calibration and sample quantification.

G start Poor Calibration Curve Linearity (r² < 0.99) check_prep Review Standard Preparation Protocol? start->check_prep prep_error YES: Pipetting or Dilution Error Likely check_prep->prep_error Yes check_matrix Observe Signal Suppression/Enhancement? check_prep->check_matrix No reprepare ACTION: Prepare Fresh Calibrators & Re-analyze prep_error->reprepare matrix_effect YES: Matrix Effects are Present check_matrix->matrix_effect Yes check_instrument Check System Suitability Data check_matrix->check_instrument No fix_matrix ACTION: Improve Sample Cleanup or Use SIL Internal Standard matrix_effect->fix_matrix instrument_issue Instability Detected (RT shifts, pressure flux) check_instrument->instrument_issue Yes unknown Issue Persists: Consult Instrument Specialist check_instrument->unknown No fix_instrument ACTION: Equilibrate System, Check for Leaks, Service Instrument instrument_issue->fix_instrument

Caption: Troubleshooting decision tree for poor calibration curve linearity.

References

Validation & Comparative

A Comparative Analysis of the Receptor Affinity of Nicotine and its Piperidine Analog, 3-(1-methylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Receptor Affinity Data

The receptor affinity of a compound is typically quantified by its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) in radioligand binding assays. Lower values indicate higher binding affinity.

Table 1: Receptor Affinity of Nicotine for Various nAChR Subtypes

CompoundnAChR SubtypeRadioligandKᵢ (nM)Source
(-)-Nicotineα4β2*[³H]Epibatidine1.5[1]
(-)-Nicotineα4β2[³H]Nicotine1.21[1]
(-)-NicotineHuman Brain (High Affinity Site)[³H]Nicotine8.1[2]
(-)-NicotineHuman Brain (Low Affinity Site)[³H]Nicotine86[2]

Note: The α4β2 notation indicates that the exact subunit stoichiometry is not fully defined in the native receptor preparation.*

Direct experimental Kᵢ or IC₅₀ values for 3-(1-methylpiperidin-2-yl)pyridine are not available in the reviewed literature. However, studies on other piperidine-containing nicotinic compounds suggest that altering the size of the saturated nitrogen-containing ring can significantly impact receptor affinity and selectivity. For instance, some novel piperidine derivatives have been shown to act as potent nAChR antagonists, while others exhibit selectivity for different nAChR subtypes. Without direct experimental data, a quantitative comparison remains speculative.

Experimental Protocols

The determination of receptor affinity is primarily conducted through radioligand binding assays. A common method is the competitive inhibition binding assay.

Competitive Radioligand Binding Assay Protocol

This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]nicotine or [³H]epibatidine) for binding to nAChRs.

1. Membrane Preparation:

  • Tissues or cells expressing the nAChR subtype of interest (e.g., rat brain cortex for α4β2* nAChRs) are homogenized in a cold buffer solution.

  • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Assay:

  • The membrane preparation is incubated with a fixed concentration of the radioligand.

  • Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptors.

  • The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification of Radioactivity:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizations

Logical and Experimental Workflows

Comparison_Structure Chemical Structures cluster_nicotine Nicotine cluster_piperidine Piperidine Analog Nicotine 3-(1-methylpyrrolidin-2-yl)pyridine Nicotine_Structure [Image of Nicotine Structure] Comparison Structural Difference: Pyrrolidine Ring vs. Piperidine Ring Nicotine->Comparison Piperidine This compound Piperidine_Structure [Image of Piperidine Analog Structure] Piperidine->Comparison

Caption: Comparison of the chemical structures of nicotine and its piperidine analog.

Radioligand_Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with nAChRs) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand ([³H]Nicotine) Radioligand->Incubation Test_Compound Test Compound (e.g., Piperidine Analog) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing to Remove Unbound Ligand Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50 Determine IC₅₀ Scintillation->IC50 Ki Calculate Kᵢ using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow of a competitive radioligand binding assay for determining receptor affinity.

Signaling Pathway

nAChR_Signaling_Pathway Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway Ligand Nicotine or This compound nAChR nAChR Ligand->nAChR Binds to Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Cascades (e.g., CaMK, PKC, MAPK) Ion_Influx->Downstream VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Activates Ca_Influx Further Ca²⁺ Influx VGCC->Ca_Influx Opens Ca_Influx->Downstream Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine, Acetylcholine) Downstream->Neurotransmitter_Release

Caption: Simplified signaling pathway of nicotinic acetylcholine receptors upon agonist binding.

Conclusion

This guide consolidates the existing knowledge on the receptor affinity of nicotine and highlights the absence of direct comparative data for its piperidine analog, this compound. While nicotine's high affinity for various nAChR subtypes, particularly α4β2, is well-documented, the affinity of the piperidine analog remains to be experimentally determined. The provided experimental protocol for competitive radioligand binding assays offers a standardized method for future studies to directly compare these two compounds. The structural difference, a single methylene group expansion in the saturated heterocyclic ring, may lead to significant changes in binding affinity and subtype selectivity. Further research is warranted to elucidate the pharmacological profile of this compound to better understand the structure-activity relationships of this important class of compounds.

References

Anabasine vs. N-methyl-anabasine: A Comparative Pharmacological Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacological comparison of Anabasine and its derivative, N-methyl-anabasine. The information is intended to support research and development efforts in the field of nicotinic acetylcholine receptor (nAChR) targeted therapies.

Introduction

Anabasine is a pyridine and piperidine alkaloid found in plants of the Nicotiana genus, structurally similar to nicotine. It acts as an agonist at nicotinic acetylcholine receptors (nAChRs) and has been investigated for its potential therapeutic effects, as well as its toxicological profile. N-methyl-anabasine, also known as 5-methylamino-1-(3-pyridyl)-1-pentanone (MAPP), is a derivative of anabasine. This guide presents a comparative analysis of their pharmacological properties based on available experimental data.

Pharmacodynamics: Receptor Binding and Functional Activity

The primary pharmacological target for both anabasine and N-methyl-anabasine is the nicotinic acetylcholine receptor family. However, their potencies and efficacies at different nAChR subtypes vary significantly.

Data Presentation: Receptor Affinity (Ki) and Functional Potency (EC50)

CompoundReceptor SubtypeBinding Affinity (Ki)Functional Activity (EC50)EfficacyReference
Anabasine α4β2Lower affinity than nicotine0.9 ± 0.0 µMPartial Agonist (7% of max nicotine activation)[1]
α7Higher affinity than nicotine-Full Agonist[2]
Human Fetal Muscle-0.7 µMFull Agonist
N-methyl-anabasine (MAPP) Various nAChRsSignificantly lower than anabasine≤1% of anabasine's activityVery Low Potency Agonist

Key Findings:

  • Anabasine exhibits a distinct pharmacological profile, acting as a partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs.[1][2] Its affinity for the α7 subtype is reported to be greater than that of nicotine.[2]

  • N-methyl-anabasine (MAPP) is a significantly less potent agonist at nAChRs compared to anabasine, displaying less than 1% of its activity. This is attributed to its chemical structure, which exists predominantly in an open-chain form rather than the cyclic iminium form that is more active at nAChRs.

Pharmacokinetics

Limited pharmacokinetic data is available for a direct comparison. Anabasine has a reported half-life of approximately 16 hours.[3] The pharmacokinetics of N-methyl-anabasine have not been well-studied.

Toxicology

CompoundTestSpeciesRoute of AdministrationLD50Reference
Anabasine LD50MouseIntravenous11-16 mg/kg[4][5]
LD50RatOral235 mg/kg[6]
LD50DogOral50 mg/kg[7]
N-methyl-anabasine (MAPP) ---Data not available

Key Findings:

  • Anabasine is a toxic compound with fatal outcomes reported in cases of poisoning.[5] Its acute toxicity is comparable to nicotine.[7]

  • In larger doses, anabasine is considered to be teratogenic in swine.[5]

  • No specific toxicological data for N-methyl-anabasine (MAPP) was found in the reviewed literature.

Signaling Pathways

Activation of nAChRs by agonists like anabasine initiates a cascade of downstream signaling events. The influx of cations, particularly Ca2+ through α7 nAChRs, is a critical initiating event.

nAChR_Signaling Anabasine Anabasine nAChR nAChR (e.g., α7, α4β2) Anabasine->nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K Akt Akt PI3K->Akt CREB CREB Phosphorylation Akt->CREB Gene_Expression Gene Expression (e.g., for neuroprotection, plasticity) CREB->Gene_Expression

nAChR signaling pathway activated by anabasine.

Experimental Protocols

Radioligand Binding Assay for nAChR Affinity

This protocol is used to determine the binding affinity (Ki) of a compound for a specific nAChR subtype.

radioligand_binding_workflow prep 1. Membrane Preparation (from cells expressing nAChR subtype) incubation 2. Incubation - Membranes - Radioligand (e.g., [³H]cytisine for α4β2) - Test Compound (Anabasine or N-methyl-anabasine) prep->incubation filtration 3. Filtration (Separate bound from free radioligand) incubation->filtration counting 4. Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis 5. Data Analysis (Calculate IC50 and Ki values) counting->analysis

Workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the desired nAChR subtype (e.g., α4β2) are prepared.[8]

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]cytisine for α4β2 nAChRs) and varying concentrations of the test compound (anabasine or N-methyl-anabasine).[8]

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 value.

Two-Electrode Voltage Clamp (TEVC) for Functional Activity

This electrophysiological technique is used to measure the functional activity (EC50 and efficacy) of a compound at a specific nAChR subtype expressed in Xenopus oocytes.

Detailed Methodology:

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the desired nAChR subtype.

  • Electrode Placement: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a set holding potential.

  • Compound Application: The oocyte is perfused with a solution containing the test compound at various concentrations.

  • Current Measurement: The ion current flowing through the activated nAChRs is recorded by the amplifier.

  • Data Analysis: The peak current response at each concentration is measured and plotted to generate a dose-response curve. The EC50 (the concentration of the compound that produces 50% of the maximal response) and the maximal efficacy (relative to a full agonist like acetylcholine) are determined from this curve.

In Vivo Behavioral Assay: Morris Water Maze

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents, which can be influenced by nAChR modulation.

Detailed Methodology:

  • Apparatus: A large circular pool is filled with opaque water and a hidden escape platform is submerged just below the surface. Visual cues are placed around the room.

  • Acquisition Phase: Rodents are given several trials per day for multiple days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.

  • Drug Administration: Anabasine, N-methyl-anabasine, or a vehicle control is administered to the animals before the trials to assess the compound's effect on learning and memory.

Conclusion

Anabasine and N-methyl-anabasine exhibit markedly different pharmacological profiles. Anabasine is a potent agonist at certain nAChR subtypes, with a notable preference for the α7 subtype. In contrast, N-methyl-anabasine (MAPP) is a very weak agonist, likely due to its structural conformation. These differences in potency and efficacy at nAChRs are expected to translate to significant disparities in their in vivo effects and toxicological profiles. Further research is warranted to fully elucidate the quantitative pharmacological and pharmacokinetic parameters of N-methyl-anabasine to enable a more comprehensive comparative assessment.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(1-Methylpiperidin-2-yl)pyridine and Related Nicotine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: Performance of Analytical Methods

The following tables summarize the quantitative performance of various validated analytical methods for the determination of nicotine and its metabolites in biological samples. These metrics are essential for comparing the suitability of each method for specific research or clinical applications.

Table 1: Comparison of LC-MS/MS Method Performance for Nicotine Metabolite Analysis

Analyte(s)MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)
Nicotine, Cotinine, 3-OH-CotininePlasma10 - 100010< 15%< 15%50 - 97%[1]
Nicotine and 8 metabolitesPlasmaVaries per analyte1.0≤ 14%≤ 17%52 - 88%[2]
Nicotine and 8 metabolitesUrineVaries per analyte2.5≤ 14%≤ 17%51 - 118%[2]
Nicotine, 6 metabolites, 2 alkaloidsUrineVaries per analyte0.05 - 0.22 - 9%2 - 9%76 - 99%[3]
CotinineUrine, Saliva1.1 - 10001.1Not ReportedNot Reported99.56%[4]

Table 2: Comparison of GC-MS Method Performance for Nicotine Metabolite Analysis

Analyte(s)MatrixLinearity Range (ng/mL)LOD (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)
Nicotine, CotininePlasma, Urine10 - 10000.3 - 0.8< 8.7%< 8.7%98.0 - 101.7%[5]
Nicotine, CotinineUrine1 - 100 (Nicotine), 50 - 1000 (Cotinine)0.25 (Nicotine), 20 (Cotinine)Not ReportedNot ReportedNot Reported[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of the current standards in the field for the analysis of nicotine and its metabolites.

Protocol 1: LC-MS/MS Analysis of Nicotine and its Metabolites in Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of nicotine and its metabolites.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.25 mL of plasma, add an internal standard solution.

  • Add 250 µL of 10 mM sodium carbonate-bicarbonate buffer (pH 9.0) and vortex.[1]

  • Add 1 mL of dichloromethane (DCM), and agitate for 20 minutes.[1]

  • Centrifuge at 12,500 rpm for 5 minutes.[1]

  • Transfer the lower organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions

  • Column: BEH C18 column (50 mm x 2.1 mm, 1.7 µm particle size).[1]

  • Mobile Phase A: 0.2% ammonia in water (pH 10.6).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: A suitable gradient program to separate the analytes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.[1]

3. Mass Spectrometry Conditions

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions (example):

    • Nicotine: m/z 163.1 → 130.1

    • Cotinine: m/z 177.1 → 80.1

    • trans-3'-hydroxycotinine: m/z 193.1 → 80.1

Protocol 2: GC-MS Analysis of Nicotine and Cotinine in Urine

This protocol is based on a validated GC-MS method utilizing micro-extraction by packed sorbent (MEPS).[6]

1. Sample Preparation (Micro-Extraction by Packed Sorbent - MEPS)

  • To 500 µL of urine, add 250 ng of internal standard (e.g., 6-methyl nicotine) and 200 µL of 1M NaOH.[6]

  • Centrifuge at 2000 x g for 5 minutes.[6]

  • Condition a MEPS syringe with methanol and then deionized water.[6]

  • Draw the sample mixture through the MEPS syringe multiple times.[6]

  • Wash the sorbent with deionized water.[6]

  • Elute the analytes with 30 µL of methanol directly into a GC vial.[6]

2. GC-MS Conditions

  • Column: DB-5MS capillary column (or equivalent).

  • Carrier Gas: Helium at a flow rate of 1.1 mL/min.[6]

  • Injection Mode: Splitless.[6]

  • Temperature Program:

    • Initial temperature: 50°C for 1 minute.

    • Ramp 1: to 200°C at 15°C/minute.

    • Ramp 2: to 300°C at 20°C/minute.[6]

  • MS Detection: Selected Ion Monitoring (SIM) mode.[6]

  • Monitored Ions (example):

    • Nicotine: m/z 84.[6]

    • Cotinine: m/z 98.[6]

    • Internal Standard (6-methyl nicotine): m/z 84.[6]

Mandatory Visualization

The following diagrams illustrate the metabolic pathway of nicotine and a general workflow for the analytical methods described.

Nicotine_Metabolism cluster_glucuronidation Glucuronidation (UGTs) Nicotine Nicotine Nicotine_iminium Nicotine-Δ1'(5')-iminium ion Nicotine->Nicotine_iminium CYP2A6 Nornicotine Nornicotine Nicotine->Nornicotine CYP2A6 Nicotine_N_Oxide Nicotine-N'-Oxide Nicotine->Nicotine_N_Oxide FMO3 Glucuronides Glucuronide Conjugates Nicotine->Glucuronides Cotinine Cotinine Nicotine_iminium->Cotinine Aldehyde oxidase trans_3_HC trans-3'-hydroxycotinine Cotinine->trans_3_HC CYP2A6 Cotinine_N_Oxide Cotinine-N-Oxide Cotinine->Cotinine_N_Oxide Norcotinine Norcotinine Cotinine->Norcotinine Cotinine->Glucuronides trans_3_HC->Glucuronides

Caption: Metabolic pathway of nicotine in humans.[7][8][9][10]

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (Plasma, Urine) Add_IS Addition of Internal Standard Biological_Sample->Add_IS Extraction Extraction (LLE, SPE, MEPS) Add_IS->Extraction Evaporation Evaporation & Reconstitution (if necessary) Extraction->Evaporation Chromatography Chromatographic Separation (LC or GC) Evaporation->Chromatography MS_Detection Mass Spectrometric Detection (MS/MS) Chromatography->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of nicotine metabolites.

References

Comparative Efficacy of N-methyl-anabasine and Other Nicotinic Acetylcholine Receptor (nAChR) Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the efficacy of N-methyl-anabasine alongside other prominent nicotinic acetylcholine receptor (nAChR) agonists. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data to inform research and development efforts.

Introduction to nAChR Agonists

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems.[1] Their activation by agonists such as acetylcholine and nicotine mediates a wide range of physiological processes, including cognitive function, reward, and inflammation.[2] Consequently, nAChR agonists are of significant interest as therapeutic agents for various neurological and inflammatory disorders.[3] This guide focuses on comparing the efficacy of N-methyl-anabasine with other well-characterized nAChR agonists.

Quantitative Comparison of Agonist Efficacy

The efficacy and potency of nAChR agonists are typically quantified by their half-maximal effective concentration (EC50) and binding affinity (Ki). The following tables summarize available data for N-methyl-anabasine and other key agonists across different nAChR subtypes. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: Potency (EC50, µM) of nAChR Agonists at α4β2 Subtype

AgonistEC50 (µM)Emax (% of Nicotine)Source
Nicotine0.8 ± 0.1100%[4]
Anabasine0.9 ± 0.07%[4]
N-methyl-anabasine (MAPP)--Data not available in a comparable format
Cotinine85.3 ± 13.459%[4]
Nornicotine-44%[5]
Anatabine< 8-[4]
Methylanatabine< 826%[4][5]
Acetylcholine< 8-[4]

Table 2: Binding Affinity (Ki or IC50, nM) of nAChR Agonists at α4β2 Subtype

AgonistKi or IC50 (nM)Source
Nicotine5.9 (IC50)[6]
Anabasine-Data not available in a comparable format
N-methyl-anabasine (MAPP)-Data not available in a comparable format
Cotinine9900 ± 3600 (IC50)[4]
Anatabine700 ± 100 (IC50)[4]
Methylanatabine900 ± 200 (IC50)[4]

Table 3: Potency (EC50, µM) and Efficacy of nAChR Agonists at α7 Subtype

AgonistEC50 (µM)EmaxSource
Anabaseine--Potent agonist[3]
Anabasine--Selective agonist[7]
Nicotine---
N-methyl-anabasine (MAPP)--The equilibrium for MAPP greatly favors the ammonium-ketone monocation form.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of nAChR agonist efficacy.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor subtype.

Objective: To determine the inhibitory constant (Ki) of test compounds for nAChR subtypes.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or rat brain tissue).[9]

  • Radioligand specific for the receptor subtype (e.g., [3H]Cytisine for α4β2, [125I]α-bungarotoxin for α7).[9]

  • Test compounds (N-methyl-anabasine and other agonists).

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[10]

  • Glass fiber filters (e.g., GF/C).[10]

  • Scintillation cocktail.[10]

  • 96-well plates.[10]

  • Filter harvester and scintillation counter.[10]

Procedure:

  • Membrane Preparation: Homogenize tissue or cells expressing the receptor in cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in fresh buffer and centrifuge again. Resuspend the final pellet in a buffer containing a cryoprotectant and store at -80°C.[10]

  • Assay Setup: In a 96-well plate, add the membrane preparation, the test compound at various concentrations, and the radioligand at a fixed concentration.[10]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[10]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[10]

  • Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.[10]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Electrophysiology-Based Functional Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)

This assay measures the functional response of the receptor to an agonist by recording the ion current that flows through the channel upon activation.

Objective: To determine the EC50 and maximal response (Imax) of test compounds.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the nAChR subunits of interest.

  • Two-electrode voltage clamp setup.

  • Perfusion system.

  • Recording solution (e.g., Ba2+ Ringer's solution).

  • Test compounds.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to remove the follicular layer. Inject the oocytes with cRNA encoding the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes filled with 3M KCl (one for voltage clamping and one for current recording). Clamp the membrane potential at a holding potential (e.g., -70 mV).[12]

  • Agonist Application: Apply the test compound at various concentrations to the oocyte through the perfusion system for a set duration.[2]

  • Data Acquisition: Record the inward current elicited by the agonist.

  • Data Analysis: Plot the peak current response against the agonist concentration to generate a dose-response curve. Fit the curve to the Hill equation to determine the EC50 and Imax.

Signaling Pathways

Activation of nAChRs leads to the opening of the ion channel, resulting in an influx of cations (primarily Na+ and Ca2+). This initial event triggers a cascade of downstream signaling pathways. While specific pathways for N-methyl-anabasine are not extensively detailed, its action at various nAChR subtypes suggests the involvement of the following general pathways:

  • PI3K-Akt Pathway: Agonist stimulation of nAChRs, particularly the α7 subtype, can activate the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is involved in promoting cell survival and neuroprotection.[13]

  • MAPK/ERK Pathway: Nicotine has been shown to activate the p44/42 mitogen-activated protein kinase (MAPK) pathway through muscle-type nAChRs.[13]

  • Calcium-Dependent Signaling: The influx of Ca2+ through nAChRs acts as a second messenger, activating various calcium-dependent enzymes and signaling cascades that can modulate neurotransmitter release and gene expression.

Below are diagrams illustrating the general experimental workflow for assessing nAChR agonist efficacy and a simplified representation of a common nAChR signaling pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Electrophysiology) b1 Prepare Receptor Membranes b2 Incubate with Radioligand & Test Compound b1->b2 b3 Separate Bound/Free Ligand (Filtration) b2->b3 b4 Quantify Radioactivity b3->b4 b5 Calculate Ki b4->b5 end Comparative Efficacy Data b5->end f1 Express Receptors (e.g., Xenopus Oocytes) f2 Apply Agonist at Varying Concentrations f1->f2 f3 Record Ion Current f2->f3 f4 Generate Dose-Response Curve f3->f4 f5 Calculate EC50 & Imax f4->f5 f5->end start Start start->b1 start->f1 nAChR_Signaling agonist nAChR Agonist (e.g., N-methyl-anabasine) receptor nAChR agonist->receptor ion_influx Na+ / Ca2+ Influx receptor->ion_influx pi3k PI3K/Akt Pathway receptor->pi3k mapk MAPK/ERK Pathway receptor->mapk depolarization Membrane Depolarization ion_influx->depolarization ca_signaling Ca2+-dependent Signaling Cascades ion_influx->ca_signaling neurotransmitter Neurotransmitter Release ca_signaling->neurotransmitter gene_expression Gene Expression ca_signaling->gene_expression cellular_response Cellular Response (e.g., Neuroprotection, Proliferation) pi3k->cellular_response mapk->cellular_response neurotransmitter->cellular_response gene_expression->cellular_response

References

Validation of 3-(1-methylpiperidin-2-yl)pyridine as a Selective nAChR Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(1-methylpiperidin-2-yl)pyridine as a potential selective ligand for nicotinic acetylcholine receptors (nAChRs). Due to the limited publicly available data for this compound, this guide utilizes its close structural analog, anabasine (3-(piperidin-2-yl)pyridine), as a primary comparator. The potential influence of the N-methyl group on receptor affinity and functional activity is discussed based on structure-activity relationship (SAR) studies of other nAChR ligands.

Comparative Analysis of nAChR Ligands

Table 1: Comparative Binding Affinities (Ki) and Functional Potencies (EC50/IC50) of Anabasine and Other nAChR Ligands

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, µM)Efficacy (% of ACh response)Reference(s)
Anabasine α4β29000.9 ± 0.0 (EC50)7% (partial agonist)[1]
α7High AffinityFull Agonist-[2]
Nicotine α4β240.8 ± 0.1 (EC50)100% (full agonist)[1]
α7---
Epibatidine α4β20.02 - 0.2--[3]
α3β4---
α7---
Varenicline α4β20.06Partial Agonist-
α7-Agonist-

Note: The table presents data for anabasine as a proxy for this compound. The addition of a methyl group to the piperidine nitrogen could potentially alter these values.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of ligand validation. Below are detailed methodologies for key in vitro assays used to characterize the interaction of compounds with nAChR subtypes.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various nAChR subtypes.

Materials:

  • Cell membranes or tissue homogenates expressing the nAChR subtype of interest.

  • Radioligand (e.g., [³H]Epibatidine, [³H]Cytisine).

  • Test compound (this compound).

  • Non-specific binding control (e.g., a high concentration of a known ligand like nicotine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or non-specific control.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This functional assay measures the ability of a ligand to activate or inhibit nAChR-mediated calcium influx into cells.

Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of this compound.

Materials:

  • HEK293 cells stably expressing the nAChR subtype of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound.

  • Known agonist (e.g., acetylcholine) for antagonist assays.

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Wash the cells with assay buffer to remove excess dye.

  • For agonist testing:

    • Establish a baseline fluorescence reading.

    • Add serial dilutions of the test compound and monitor the change in fluorescence over time.

  • For antagonist testing:

    • Pre-incubate the cells with serial dilutions of the test compound.

    • Add a fixed concentration of a known agonist (typically the EC50 or EC80 concentration).

    • Monitor the change in fluorescence over time.

  • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) values from the concentration-response curves.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique to directly measure the ion flow through the nAChR channel in response to ligand application in Xenopus oocytes.

Objective: To characterize the functional properties (agonist, partial agonist, or antagonist) and potency of this compound.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the nAChR subunits of interest.

  • Microinjection setup.

  • TEVC amplifier and data acquisition system.

  • Recording chamber and perfusion system.

  • Recording solution (e.g., ND96).

  • Test compound and known agonists/antagonists.

Procedure:

  • Inject the cRNA encoding the desired nAChR subunits into the cytoplasm of Xenopus oocytes.

  • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing and one for current injection).

  • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Perfuse the oocyte with the recording solution.

  • Apply the test compound at various concentrations and record the resulting current.

  • For antagonist testing, co-apply the test compound with a known agonist.

  • Construct concentration-response curves to determine EC50 or IC50 values and the efficacy of the compound.

Visualizations

nAChR Signaling Pathway

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Opens Channel Ligand This compound (Agonist) Ligand->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Cascades (e.g., CaMK, PKC, MAPK) Depolarization->Downstream Response Cellular Response (e.g., Neurotransmitter Release) Downstream->Response

Caption: Agonist binding to nAChRs leads to ion influx and downstream cellular responses.

Ligand Validation Workflow

Ligand_Validation_Workflow Start Compound Synthesis This compound Binding_Assay Radioligand Binding Assay (Determine Ki for nAChR subtypes) Start->Binding_Assay Functional_Assay Functional Assays (Calcium Flux, TEVC) Binding_Assay->Functional_Assay Selectivity Determine Subtype Selectivity (Compare Ki and EC50/IC50 values) Functional_Assay->Selectivity In_Vivo In Vivo Studies (Behavioral Models) Selectivity->In_Vivo SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization SAR->Lead_Optimization

Caption: A typical workflow for the validation and optimization of a novel nAChR ligand.

Selectivity Determination Logic

Selectivity_Logic Input Input Data Ki (Subtype A) Ki (Subtype B) EC50 (Subtype A) EC50 (Subtype B) Process Analysis Calculate Selectivity Ratios: Ki (B) / Ki (A) EC50 (B) / EC50 (A) Input:f0->Process Input:f1->Process Input:f2->Process Input:f3->Process Output Output High Selectivity for A Low/No Selectivity Process->Output

Caption: Logic for determining ligand selectivity based on comparative bioactivity data.

References

In Vivo Efficacy of N-methyl-anabasine and Epibatidine: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of the potent analgesic epibatidine and the less characterized N-methyl-anabasine, focusing on their in vivo efficacy, toxicity, and underlying mechanisms of action. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison based on available experimental data.

This guide offers a comparative overview of the in vivo efficacy of two nicotinic acetylcholine receptor (nAChR) agonists: N-methyl-anabasine and epibatidine. While epibatidine is a well-documented and highly potent analgesic, its therapeutic potential is severely limited by its extreme toxicity. N-methyl-anabasine, a derivative of the tobacco alkaloid anabasine, is less extensively studied in the context of analgesia, and publicly available data on its in vivo efficacy is scarce. This comparison aims to summarize the existing experimental data for both compounds to aid researchers in the field of pharmacology and drug development.

Quantitative Efficacy and Toxicity Comparison

The following tables summarize the available quantitative data for the in vivo analgesic efficacy and toxicity of epibatidine and anabasine, the parent compound of N-methyl-anabasine. It is critical to note the lack of specific in vivo analgesic data (ED50) for N-methyl-anabasine in the current scientific literature.

Table 1: In Vivo Efficacy and Toxicity of Epibatidine in Rodent Models

ParameterSpeciesRoute of AdministrationValueReference
Analgesic Potency (ED50) MouseIntraperitoneal (i.p.)< 5 µg/kg (hot-plate test)[1]
MouseSubcutaneous (s.c.)0.005 mg/kg (hypothermia)[2][3]
Toxicity (LD50) MouseIntravenous (i.v.)1.46 - 13.98 µg/kg[4]
Therapeutic Index Mouse-Very narrow[1][4]

Table 2: In Vivo Toxicity of Anabasine Enantiomers (Parent Compound of N-methyl-anabasine)

ParameterSpeciesRoute of AdministrationValueReference
Toxicity (LD50) MouseIntravenous (i.v.)(+)-R-anabasine: 11 +/- 1.0 mg/kg[5]
MouseIntravenous (i.v.)(-)-S-anabasine: 16 +/- 1.0 mg/kg[5]

Experimental Protocols

The following are detailed methodologies for two standard in vivo analgesic assays frequently used to evaluate compounds like epibatidine.

Hot-Plate Test

The hot-plate test is a widely used method to assess the response to a thermal pain stimulus, primarily evaluating centrally acting analgesics.[6][7]

Apparatus:

  • A commercially available hot-plate apparatus consisting of a metal plate that can be heated to a constant temperature.

  • A transparent cylindrical retainer to keep the animal on the heated surface.

  • A timer to record the latency of the response.

Procedure:

  • The hot plate is preheated to a constant temperature, typically between 52-55°C.[8]

  • Animals (mice or rats) are habituated to the testing room for at least 30 minutes before the experiment.

  • A baseline latency is determined for each animal by placing it on the hot plate and starting the timer.

  • The time taken for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping, is recorded as the reaction latency.[6]

  • A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed from the plate, and the cut-off time is recorded.

  • Following the baseline measurement, the test compound (e.g., epibatidine) or vehicle is administered.

  • The reaction latency is measured again at predetermined time intervals after drug administration (e.g., 5, 20, and 60 minutes) to determine the peak effect and duration of action.[9]

Tail-Flick Test

The tail-flick test is another common method for assessing the analgesic effects of drugs against thermal pain, primarily mediated at the spinal level.[10][11]

Apparatus:

  • A tail-flick analgesia meter equipped with a radiant heat source (e.g., a high-intensity light beam) and a sensor to detect the tail flick.[12]

  • A restraining tube to hold the animal gently during the procedure.

Procedure:

  • Animals are placed in the restraining tube, allowing the tail to be exposed.

  • The radiant heat source is focused on a specific portion of the tail.[12]

  • The time from the start of the heat stimulus to the moment the animal flicks its tail away from the heat is automatically recorded as the tail-flick latency.

  • A cut-off time is set to avoid tissue damage.

  • A baseline latency is established before drug administration.

  • The test compound or vehicle is administered, and the tail-flick latency is measured at various time points post-administration to evaluate the analgesic effect.

Signaling Pathways

Both N-methyl-anabasine and epibatidine are known to exert their effects by acting as agonists at nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems.[13] The activation of nAChRs, particularly the α4β2 and α7 subtypes, is implicated in antinociception.[14]

Upon agonist binding, the nAChR channel opens, leading to an influx of cations, primarily Na+ and Ca2+. This influx causes membrane depolarization and the initiation of downstream signaling cascades. The increase in intracellular Ca2+ can activate various second messenger systems, including the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is known to play a role in neuroprotection and may contribute to the modulation of pain signaling.[15]

G Nicotinic Acetylcholine Receptor Signaling Pathway in Analgesia cluster_ligand Ligands cluster_receptor Receptor Activation cluster_cellular_response Cellular Response Epibatidine Epibatidine nAChR Nicotinic Acetylcholine Receptor (nAChR) (e.g., α4β2, α7) Epibatidine->nAChR NMA N-methyl-anabasine NMA->nAChR Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization PI3K_Akt PI3K-Akt Pathway Activation Ion_Influx->PI3K_Akt Ca2+ mediated Analgesia Analgesia Depolarization->Analgesia Modulation of Pain Signals PI3K_Akt->Analgesia Neuroprotective Effects/ Pain Modulation

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Discussion and Conclusion

Epibatidine stands out as one of the most potent analgesics ever discovered, with a potency several hundred times that of morphine.[2] Its mechanism of action through nAChRs offers a non-opioid pathway for pain relief. However, the clinical development of epibatidine has been halted due to its extremely narrow therapeutic index; the doses required for analgesia are very close to those that cause severe toxic effects, including hypertension, paralysis, seizures, and death.[1][4]

In stark contrast, there is a significant lack of published in vivo data on the analgesic efficacy of N-methyl-anabasine. While its parent compound, anabasine, is a known nAChR agonist, its analgesic properties are not well-characterized in standard in vivo models. The available toxicity data for anabasine enantiomers suggest it is significantly less toxic than epibatidine.[5] However, without corresponding efficacy data for N-methyl-anabasine, a meaningful comparison of their therapeutic potential is impossible.

For researchers in drug development, the story of epibatidine serves as a crucial case study in the challenges of separating high potency from severe toxicity. The exploration of anabasine derivatives like N-methyl-anabasine may be a viable strategy to develop safer nAChR-targeting analgesics. However, a significant amount of foundational in vivo research is required to establish the analgesic efficacy and safety profile of N-methyl-anabasine before any direct comparison to epibatidine can be substantively made. Future research should focus on determining the ED50 of N-methyl-anabasine in validated analgesic models such as the hot-plate and tail-flick tests, which would allow for a direct and quantitative comparison of its therapeutic index with that of epibatidine.

References

Navigating Nicotine: A Comparative Analysis of the Metabolic Stability of its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of nicotine and its analogs is paramount for the development of novel therapeutics and for assessing the risk profile of tobacco and nicotine-related products. This guide provides a comparative analysis of the metabolic stability of nicotine and its key analogs, supported by experimental data and detailed methodologies.

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. In the context of nicotine and its analogs, this stability is primarily governed by the activity of cytochrome P450 enzymes, particularly CYP2A6, in the liver. Variations in the structure of nicotine analogs can significantly alter their interaction with these enzymes, leading to diverse metabolic fates.

Comparative Metabolic Data

The following table summarizes key in vitro metabolic parameters for nicotine and a selection of its analogs. The data is compiled from studies utilizing human liver microsomes (HLM), providing a basis for comparison of their interaction with the primary metabolizing enzymes.

CompoundParameterValueEnzyme SystemReference
(S)-Nicotine Intrinsic Clearance (CLint) 6.7 µL/min/mg proteinHuman Liver Microsomes[1]
CYP2A6 Inhibition (Ki) 4.4 µMHuman cDNA-expressed CYP2A6[2][3]
N-Glucuronidation Rate 146 - 673 pmol/min/mg proteinHuman Liver Microsomes[4]
(S)-Cotinine CYP2A6 Inhibition (Ki) >300 µMHuman cDNA-expressed CYP2A6[2][3]
N-Glucuronidation Rate 140 - 908 pmol/min/mg proteinHuman Liver Microsomes[4]
(S)-Nornicotine CYP2A6 Inhibition (Ki) >300 µMHuman cDNA-expressed CYP2A6[2][3]
(S)-Anabasine CYP2A6 Inhibition (Ki) 5.4 µMHuman cDNA-expressed CYP2A6[2][3]
(S)-Anatabine CYP2A6 Inhibition (Ki) 3.8 µMHuman cDNA-expressed CYP2A6[2][3]
Myosmine CYP2A6 Inhibition (Ki) >300 µMHuman cDNA-expressed CYP2A6[2][3]
β-Nicotyrine CYP2A6 Inhibition (Ki) 0.37 µMHuman cDNA-expressed CYP2A6[2][3]

Note: A lower Ki value indicates a higher affinity for the enzyme and therefore, a greater potential for inhibition. While Ki is not a direct measure of metabolic rate, it provides valuable insight into the interaction of these analogs with the primary metabolizing enzyme, CYP2A6. The wide range in glucuronidation rates for nicotine and cotinine reflects the significant interindividual variability in the activity of UDP-glucuronosyltransferases (UGTs).[4]

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes, a standard model for assessing the susceptibility of compounds to metabolism by cytochrome P450 enzymes.

Human Liver Microsomal Stability Assay

1. Materials and Reagents:

  • Test compound (Nicotine analog)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

2. Incubation Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, acetonitrile).

  • Dilute the stock solution in phosphate buffer to the desired final concentration (typically 1 µM).

  • Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to a mixture of the test compound and HLM in phosphate buffer. The final microsomal protein concentration is typically 0.5 mg/mL.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.

  • Terminate the reaction immediately by adding a quenching solution, typically cold acetonitrile containing an internal standard.

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the concentration of the remaining parent compound in the supernatant using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the in vitro intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein).

Visualizing Key Pathways

To better understand the biological context of nicotine analog activity and the experimental approach to its study, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Test Compound Stock mix Mix Compound, HLM, and Buffer prep_compound->mix prep_hlm Prepare HLM Suspension prep_hlm->mix prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH at 37°C prep_nadph->initiate mix->initiate sample Sample at Time Points initiate->sample quench Quench Reaction with Acetonitrile sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate nAChR_signaling nicotine Nicotine / Analog nAChR Nicotinic Acetylcholine Receptor (nAChR) nicotine->nAChR ca_influx Ca²⁺ Influx nAChR->ca_influx pi3k PI3K ca_influx->pi3k mapk MAPK/ERK Pathway ca_influx->mapk akt Akt pi3k->akt cellular_responses Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) akt->cellular_responses mapk->cellular_responses

References

Head-to-Head Study of N-methyl-anabasine and Varenicline on α4β2 Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed, data-driven comparison of the pharmacological properties of N-methyl-anabasine and varenicline, with a specific focus on their interactions with the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in smoking cessation therapies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Varenicline is a well-established partial agonist of the α4β2 nAChR and is widely used as a first-line treatment for smoking cessation.[1][2] Its efficacy is attributed to its dual mechanism of action: it alleviates withdrawal symptoms by partially stimulating the receptor while simultaneously blocking the reinforcing effects of nicotine.[3] N-methyl-anabasine, a derivative of the naturally occurring tobacco alkaloid anabasine, has also been investigated for its activity at nAChRs. Anabasine itself has been shown to be a weak partial agonist at α4β2 nAChRs.[4] This guide synthesizes available preclinical data to offer a comparative perspective on the binding and functional characteristics of these two compounds at the α4β2 receptor.

Quantitative Data Comparison

The following tables summarize the key pharmacological parameters for varenicline and anabasine (as a proxy for N-methyl-anabasine due to limited data on the methylated form) at the α4β2 nAChR.

Table 1: Binding Affinity (Ki) at α4β2 nAChR

CompoundKi (nM)RadioligandSource Tissue/Cell LineReference
Varenicline0.4[3H]-NicotineRat Cortex[5]
Varenicline0.06Not Specifiedα4β2 nAChR[6]
Anabasine----
N-methyl-anabasineData Not Available---

Table 2: Functional Potency (EC50) and Efficacy (Emax) at α4β2 nAChR

CompoundEC50 (µM)Emax (% of ACh response)Experimental SystemReference
Varenicline2.3 ± 0.313.4 ± 0.4Rat α4β2 in Xenopus oocytes[2]
Varenicline0.06 - 18Partial AgonistHuman α4β2 in Xenopus oocytes[1]
Anabasine0.9 ± 0.07 (% of nicotine response)Human α4β2 in CHO cells[7]
N-methyl-anabasineData Not Available---

Experimental Protocols

Radioligand Binding Assay for α4β2 nAChR

This protocol is a generalized representation based on methodologies described in the cited literature for determining the binding affinity of compounds to the α4β2 nAChR.

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the α4β2 receptor.

Materials:

  • Tissue homogenates (e.g., rat cortex) or cell membranes from cell lines expressing α4β2 nAChRs (e.g., IMR-32 cells).[8]

  • Radioligand (e.g., [3H]Cytisine or [3H]epibatidine).[8]

  • Test compounds (N-methyl-anabasine, varenicline).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the source tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol outlines the general procedure for assessing the functional activity (potency and efficacy) of compounds at the α4β2 nAChR expressed in Xenopus laevis oocytes.[2][9]

Objective: To measure the electrophysiological response of α4β2 receptors to the application of agonist compounds and determine their EC50 and Emax values.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for human or rat α4 and β2 nAChR subunits.

  • Microinjection setup.

  • Two-electrode voltage clamp amplifier and recording system.

  • Perfusion system.

  • Recording solution (e.g., Barth's solution).

  • Agonist solutions (Acetylcholine, N-methyl-anabasine, varenicline).

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Microinject the oocytes with a mixture of cRNA encoding the α4 and β2 subunits.

  • Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Perfuse the oocyte with the recording solution. Apply increasing concentrations of the test compound and record the resulting inward current.

  • Data Analysis: Plot the peak current response against the agonist concentration to generate a concentration-response curve. Fit the data to the Hill equation to determine the EC50 (concentration that elicits a half-maximal response) and Emax (maximum response as a percentage of a full agonist like acetylcholine).

Signaling Pathways and Experimental Workflows

G cluster_0 α4β2 nAChR Signaling Pathway Ligand Varenicline / N-methyl-anabasine Receptor α4β2 nAChR Ligand->Receptor Binds as Partial Agonist Ion_Channel Ion Channel Opening Receptor->Ion_Channel Conformational Change Cation_Influx Na+/Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Dopamine_Release Dopamine Release (Mesolimbic Pathway) Depolarization->Dopamine_Release Therapeutic_Effect Therapeutic Effect (Reduced Craving & Withdrawal) Dopamine_Release->Therapeutic_Effect

Caption: α4β2 nAChR signaling pathway activated by partial agonists.

G cluster_1 Radioligand Binding Assay Workflow cluster_2 Two-Electrode Voltage Clamp Workflow A Prepare Membranes (α4β2 Source) B Incubate with Radioligand & Test Compound A->B C Filter to Separate Bound/Free Ligand B->C D Wash Filters C->D E Measure Radioactivity D->E F Calculate IC50 & Ki E->F G Inject Oocytes with α4β2 cRNA H Incubate for Receptor Expression G->H I Voltage Clamp Oocyte H->I J Apply Agonist Concentrations I->J K Record Inward Current J->K L Determine EC50 & Emax K->L

Caption: Experimental workflows for binding and functional assays.

Discussion

The available data indicate that varenicline is a high-affinity partial agonist at the α4β2 nAChR.[1][2][6] Its low nanomolar binding affinity suggests potent competition with nicotine at the receptor binding site. The partial agonist activity, with an efficacy significantly lower than that of acetylcholine, is consistent with its clinical mechanism of providing moderate receptor stimulation to mitigate withdrawal symptoms without producing the full reinforcing effects of nicotine.[3]

Data for N-methyl-anabasine is limited. However, studies on the parent compound, anabasine, show that it is a weak partial agonist at the human α4β2 nAChR, with a much lower efficacy compared to nicotine.[7] The potency of anabasine is in the high nanomolar to low micromolar range.[7] While methylation can alter the pharmacological profile of a compound, without direct experimental data for N-methyl-anabasine, its precise binding affinity, potency, and efficacy at the α4β2 receptor remain to be determined.

Conclusion

Varenicline's well-characterized profile as a high-affinity partial agonist at the α4β2 nAChR provides a strong basis for its clinical efficacy in smoking cessation. While N-methyl-anabasine's parent compound, anabasine, also interacts with this receptor as a weak partial agonist, a comprehensive understanding of N-methyl-anabasine's potential would require direct and thorough investigation of its pharmacological properties at the α4β2 receptor. Further head-to-head studies are warranted to definitively compare the therapeutic potential of these two compounds.

References

Benchmarking 3-(1-methylpiperidin-2-yl)pyridine Against Established Research Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 3-(1-methylpiperidin-2-yl)pyridine, commonly known as nicotine, against a panel of established research compounds targeting nicotinic acetylcholine receptors (nAChRs). The data presented herein is intended to assist researchers in selecting the appropriate compound for their specific experimental needs, based on receptor binding affinity and functional potency. Detailed experimental protocols for the key assays cited are also provided to ensure reproducibility.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and other key nAChR agonists across various receptor subtypes. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.

CompoundnAChR SubtypeKi (nM)EC50 (µM)Reference
This compound (Nicotine) α4β21.51.0 ± 0.2
α3β420042.4 ± 2.2[1]
α7>10,00054.5 ± 10.6[1]
Epibatidine α4β20.018 - 0.026-
α3β4--
α7233-
Varenicline α4β20.122.3[2]
α3β4-55[2]
α7-18[2]
Cytisine α4β20.17~1[3]
α3β4400-[4]
α74200-[3]
ABT-418 α2β2-11[5]
α4β2-6[5]
α3β4-188[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound to a specific nAChR subtype using a radiolabeled ligand. The example provided is for a [³H]-epibatidine binding assay for the α4β2 nAChR subtype.

Materials:

  • HEK293 cells stably expressing the desired nAChR subtype (e.g., α4β2)

  • [³H]-epibatidine (Radioligand)

  • Test compound (e.g., this compound)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter

  • Non-specific binding control (e.g., a high concentration of a known nAChR agonist like nicotine)

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target nAChR subtype to confluency.

    • Harvest the cells and homogenize them in ice-cold binding buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh binding buffer. Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well microplate, add the following to each well:

      • A fixed concentration of [³H]-epibatidine (typically at or below its Kd value).

      • A range of concentrations of the test compound.

      • For non-specific binding control wells, add a saturating concentration of the non-specific binding control compound.

      • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general procedure for measuring the functional potency (EC50) of a compound by recording the ion channel currents it evokes in cells expressing nAChRs.

Materials:

  • HEK293 cells expressing the desired nAChR subtype.

  • Patch-clamp rig (including microscope, micromanipulator, amplifier, and data acquisition system).

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Pipette puller and microforge.

  • External solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4).

  • Internal solution (e.g., containing in mM: 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2).

  • Test compound solutions at various concentrations.

Procedure:

  • Cell Preparation:

    • Plate the cells on glass coverslips 24-48 hours before the experiment.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Fire-polish the pipette tip using a microforge.

    • Fill the pipette with the internal solution and mount it on the micromanipulator.

  • Gigaohm Seal Formation:

    • Approach a target cell with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration. This allows electrical access to the entire cell.

  • Data Recording:

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

    • Apply the test compound at various concentrations to the cell using a perfusion system.

    • Record the inward currents evoked by the agonist.

  • Data Analysis:

    • Measure the peak amplitude of the current at each compound concentration.

    • Plot the current amplitude as a function of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that elicits 50% of the maximal response).

FLIPR (Fluorometric Imaging Plate Reader) Functional Assay

This high-throughput assay measures the functional activity of compounds by detecting changes in intracellular calcium or membrane potential using fluorescent dyes.

Materials:

  • HEK293 cells expressing the desired nAChR subtype.

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluorescent dye (e.g., a calcium-sensitive dye like Fluo-4 AM or a membrane potential-sensitive dye).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds at various concentrations.

  • FLIPR instrument.

Procedure:

  • Cell Plating:

    • Plate the cells in the microplates and allow them to adhere and grow overnight.

  • Dye Loading:

    • Remove the culture medium and add the fluorescent dye solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.

  • Compound Addition and Measurement:

    • Place the plate in the FLIPR instrument.

    • The instrument will add the test compounds to the wells at specified time points.

    • The FLIPR will simultaneously measure the fluorescence intensity in each well before and after compound addition. An increase in fluorescence indicates an increase in intracellular calcium or membrane depolarization, signifying receptor activation.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Plot the change in fluorescence as a function of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.

Visualizations

Signaling Pathway of Nicotinic Acetylcholine Receptors

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Nicotinic Agonist (e.g., this compound) nAChR Nicotinic Acetylcholine Receptor (nAChR) (Ligand-gated ion channel) Agonist->nAChR Binds to receptor Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Downstream Cellular Responses (e.g., Neurotransmitter Release) Ion_Influx->Cellular_Response VGCC Voltage-Gated Calcium Channels (VGCCs) Depolarization->VGCC Activates Ca_Influx Further Ca2+ Influx VGCC->Ca_Influx Opens Ca_Influx->Cellular_Response

Caption: Simplified signaling pathway of nicotinic acetylcholine receptor activation.

Experimental Workflow for nAChR Ligand Characterization

Experimental_Workflow start Start: Compound of Interest binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assay start->functional_assay data_analysis Data Analysis binding_assay->data_analysis electrophysiology Electrophysiology (Patch-Clamp) functional_assay->electrophysiology flipr High-Throughput Screen (FLIPR) functional_assay->flipr electrophysiology->data_analysis flipr->data_analysis ki_value Determine Ki (Binding Affinity) data_analysis->ki_value ec50_value Determine EC50/IC50 (Potency/Efficacy) data_analysis->ec50_value conclusion Comparative Analysis & Conclusion ki_value->conclusion ec50_value->conclusion

Caption: General experimental workflow for characterizing nAChR ligands.

References

A Comparative Guide to the Bioactivity of N-methyl-anabasine and Related Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of N-methyl-anabasine and its parent compound, anabasine, at nicotinic acetylcholine receptors (nAChRs). Due to the limited availability of published quantitative data for N-methyl-anabasine, this document focuses on the well-characterized bioactivity of anabasine as a primary reference, supplemented with a discussion on the potential influence of N-methylation. The guide includes a summary of available quantitative data, detailed experimental protocols for assessing bioactivity, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to N-methyl-anabasine and Anabasine

Anabasine is a pyridine and piperidine alkaloid found in various plants, notably in the tree tobacco (Nicotiana glauca)[1]. It is a structural isomer of nicotine and acts as an agonist at nicotinic acetylcholine receptors (nAChRs)[1]. N-methyl-anabasine is a derivative of anabasine with a methyl group attached to the piperidine nitrogen. While the in vitro metabolism of N-methyl-anabasine has been studied, comprehensive data on its receptor binding affinity and functional potency are scarce in publicly available literature.

Anabasine is recognized as a selective agonist for the α7 nAChR subtype and also interacts with α4β2 nAChRs, albeit as a partial agonist[2][3][4]. The activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations and subsequent depolarization of the cell membrane, triggering various downstream signaling events[5].

Comparative Bioactivity Data

The following tables summarize the available quantitative data for anabasine and other relevant nAChR ligands to provide a comparative context for its bioactivity. It is important to note the absence of specific Ki and EC50 values for N-methyl-anabasine in the current literature.

Table 1: Receptor Binding Affinities (Ki) of nAChR Ligands

CompoundReceptor SubtypeSpeciesKi (nM)Reference
Anabasineα4β2Rat (brain)1100[6]
Anabasineα7Rat (brain)~220 ᵃ[6]
Nicotineα4β2Human1[2]
GTS-21α4β2Human20[7]
Anatabine (S-)α4β2Rat (brain)700[2]
Anatabine (R-)α4β2Rat (brain)900[2]

ᵃ Value estimated from graphical data in the reference.

Table 2: Functional Potency (EC50) and Efficacy of nAChR Agonists

CompoundReceptor SubtypeCell LineEC50 (µM)Efficacy (% of Acetylcholine)Reference
Anabasineα4β2CHO0.97% (of Nicotine)[2]
AnabasineHuman Fetal MuscleTE6710.7Full Agonist[8]
Nicotineα4β2CHO0.8100%[2]
Anatabineα4β2CHO~1Partial Agonist[2]
GTS-21α7Oocytes~1Partial Agonist[9]

Signaling Pathways and Experimental Workflow

Nicotinic Acetylcholine Receptor Signaling Pathway

The binding of an agonist like anabasine to the α7 nAChR leads to the opening of the ion channel, allowing the influx of Ca²⁺. This increase in intracellular calcium can activate various downstream signaling cascades, including the PI3K/Akt pathway, which is involved in cell survival and synaptic plasticity.

nAChR_Signaling cluster_membrane Cell Membrane p1 p2 nAChR α7 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Opens Channel Anabasine Anabasine Anabasine->nAChR Binds PI3K PI3K Ca_influx->PI3K Activates Akt Akt PI3K->Akt Activates Downstream_Effects Cellular Responses (e.g., Neuroprotection, Synaptic Plasticity) Akt->Downstream_Effects Leads to

nAChR-mediated signaling cascade.
Experimental Workflow for Bioactivity Assessment

The following diagram illustrates a typical workflow for determining the bioactivity of a compound like N-methyl-anabasine at nAChRs, from initial binding studies to functional characterization.

Bioactivity_Workflow Start Compound (N-methyl-anabasine) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Determine_Ki Determine Ki (Binding Affinity) Binding_Assay->Determine_Ki Functional_Assay Functional Assay (e.g., Electrophysiology, Ca²⁺ imaging) Determine_Ki->Functional_Assay Determine_EC50_Efficacy Determine EC50 & Efficacy (Potency & Activity) Functional_Assay->Determine_EC50_Efficacy Selectivity_Panel Receptor Subtype Selectivity Panel Determine_EC50_Efficacy->Selectivity_Panel Compare_Data Compare with Known Ligands Selectivity_Panel->Compare_Data End Bioactivity Profile Compare_Data->End

Workflow for nAChR ligand characterization.

Detailed Experimental Protocols

Radioligand Binding Assay for nAChR

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for a specific nAChR subtype.

Objective: To measure the displacement of a known radiolabeled ligand from nAChRs by a test compound (e.g., N-methyl-anabasine).

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or brain tissue).

  • Radioligand specific for the nAChR subtype (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7).

  • Test compound (N-methyl-anabasine) at various concentrations.

  • Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., nicotine).

  • Binding buffer (e.g., phosphate-buffered saline, PBS).

  • Glass fiber filters.

  • Scintillation counter or gamma counter.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • For determining non-specific binding, incubate membranes with the radioligand and a saturating concentration of the non-specific binding control.

  • Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol measures the functional activity (EC50 and efficacy) of a compound at a specific nAChR subtype expressed in Xenopus oocytes.

Objective: To characterize the agonist or antagonist properties of a test compound by measuring the ion currents elicited upon its application to nAChR-expressing oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the desired nAChR subtype.

  • Microinjection setup.

  • Two-electrode voltage clamp (TEVC) recording system.

  • Recording solution (e.g., ND96).

  • Test compound (N-methyl-anabasine) at various concentrations.

  • Positive control agonist (e.g., acetylcholine).

Procedure:

  • Surgically harvest oocytes from a female Xenopus laevis.

  • Treat the oocytes with collagenase to remove the follicular layer.

  • Microinject the oocytes with the cRNA encoding the nAChR subunits.

  • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Apply the test compound at increasing concentrations to the oocyte via the perfusion system.

  • Record the inward current elicited by the compound at each concentration.

  • After each application, wash the oocyte with the recording solution until the current returns to baseline.

  • Apply a saturating concentration of a full agonist (e.g., acetylcholine) to determine the maximum current response (Imax).

  • Plot the normalized current response (as a percentage of Imax) against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the efficacy (the maximal response of the test compound relative to the full agonist).

Conclusion

While the bioactivity of N-methyl-anabasine remains to be fully elucidated through dedicated quantitative studies, the available data for its parent compound, anabasine, provide a valuable framework for comparison. Anabasine exhibits a distinct profile as a selective full agonist at α7 nAChRs and a partial agonist at α4β2 nAChRs. The addition of a methyl group to the piperidine nitrogen in N-methyl-anabasine could potentially alter its potency, efficacy, and selectivity at different nAChR subtypes. Further research employing the experimental protocols detailed in this guide is necessary to fully characterize the pharmacological profile of N-methyl-anabasine and determine its potential as a therapeutic agent or research tool.

References

Assessing the Subtype Selectivity of 3-(1-methylpiperidin-2-yl)pyridine Across Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive assessment of the subtype selectivity of 3-(1-methylpiperidin-2-yl)pyridine, also known as ABT-418, across various nicotinic acetylcholine receptor (nAChR) subtypes. ABT-418 is a cholinergic ligand that has been investigated for its potential nootropic, neuroprotective, and anxiolytic effects.[1] Its therapeutic potential is closely linked to its specific interactions with different nAChR subtypes, which are ligand-gated ion channels widely distributed in the central and peripheral nervous systems.[2][3] This document presents quantitative data on its binding affinity and functional potency, details the experimental protocols used for these assessments, and provides visual representations of key signaling pathways and experimental workflows.

Data Presentation: Subtype Selectivity Profile

The subtype selectivity of ABT-418 has been characterized using various in vitro techniques. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of ABT-418 at several human and rat nAChR subtypes, with comparisons to the endogenous agonist acetylcholine and the well-known nicotinic agonist, nicotine.

Table 1: Binding Affinity (Ki) of ABT-418 and Comparator Ligands at Human nAChR Subtypes

nAChR SubtypeABT-418 Ki (nM)Nicotine Ki (nM)RadioligandReference
α4β268.6 (major site), 0.86 (minor site)2.80 (major site), 2150 (minor site)[3H]nicotine, [3H]cytisine[4]
α4β23Not Reported[3H]-cytisine[5]
α4β22.850.8[3H]ABT-418[6]

Table 2: Functional Potency (EC50) of ABT-418 and Comparator Ligands at Rat nAChR Subtypes Expressed in Xenopus Oocytes

nAChR SubtypeABT-418 EC50 (μM)Acetylcholine EC50 (μM)Reference
α2β211500[7]
α3β2Not Reported30[7]
α4β26Not Reported[7]
α3β4188Not Reported[7]

Data presented is derived from multiple studies and experimental conditions may vary.

As the data indicates, ABT-418 demonstrates a higher affinity and potency for the α4β2 nAChR subtype compared to other subtypes.[1][4][5][6][8] For instance, ABT-418 is a potent displacer of [3H]-cytisine binding to rat brain nAChRs, which are predominantly of the α4β2 subtype.[5] Electrophysiological studies on nAChRs expressed in Xenopus oocytes also show that ABT-418 is most potent at the α4β2 and α2β2 subtypes.[7] In contrast, it exhibits significantly lower potency at the α3β4 subtype.[7]

Experimental Protocols

The determination of subtype selectivity relies on a combination of binding and functional assays. Below are detailed methodologies for the key experiments cited in this guide.

1. Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The affinity of an unlabeled test compound, such as ABT-418, is determined by its ability to displace the radioligand.

  • Objective: To determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.

  • Materials:

    • Cell membranes or tissue homogenates expressing the nAChR subtype of interest.[9][10]

    • A high-affinity radioligand for the target receptor (e.g., [3H]cytisine for α4β2 nAChRs, [3H]methyllycaconitine for α7 nAChRs, or [3H]epibatidine for α3β4 nAChRs).[9]

    • Unlabeled test compound (e.g., ABT-418) at various concentrations.

    • Incubation buffer (e.g., 50 mM TRIS-HCl, pH 7.4, containing salts like NaCl and KCl).[10]

    • Glass fiber filters and a cell harvester for separating bound from free radioligand.

    • Scintillation counter for quantifying radioactivity.

  • Procedure:

    • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in the incubation buffer.

    • Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow binding to reach equilibrium.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

    • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

2. Electrophysiological Recordings (Two-Electrode Voltage Clamp and Patch Clamp)

Electrophysiological techniques directly measure the functional response of nAChRs to agonist application by recording the ion flow through the channel.[11][12]

  • Objective: To determine the functional potency (EC50) and efficacy of a test compound at a specific nAChR subtype.

  • Materials:

    • Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing the nAChR subtype of interest.[7][13]

    • Test compound (e.g., ABT-418) at various concentrations.

    • Recording solutions (extracellular and intracellular).

    • Two-electrode voltage clamp or patch-clamp setup, including microelectrodes, amplifier, and data acquisition system.[14][15]

  • Procedure (Two-Electrode Voltage Clamp in Xenopus Oocytes):

    • Oocyte Preparation: Xenopus oocytes are injected with cRNA encoding the desired nAChR subunits and incubated for several days to allow for receptor expression.[13]

    • Recording Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is continuously perfused with an external recording solution.[13]

    • Agonist Application: The test compound is applied to the oocyte at various concentrations through the perfusion system.

    • Current Measurement: The resulting ion current flowing through the activated nAChRs is recorded by the amplifier.

    • Data Analysis: Dose-response curves are constructed by plotting the peak current amplitude against the agonist concentration. The EC50 (the concentration that elicits a half-maximal response) and the maximum response (efficacy) are determined from these curves.[16]

3. Calcium Imaging Assays

Many nAChR subtypes, particularly the α7 subtype, are highly permeable to calcium ions.[3][17] Calcium imaging assays utilize fluorescent dyes or genetically encoded sensors to measure the increase in intracellular calcium concentration upon receptor activation.[18][19]

  • Objective: To functionally assess the activation of calcium-permeable nAChR subtypes by a test compound.

  • Materials:

    • Cells expressing the nAChR subtype of interest.

    • A calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) or a genetically encoded calcium sensor (e.g., Case12).[18]

    • Test compound (e.g., ABT-418) at various concentrations.

    • Fluorescence microscope or a fluorometric imaging plate reader (FLIPR).[18]

  • Procedure:

    • Cell Loading: Cells are loaded with the calcium indicator by incubation with the dye.

    • Baseline Measurement: The baseline fluorescence of the cells is recorded before the application of the agonist.

    • Agonist Application: The test compound is added to the cells.

    • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.[20][21]

    • Data Analysis: The magnitude of the fluorescence change is quantified to determine the cellular response to the agonist. Dose-response curves can be generated to determine the EC50.

Mandatory Visualizations

Experimental Workflow for Assessing nAChR Subtype Selectivity

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Receptor_Expression Receptor Subtype Expression (e.g., in HEK293 cells or Xenopus oocytes) Membrane_Prep Membrane Preparation (for binding assays) Receptor_Expression->Membrane_Prep Binding_Assay Radioligand Binding Assay Receptor_Expression->Binding_Assay Functional_Assay1 Electrophysiology (Patch Clamp / TEVC) Receptor_Expression->Functional_Assay1 Functional_Assay2 Calcium Imaging Receptor_Expression->Functional_Assay2 Ki_Determination Ki Determination (Binding Affinity) Binding_Assay->Ki_Determination EC50_Determination EC50 Determination (Functional Potency) Functional_Assay1->EC50_Determination Functional_Assay2->EC50_Determination Selectivity_Profile Subtype Selectivity Profile Ki_Determination->Selectivity_Profile EC50_Determination->Selectivity_Profile

Caption: Workflow for determining nAChR subtype selectivity.

Simplified nAChR Signaling Pathway

nAChR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening PI3K PI3K Ca_influx->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Akt->Downstream Leads to Agonist Agonist (e.g., ABT-418) Agonist->nAChR Binds to

Caption: Simplified nAChR-mediated signaling cascade.

Conclusion

The available data consistently demonstrate that this compound (ABT-418) is a selective agonist for the α4β2 nicotinic acetylcholine receptor subtype. Its higher affinity and potency at this subtype compared to others, such as α3β4, underscore its potential for targeted therapeutic interventions in conditions where α4β2 nAChRs play a significant role, including cognitive disorders and anxiety.[1][22] The experimental protocols detailed in this guide provide a framework for the continued investigation of the subtype selectivity of novel cholinergic ligands, which is crucial for the development of safer and more effective drugs targeting the nicotinic acetylcholine receptor system.

References

Comparative toxicity profiling of anabasine and its N-methylated derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of anabasine and its N-methylated derivative, N-methylanabasine. The information presented is collated from experimental data to assist researchers in understanding the relative toxicities and mechanisms of action of these two nicotinic alkaloids.

Acute Toxicity

Limited direct comparative studies on the acute toxicity of anabasine and N-methylanabasine are available in the public domain. However, data on the acute toxicity of anabasine enantiomers have been established.

Table 1: Acute Lethal Dose (LD50) of Anabasine Enantiomers in Mice

CompoundRoute of AdministrationLD50 (mg/kg)95% Confidence IntervalSpeciesReference
(+)-R-AnabasineIntravenous11± 1.0Mouse[1]
(-)-S-AnabasineIntravenous16± 1.0Mouse[1]

No direct LD50 value for N-methylanabasine has been identified in the reviewed literature. The primary metabolic pathway of N-methylanabasine involves N-demethylation to form anabasine. This suggests that the in vivo toxicity of N-methylanabasine may be at least partially attributable to its conversion to the more active anabasine. Further research is required to establish a definitive LD50 for N-methylanabasine to enable a direct comparison.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Both anabasine and N-methylanabasine are known to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial in the peripheral and central nervous systems. Their primary mechanism of toxicity is believed to be through the agonism of these receptors, leading to overstimulation and subsequent blockade of nerve transmission.

Table 2: Comparative Receptor Activity Profile (Data Inferred from Available Literature)

CompoundReceptor SubtypeActivityQuantitative Data (Ki or EC50)Reference
AnabasineNeuromuscular nAChRsAgonistPotency: R-anabasine > S-anabasine[1]
N-MethylanabasineGeneral nAChRsPrecursor to agonistNot available

Anabasine acts as a direct agonist at nAChRs.[1] The available data indicates that the R-enantiomer of anabasine is a more potent agonist at neuromuscular nicotinic receptors than the S-enantiomer.[1] N-methylanabasine is a precursor that is metabolized to anabasine, which then acts as the nAChR agonist. The direct binding affinity and functional potency of N-methylanabasine at various nAChR subtypes have not been extensively characterized in the available literature.

Metabolism

The metabolic fate of these compounds is a key determinant of their toxicity. In vitro studies using liver homogenates from various species have shown that N-methylanabasine undergoes N-demethylation to yield anabasine.

Signaling Pathway of Anabasine-induced Toxicity

anabasine_toxicity_pathway Anabasine Anabasine nAChR Nicotinic Acetylcholine Receptor (nAChR) Anabasine->nAChR Agonist Binding Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Conformational Change Depolarization Cellular Depolarization Ion_Channel->Depolarization Overstimulation Neuronal/Muscular Overstimulation Depolarization->Overstimulation Blockade Depolarizing Blockade Overstimulation->Blockade Prolonged Exposure Toxicity Toxic Effects (e.g., paralysis, respiratory failure) Blockade->Toxicity

Anabasine binds to and activates nAChRs, leading to toxic effects.

Experimental Protocols

Acute Toxicity (LD50) Determination

The intravenous LD50 values for anabasine enantiomers were determined in mice.[1]

  • Test Animals: Male ICR mice.

  • Route of Administration: Intravenous (tail vein).

  • Procedure:

    • A range of doses of the test compound, dissolved in a suitable vehicle (e.g., saline), is prepared.

    • Animals are divided into groups, with each group receiving a specific dose.

    • The compound is administered as a single bolus injection into the tail vein.

    • Animals are observed for a specified period (typically 24-48 hours) for signs of toxicity and mortality.

    • The LD50, the dose at which 50% of the animals die, is calculated using a statistical method such as probit analysis.[2]

Nicotinic Acetylcholine Receptor Binding Assay

Competitive binding assays are used to determine the affinity of a compound for a specific receptor subtype.

  • Materials:

    • Cell membranes prepared from cells expressing the desired nAChR subtype (e.g., HEK cells).

    • A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]epibatidine).

    • The test compound (anabasine or N-methylanabasine).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The equilibrium dissociation constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow for nAChR Binding Assay

nAChR_binding_workflow Start Start Prepare_Membranes Prepare Cell Membranes with nAChRs Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Filter Separate Bound and Free Ligand by Filtration Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity Wash->Measure Analyze Calculate IC50 and Ki Measure->Analyze End End Analyze->End

References

A Comparative Analysis of the Pharmacokinetic Profiles of N-methyl-anabasine and Anatabine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the pharmacokinetic data for N-methyl-anabasine and anatabine, two structurally related minor tobacco alkaloids. While the pharmacokinetic profile of anatabine has been characterized in rodent models, a thorough in vivo investigation of N-methyl-anabasine's absorption, distribution, metabolism, and excretion (ADME) appears to be largely absent from published research. This guide synthesizes the available experimental data for both compounds, highlighting the current knowledge gaps for N-methyl-anabasine.

Introduction to N-methyl-anabasine and Anatabine

N-methyl-anabasine and anatabine are pyridine alkaloids naturally occurring in plants of the Solanaceae family, most notably tobacco.[1][2] As isomers, they share the same chemical formula but differ in the position of a double bond within their piperidine ring structure. This structural variance can significantly influence their interaction with biological systems and, consequently, their pharmacokinetic properties. While both are considered minor alkaloids compared to nicotine, their distinct physiological effects have garnered interest within the scientific community. Anatabine, in particular, has been investigated for its anti-inflammatory properties.[2][3][4][5][6][7][8][9][10]

Pharmacokinetic Profiles: A Tale of Two Alkaloids

A detailed comparison of the pharmacokinetic parameters for N-methyl-anabasine and anatabine is hampered by the limited availability of data for N-methyl-anabasine. The following sections summarize the current state of knowledge for each compound.

Anatabine: A Clearer Picture

Studies in rodents have provided a foundational understanding of anatabine's pharmacokinetic profile. Following systemic administration, anatabine is bioavailable and demonstrates the ability to cross the blood-brain barrier.[3][4][5][6]

Quantitative Pharmacokinetic Data for Anatabine in Rodents

ParameterValueSpeciesRoute of AdministrationSource
Plasma Clearance 8.11 mL/min/kgRatIntravenous (i.v.)[3][5]
Volume of Distribution (Vdss) 1.23 L/kgRatIntravenous (i.v.)[3][5]
Half-life (t1/2) 68.4 minRatIntravenous (i.v.)[3][5]
Bioavailability (F%) 68.6%RatIntraperitoneal (i.p.)[5]
Maximum Plasma Concentration (Cmax) 1.18 µg/mL (at 2 mg/kg)RatIntraperitoneal (i.p.)[5]
Maximum Plasma Concentration (Cmax) 2.73 µg/mL (at 5 mg/kg)RatIntraperitoneal (i.p.)[5]
Brain Cmax / Plasma Cmax Ratio 2.5Rat-[3]
Brain AUC / Plasma AUC Ratio 3.5Rat-[3]

Metabolism and Excretion of Anatabine

Limited information is available regarding the specific metabolic pathways of anatabine. However, studies have indicated that it undergoes glucuronidation, a common phase II metabolic process that facilitates the excretion of compounds.[11][12] One study in smokers found that the median ratio of glucuronidated to free anatabine in urine was 0.74.[11][12] The primary route of excretion for anatabine and its metabolites is believed to be through the urine.[11]

N-methyl-anabasine: The Knowledge Gap

In stark contrast to anatabine, there is a significant lack of published in vivo pharmacokinetic data for N-methyl-anabasine. While it is known to be a minor component of tobacco and tobacco smoke, its ADME properties have not been extensively studied.[13]

Some in vitro studies have explored the metabolism of N-methyl-anabasine. Research has demonstrated that N-methyl-anabasine can be metabolized by liver homogenates from various species, including hamsters, mice, rats, and guinea pigs.[14] The identified metabolites include the diasteriomeric 1'-N-oxides and products of N-demethylation.[14] Furthermore, the in vitro conversion of N-methyl-anabasine to N-methyl-6-oxoanabasine has been observed.[14] However, these in vitro findings have not been translated into a comprehensive in vivo pharmacokinetic profile.

Experimental Methodologies

The pharmacokinetic data for anatabine presented in this guide were primarily derived from studies utilizing the following experimental protocols:

Animal Models: The majority of the pharmacokinetic studies on anatabine have been conducted in rodent models, specifically rats and mice.[3][4][5]

Drug Administration: Anatabine has been administered through various routes, including intravenous (i.v.) bolus injection and intraperitoneal (i.p.) injection, to assess its absolute bioavailability and systemic exposure.[3][5]

Sample Collection and Analysis: Blood samples are typically collected at various time points post-administration. Plasma is then separated and analyzed using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify the concentration of anatabine.[11][15][16]

Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as clearance, volume of distribution, half-life, and bioavailability.

Visualizing the Data Gap and Experimental Workflow

The following diagrams illustrate the disparity in available data and a typical workflow for a pharmacokinetic study.

cluster_Anatabine Anatabine Pharmacokinetics cluster_NMethylAnabasine N-methyl-anabasine Pharmacokinetics Anatabine_PK Comprehensive in vivo data available Anatabine_ADME Absorption Distribution Metabolism Excretion Anatabine_PK->Anatabine_ADME NMethyl_PK Limited in vitro data available NMethyl_Metabolism Metabolism (in vitro) NMethyl_PK->NMethyl_Metabolism

Caption: Data Availability Comparison for Anatabine and N-methyl-anabasine.

A Animal Dosing (e.g., i.v., i.p.) B Serial Blood Sampling A->B C Plasma Separation B->C D LC-MS/MS Analysis C->D E Pharmacokinetic Modeling D->E F Determination of PK Parameters (Cmax, Tmax, AUC, t1/2, etc.) E->F

Caption: General Workflow of a Preclinical Pharmacokinetic Study.

Conclusion and Future Directions

The current body of scientific literature provides a foundational understanding of the pharmacokinetic profile of anatabine, particularly in preclinical rodent models. This information is valuable for researchers investigating its therapeutic potential. However, a significant knowledge gap exists regarding the pharmacokinetics of N-methyl-anabasine. To enable a meaningful and direct comparison, dedicated in vivo studies are required to elucidate the absorption, distribution, metabolism, and excretion of N-methyl-anabasine. Such research would not only contribute to a more comprehensive understanding of this minor tobacco alkaloid but also provide crucial data for any future investigations into its potential physiological or pharmacological effects. Without these fundamental pharmacokinetic data, a direct and objective comparison with anatabine remains speculative. Researchers, scientists, and drug development professionals are encouraged to address this data gap to better understand the complete pharmacological landscape of minor tobacco alkaloids.

References

A Comparative Guide to the Synthesis of 3-(1-methylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel synthetic pathway for 3-(1-methylpiperidin-2-yl)pyridine against an established alternative method. The information presented is intended to aid researchers in making informed decisions regarding synthetic strategy by objectively evaluating reaction parameters, yields, and procedural complexity. All experimental data is summarized for ease of comparison, and detailed protocols are provided.

Introduction

This compound is a valuable scaffold in medicinal chemistry, appearing in a number of biologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest. This guide validates a new synthetic route (Route A) involving the formation of 2-(pyridin-3-yl)piperidine followed by N-methylation, and compares it to a traditional approach (Route B) utilizing catalytic hydrogenation of a pyridinium salt.

Comparative Data of Synthetic Routes

The following tables summarize the key quantitative data for each synthetic route, providing a clear comparison of their efficiency and resource requirements.

Table 1: Overall Route Comparison

ParameterRoute A: Two-Step SynthesisRoute B: Hydrogenation of Pyridinium Salt
Overall Yield ~60-70%~75-85%
Number of Steps 22
Key Reagents 2-chloropyridine, piperidine, formaldehyde, formic acid2-(pyridin-3-yl)pyridine, methyl iodide, PtO₂
Special Conditions High temperature for initial couplingHigh pressure H₂ gas

Table 2: Step-by-Step Comparison

StepReactionReagents & SolventsTemp. (°C)Time (h)Yield (%)
Route A-1 Synthesis of 2-(pyridin-3-yl)piperidine3-bromopyridine, piperidine, Pd(OAc)₂, XantPhos, Cs₂CO₃, dioxane704~83
Route A-2 N-methylation (Eschweiler-Clarke)2-(pyridin-3-yl)piperidine, formaldehyde, formic acid1004~80-90
Route B-1 Formation of Pyridinium Salt2-(pyridin-3-yl)pyridine, Methyl Iodide, AcetoneReflux2>95 (crude)
Route B-2 Catalytic Hydrogenation1-methyl-2-(pyridin-3-yl)pyridinium iodide, PtO₂, Glacial Acetic AcidRoom Temp6-10~80-90

Experimental Protocols

Route A: New Synthetic Route

This route proceeds in two distinct steps: the initial formation of the 2-(pyridin-3-yl)piperidine intermediate, followed by N-methylation.

Step A-1: Synthesis of 2-(pyridin-3-yl)piperidine

This step involves a palladium-catalyzed cross-coupling reaction.

  • Materials: 3-bromopyridine, piperidine, Palladium(II) acetate (Pd(OAc)₂), XantPhos, Cesium Carbonate (Cs₂CO₃), Dioxane.

  • Procedure:

    • To a sealed reaction vessel, add 3-bromopyridine (1.0 eq), piperidine (1.2 eq), Pd(OAc)₂ (0.02 eq), XantPhos (0.04 eq), and Cs₂CO₃ (2.0 eq).

    • Add anhydrous dioxane to the vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel and heat the reaction mixture to 70°C with stirring for 4 hours.[1]

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 2-(pyridin-3-yl)piperidine.

Step A-2: N-methylation via Eschweiler-Clarke Reaction

This classic reaction provides an efficient means of methylating the secondary amine.[2][3]

  • Materials: 2-(pyridin-3-yl)piperidine, Formaldehyde (37% aqueous solution), Formic Acid (98-100%).

  • Procedure:

    • To a round-bottom flask, add 2-(pyridin-3-yl)piperidine (1.0 eq), formaldehyde (2.2 eq), and formic acid (2.2 eq).

    • Heat the reaction mixture to 100°C and stir for 4 hours. The reaction progress can be monitored by TLC.

    • Cool the mixture to room temperature and basify with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Route B: Alternative Synthetic Route

This established alternative involves the formation of a pyridinium salt and subsequent catalytic hydrogenation.

Step B-1: Formation of 1-methyl-2-(pyridin-3-yl)pyridinium iodide

  • Materials: 2-(pyridin-3-yl)pyridine, Methyl Iodide, Acetone.

  • Procedure:

    • Dissolve 2-(pyridin-3-yl)pyridine (1.0 eq) in acetone in a round-bottom flask.

    • Add methyl iodide (1.5 eq) to the solution.

    • Reflux the mixture for 2 hours, during which a precipitate will form.

    • Cool the mixture to room temperature and collect the solid product by filtration.

    • Wash the solid with cold acetone and dry under vacuum to yield the pyridinium iodide salt.

Step B-2: Catalytic Hydrogenation

This step reduces the pyridinium ring to a piperidine.

  • Materials: 1-methyl-2-(pyridin-3-yl)pyridinium iodide, Platinum(IV) oxide (PtO₂, Adam's catalyst), Glacial Acetic Acid.

  • Procedure:

    • To a high-pressure hydrogenation vessel, add the pyridinium salt (1.0 eq) and PtO₂ (0.1 eq).

    • Add glacial acetic acid as the solvent.

    • Pressurize the vessel with hydrogen gas to 50-70 bar.[4][5]

    • Stir the reaction at room temperature for 6-10 hours.[4][5]

    • Carefully vent the hydrogen and filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a strong base (e.g., NaOH solution) and extract the product with an organic solvent.

    • Dry the organic layer, filter, and concentrate to yield this compound.

Visualized Workflows

The following diagrams illustrate the logical flow of each synthetic route.

Route_A cluster_A1 Step A-1: Cross-Coupling cluster_A2 Step A-2: N-methylation start_A1 3-bromopyridine + piperidine reagents_A1 Pd(OAc)₂, XantPhos, Cs₂CO₃, Dioxane, 70°C start_A1->reagents_A1 React product_A1 2-(pyridin-3-yl)piperidine reagents_A1->product_A1 start_A2 2-(pyridin-3-yl)piperidine product_A1->start_A2 Intermediate reagents_A2 Formaldehyde, Formic Acid, 100°C start_A2->reagents_A2 React product_A2 This compound reagents_A2->product_A2

Caption: Workflow for the New Synthetic Route (Route A).

Route_B cluster_B1 Step B-1: Salt Formation cluster_B2 Step B-2: Hydrogenation start_B1 2-(pyridin-3-yl)pyridine + Methyl Iodide reagents_B1 Acetone, Reflux start_B1->reagents_B1 React product_B1 Pyridinium Iodide Salt reagents_B1->product_B1 start_B2 Pyridinium Iodide Salt product_B1->start_B2 Intermediate reagents_B2 H₂ (50-70 bar), PtO₂, Acetic Acid, RT start_B2->reagents_B2 React product_B2 This compound reagents_B2->product_B2

Caption: Workflow for the Alternative Synthetic Route (Route B).

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound.

Route A , the new synthetic route, utilizes a modern cross-coupling reaction followed by a classic N-methylation. While the palladium catalyst and ligand add to the cost, the reaction conditions are generally milder in terms of pressure compared to Route B. The Eschweiler-Clarke reaction is a robust and high-yielding transformation.

Route B represents a more traditional approach. The formation of the pyridinium salt is typically straightforward and high-yielding. The catalytic hydrogenation, while requiring high-pressure equipment, is also generally efficient. This route may be preferable for laboratories well-equipped for high-pressure reactions and where the cost of a palladium catalyst is a concern.

The choice between these two routes will depend on the specific resources and expertise available to the researcher. Route A may be more amenable to parallel synthesis and library generation due to the versatility of cross-coupling reactions, while Route B offers a more classical and potentially more cost-effective approach on a larger scale.

References

Safety Operating Guide

Proper Disposal of 3-(1-methylpiperidin-2-yl)pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(1-methylpiperidin-2-yl)pyridine was not located. The following disposal procedures are synthesized from safety data for structurally similar and hazardous compounds, including nicotine, pyridine, and picoline. It is imperative to handle this compound as hazardous waste and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

The structural similarity of this compound to nicotine and other pyridine alkaloids suggests it should be treated as a toxic and environmentally hazardous substance. Proper disposal is not merely a procedural step but a critical component of laboratory safety and environmental stewardship.

Hazard Profile Summary

The disposal protocol is dictated by the compound's likely hazard profile, which is inferred from related chemical structures. The following table summarizes the pertinent hazard classifications based on analogous compounds.

Hazard ClassificationDescriptionGHS CodeDisposal Implication
Acute Toxicity (Oral, Dermal) Toxic or fatal if swallowed or in contact with skin.H301, H310Requires handling with full personal protective equipment (PPE) and disposal as acute hazardous waste.[1]
Aquatic Hazard (Long-term) Toxic to aquatic life with long-lasting effects.H411Prohibits disposal down the drain and necessitates containment to prevent environmental release.[1]
Flammable Liquid Liquid and vapor may be flammable.H225Requires storage away from ignition sources and use of non-sparking tools during handling and disposal.[2]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • PPE: Wear chemical-resistant gloves (butyl rubber recommended), chemical safety goggles, and a fully buttoned lab coat.[3]

  • Ventilation: Always handle the compound and its waste within a certified chemical fume hood to avoid inhalation of vapors.[3]

2. Waste Segregation and Collection:

  • Pure Compound and Concentrated Solutions: Collect waste this compound in its pure form or in concentrated solutions in a dedicated, airtight, and clearly labeled hazardous waste container.

  • Contaminated Materials: Any materials that come into contact with the compound, such as pipette tips, gloves, and absorbent pads, must be considered hazardous waste. Collect these items in a separate, sealed, and clearly labeled container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., skull and crossbones, environmental hazard, flame).

3. Spill Management:

  • Evacuation: In case of a spill, evacuate non-essential personnel from the immediate area.[4]

  • Containment: For small spills, absorb the liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth.[4][5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container. Use non-sparking tools if the compound is considered flammable.[6][7]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (consult your EHS for guidance), and collect the cleaning materials as hazardous waste.

4. Final Disposal:

  • Do Not Dispose Down the Drain: Due to its aquatic toxicity, this compound must not be released into the sanitary sewer system.[2]

  • Professional Disposal: All waste containing this compound must be disposed of through an approved hazardous waste disposal plant.[2][7] Contact your institution's EHS department to arrange for a scheduled waste pickup.

  • Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[8][9]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Is it a liquid or solid waste? C->D E Collect in Labeled, Sealed Liquid Waste Container D->E Liquid F Collect in Labeled, Sealed Solid Waste Container D->F Solid (Contaminated materials) G Store in Designated Hazardous Waste Area E->G F->G H Keep Away from Ignition Sources G->H I Arrange Pickup with EHS for Approved Disposal H->I J DO NOT Pour Down Drain H->J

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.